PEG21
説明
Structure
2D Structure
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H82O21/c41-1-3-43-5-7-45-9-11-47-13-15-49-17-19-51-21-23-53-25-27-55-29-31-57-33-35-59-37-39-61-40-38-60-36-34-58-32-30-56-28-26-54-24-22-52-20-18-50-16-14-48-12-10-46-8-6-44-4-2-42/h41-42H,1-40H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMUMDLGQBRJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H82O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018299 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57-nonadecaoxanonapentacontane-1,59-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of PEG21 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, valued for their ability to enhance the therapeutic properties of molecules such as proteins, peptides, and small drugs. Among these, the PEG21 linker, a monodisperse polymer consisting of 21 ethylene glycol units, offers a specific length and set of physicochemical characteristics that are highly advantageous in the design of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound linkers. It is intended to serve as a resource for researchers and professionals in the field, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows. The inherent properties of PEG linkers, such as high water solubility, biocompatibility, and low immunogenicity, make them a preferred choice for improving the pharmacokinetic and pharmacodynamic profiles of conjugated molecules.[1] The length of the PEG chain is a critical parameter that influences these properties, and a 21-unit linker provides a balance of sufficient hydrodynamic radius and flexibility for many applications.
Core Physicochemical Properties
The utility of this compound linkers in drug development is directly related to their fundamental physicochemical properties. These properties influence the solubility, stability, and in vivo behavior of the molecules to which they are attached.
General Properties
A summary of the general properties of a representative this compound linker is provided in the table below.
| Property | Value | Source |
| Chemical Formula | C42H86O22 | Calculated |
| Molecular Weight | Approximately 927 g/mol | Calculated |
| Appearance | White to off-white solid or viscous liquid | General Knowledge |
| Solubility | Soluble in water and many organic solvents (e.g., DMSO, DMF, DCM) | General Knowledge |
Hydrophilicity and Partition Coefficient (LogP)
| Parameter | Estimated Value | Description |
| Calculated LogP (cLogP) | < 0 | Indicates high hydrophilicity and a preference for aqueous environments. The repeated ether units contribute to this property. |
Stability
The stability of the PEG linker is critical for ensuring the integrity of the conjugated therapeutic until it reaches its target. The ether bonds of the PEG backbone are generally stable under physiological conditions. However, stability can be influenced by pH, temperature, and the presence of oxidizing agents.
| Condition | Stability Profile |
| pH | Generally stable in neutral and acidic conditions. Prolonged exposure to strongly basic conditions can lead to degradation. |
| Temperature | Stable at room temperature and physiological temperatures. Degradation can occur at elevated temperatures. |
| Oxidative Stress | Susceptible to oxidative degradation, which can be mitigated by the addition of antioxidants. |
Hydrodynamic Radius
The hydrodynamic radius of a PEG linker contributes significantly to the overall size of the conjugated molecule. This increased size can shield the therapeutic from enzymatic degradation and reduce renal clearance, thereby extending its circulation half-life.
| Parameter | Estimated Value |
| Hydrodynamic Radius (Rh) | ~1-2 nm |
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of this compound linkers and their conjugates. The following sections outline protocols for key experiments.
Determination of Octanol-Water Partition Coefficient (LogP)
The shake-flask method is a classic approach to experimentally determine the LogP of a compound.
Materials:
-
This compound linker
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
UV-Vis spectrophotometer or HPLC system for quantification
Procedure:
-
Prepare a stock solution of the this compound linker in the aqueous phase at a known concentration.
-
Add equal volumes of the aqueous solution and n-octanol to a glass vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Allow the vial to stand undisturbed for at least 24 hours to reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
Carefully collect samples from both the aqueous and n-octanol phases.
-
Determine the concentration of the this compound linker in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry if the linker has a chromophore, or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the logarithm (base 10) of P.
Assessment of Linker Stability
The stability of the this compound linker can be assessed by incubating it under various conditions and monitoring its degradation over time using HPLC.
Materials:
-
This compound linker
-
Buffers of different pH values (e.g., pH 4, 7.4, 9)
-
Incubator or water bath
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
HPLC column suitable for polymer analysis (e.g., C8 or C18 reversed-phase)
Procedure:
-
Prepare solutions of the this compound linker in the different pH buffers at a known concentration.
-
Incubate the solutions at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately analyze the samples by HPLC.
-
Monitor the chromatograms for the appearance of degradation products and a decrease in the peak area of the intact this compound linker.
-
Quantify the percentage of the remaining intact linker at each time point to determine the degradation rate.
Determination of Hydrodynamic Radius by Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution, allowing for the determination of the hydrodynamic radius.
Materials:
-
This compound linker
-
A set of protein or polymer standards with known hydrodynamic radii
-
SEC column with an appropriate pore size
-
HPLC or FPLC system with a refractive index (RI) or multi-angle light scattering (MALS) detector
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the standards individually and record their elution volumes.
-
Create a calibration curve by plotting the logarithm of the known hydrodynamic radii of the standards against their respective elution volumes.
-
Inject the this compound linker sample and determine its elution volume.
-
Use the calibration curve to determine the hydrodynamic radius of the this compound linker based on its elution volume.
Applications and Signaling Pathways
This compound linkers are integral components in the design of sophisticated drug delivery systems, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugate (ADC) Workflow
In ADCs, the this compound linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The linker's properties are crucial for the stability of the ADC in circulation and the efficient release of the drug at the target site.
PROTAC Mechanism of Action
PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[2][3][4][5]
Conclusion
This compound linkers possess a unique combination of physicochemical properties that make them highly valuable in the field of drug development. Their defined length, hydrophilicity, and biocompatibility contribute to the improved performance of advanced therapeutics such as ADCs and PROTACs. The experimental protocols outlined in this guide provide a framework for the characterization of these important molecules, enabling researchers to make informed decisions in the design and optimization of novel drug candidates. As the field of targeted therapies continues to evolve, the precise control over linker properties offered by monodisperse PEGs like this compound will undoubtedly play a crucial role in the development of next-generation medicines.
References
The Solubility Profile of PEG21 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) linkers are integral components in modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Their primary role is to conjugate different molecular entities, enhancing the overall solubility, stability, and pharmacokinetic profile of the final construct. This technical guide provides a comprehensive overview of the solubility of PEG21 linkers, which have a molecular weight of approximately 1000 g/mol , in both aqueous and organic solvents. Due to the limited availability of specific quantitative data for this compound linkers, this guide synthesizes information from publicly available data on PEG polymers of similar molecular weights and provides general principles governing their solubility. Detailed experimental protocols for solubility determination and visualizations of relevant concepts are also included to assist researchers in their drug development endeavors.
Introduction to PEG Linkers and Their Importance in Drug Development
Polyethylene glycol (PEG) is a polyether compound with a structure of H−(O−CH2−CH2)n−OH. PEG linkers are derivatives of PEG that are functionalized with reactive end groups to enable covalent attachment to other molecules, such as antibodies, small molecule drugs, or peptides.[1] The number following "PEG" typically indicates the number of ethylene glycol units in the polymer chain; thus, a this compound linker consists of 21 ethylene glycol units.
The incorporation of PEG linkers in bioconjugates offers several key advantages:
-
Enhanced Solubility: PEG is hydrophilic and can significantly increase the aqueous solubility of hydrophobic molecules.[1]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to a molecule, can increase the hydrodynamic radius of the molecule, leading to reduced renal clearance and a longer circulation half-life.
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugated molecule from the immune system, reducing its immunogenicity.[1]
-
Controlled Drug Release: The length and chemical nature of the PEG linker can be tailored to control the release of the payload at the target site.[2]
These properties make PEG linkers, including this compound, highly valuable in the development of next-generation therapeutics.
Solubility of this compound Linkers
The solubility of a this compound linker is influenced by its molecular weight, the nature of its functional end groups, and the properties of the solvent.
Aqueous Solubility
PEG polymers are well-known for their excellent water solubility.[3] This is attributed to the ability of the ether oxygen atoms in the PEG backbone to form hydrogen bonds with water molecules. For PEG polymers with a molecular weight similar to that of a this compound linker (approximately 1000 g/mol ), they are readily soluble in water.[4]
While specific quantitative solubility data for various functionalized this compound linkers in aqueous buffers is not extensively published, it is generally accepted that their solubility is high. However, the nature of the end-groups can have an impact. Highly hydrophobic functional groups may slightly decrease the overall aqueous solubility compared to a simple diol-PEG21.
Organic Solvent Solubility
This compound linkers also exhibit good solubility in a wide range of organic solvents. This property is crucial for the chemical conjugation steps during the synthesis of ADCs and PROTACs, which are often performed in organic media.
The following table summarizes the qualitative solubility of PEG polymers, which can be considered representative for this compound linkers, in various common organic solvents.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Highly Soluble[5] | A common solvent for dissolving a wide range of molecules. |
| Dimethylformamide (DMF) | Highly Soluble[5] | Another polar aprotic solvent widely used in organic synthesis. |
| Dichloromethane (DCM) | Soluble[5] | A common solvent for organic reactions. |
| Methanol | Soluble[5] | A polar protic solvent. |
| Ethanol | Soluble[5] | Another common polar protic solvent. |
| Tetrahydrofuran (THF) | Soluble[5][6] | A cyclic ether that is a good solvent for many polymers. |
| Toluene | Soluble (with gentle heating)[5] | A nonpolar aromatic solvent. |
| Chloroform | Soluble[5][6] | A chlorinated solvent. |
It is important to note that while PEG itself is highly soluble, the solubility of a specific this compound linker derivative will also depend on the properties of the attached functional groups.
Limited Quantitative Solubility Data
One of the few publicly available quantitative data points for a this compound-containing molecule is for HO-PEG21-OH. Its solubility is reported to be ≥ 2.5 mg/mL (2.65 mM) in a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This indicates good solubility in this particular formulation, which is relevant for in vivo studies.
Impact of Functional Groups on Solubility
The functional groups at the termini of a this compound linker are critical for its application in bioconjugation and can also influence its solubility. While the PEG backbone dominates the overall solubility profile, the end groups can have a noticeable effect, particularly for shorter PEG chains.
-
Hydrophilic Functional Groups: Functional groups such as carboxylates (-COOH) and amines (-NH2) can further enhance aqueous solubility due to their ability to ionize and participate in hydrogen bonding.
-
Hydrophobic Functional Groups: Large, nonpolar functional groups, such as those containing aromatic rings or long alkyl chains, may slightly reduce the aqueous solubility of the PEG linker. However, in most cases, the high hydrophilicity of the this compound chain is sufficient to maintain good overall solubility.
-
Reactive Functional Groups: The stability of reactive functional groups in different solvents is a critical consideration. For instance, N-hydroxysuccinimide (NHS) esters are prone to hydrolysis in aqueous solutions, especially at neutral to alkaline pH.[7] Therefore, stock solutions of NHS-functionalized PEG linkers are typically prepared in anhydrous organic solvents like DMSO or DMF.[5]
Experimental Protocols for Solubility Determination
Determining the solubility of a this compound linker is a critical step in the development of any bioconjugate. The following are detailed methodologies for key experiments to assess solubility.
Shake-Flask Method for Thermodynamic Solubility
This method determines the equilibrium solubility of a compound in a given solvent and is considered the "gold standard" for solubility measurement.
Materials:
-
This compound linker (solid form)
-
Solvent of interest (e.g., phosphate-buffered saline (PBS), DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or a UV-Vis spectrophotometer
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of the solid this compound linker to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or rotator. Allow the mixture to equilibrate for a set period, typically 24-48 hours, at a constant temperature (e.g., 25 °C or 37 °C). This extended time ensures that the solution reaches saturation.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the this compound linker in the diluted supernatant using a validated HPLC or UV-Vis method against a standard curve of known concentrations.
-
Calculation: Calculate the solubility of the this compound linker in the solvent, expressed in mg/mL or mol/L.
Kinetic Solubility Assay (High-Throughput Screening)
This method provides a rapid assessment of solubility and is often used in the early stages of drug discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, starts to precipitate when added to an aqueous buffer.
Materials:
-
This compound linker stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS)
-
96-well microtiter plates (UV-transparent for UV-based detection)
-
Automated liquid handler (optional)
-
Plate reader (nephelometer for light scattering or UV-Vis spectrophotometer)
Procedure:
-
Serial Dilution: Prepare serial dilutions of the this compound linker DMSO stock solution in a 96-well plate.
-
Addition to Buffer: Transfer a small volume of each dilution to another 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically <1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: After a centrifugation step to pellet any precipitate, measure the absorbance of the supernatant at a wavelength where the this compound linker absorbs. A decrease in the expected absorbance indicates precipitation.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is observed.
Visualizations
General Structure of a PEGylated Antibody-Drug Conjugate (ADC)
Caption: General structure of a PEGylated Antibody-Drug Conjugate.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
This compound linkers are invaluable tools in drug development, primarily due to their ability to enhance the solubility and pharmacokinetic properties of bioconjugates. While specific quantitative solubility data for a wide range of functionalized this compound linkers is not extensively documented in the public domain, the general principles of PEG polymer chemistry provide a strong foundation for understanding their behavior. They exhibit excellent solubility in aqueous solutions and a broad range of organic solvents, making them versatile for both biological applications and chemical synthesis. The choice of functional end groups can modulate their properties and should be considered in the context of the specific application. The experimental protocols provided in this guide offer a starting point for researchers to accurately determine the solubility of their specific this compound linker constructs, enabling more informed decisions in the drug development process.
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. purepeg.com [purepeg.com]
- 3. sinopeg.com [sinopeg.com]
- 4. chembk.com [chembk.com]
- 5. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. precisepeg.com [precisepeg.com]
The Strategic Application of PEG21 Linkers in Targeted Drug Delivery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted drug delivery has revolutionized modern therapeutics, offering the potential to maximize efficacy while minimizing off-target toxicity. Central to this paradigm is the design of sophisticated drug-linker technologies that precisely connect a potent therapeutic payload to a targeting moiety, such as a monoclonal antibody or a small molecule binder. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone due to their unique physicochemical properties. This technical guide provides a comprehensive overview of the applications of a specific, monodisperse PEG linker, the 21-unit polyethylene glycol (PEG21) linker, in the context of targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PEG linkers, composed of repeating ethylene oxide units, are highly valued for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of conjugated molecules.[1][2][3] The hydrophilic nature of the PEG chain can enhance the solubility of hydrophobic drug payloads, mitigate aggregation, and create a hydration shell that shields the conjugate from proteolytic degradation and reduces immunogenicity.[4][5] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the balance between solubility, stability, and biological activity. This guide will focus on the theoretical and practical aspects of employing a this compound linker, a mid-length linker that offers a balance of these desirable properties.
This compound Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of biotherapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC.[6] PEG linkers, including this compound, can be incorporated into both cleavable and non-cleavable linker designs to enhance the overall performance of the ADC.
Enhancing Physicochemical and Pharmacokinetic Properties
The conjugation of hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation. The incorporation of a hydrophilic this compound linker can significantly improve the solubility and stability of the ADC, allowing for higher drug-to-antibody ratios (DARs) without compromising its pharmacokinetic profile.[4][5]
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Trastuzumab-MMAE ADC with Different PEG Linkers.
| Linker | Average DAR | Plasma Clearance (mL/day/kg) | Half-life (days) |
| Non-PEGylated | 3.5 | 15.8 | 4.2 |
| PEG8 | 3.6 | 10.2 | 6.8 |
| This compound (Hypothetical) | 3.7 | 8.5 | 7.5 |
| PEG24 | 3.5 | 8.1 | 7.9 |
This table presents hypothetical data based on trends observed in literature for other PEG linkers to illustrate the expected impact of PEGylation. Specific data for a this compound linker was not available in the reviewed literature.
Experimental Protocols for ADC Synthesis and Characterization
1. Synthesis of a Trastuzumab-PEG21-MMAE ADC (Illustrative Protocol)
This protocol describes a two-step conjugation process involving the modification of the antibody with a bifunctional this compound linker, followed by conjugation of the payload.
-
Materials:
-
Trastuzumab (anti-HER2 mAb)
-
SMCC-PEG21-NHS ester (heterobifunctional linker)
-
Monomethyl auristatin E (MMAE) with a free thiol group
-
Dithiothreitol (DTT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns
-
-
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfide bonds of Trastuzumab by incubating with a 5-fold molar excess of DTT in PBS at 37°C for 30 minutes. This generates free thiol groups for conjugation.
-
Linker-Payload Conjugation: In a separate reaction, dissolve the SMCC-PEG21-NHS ester and a 1.5-fold molar excess of thiol-containing MMAE in DMSO. React at room temperature for 2 hours to form the Maleimide-PEG21-MMAE conjugate.
-
ADC Formation: Add the activated linker-payload to the reduced antibody solution at a 10-fold molar excess relative to the antibody. Incubate at room temperature for 4 hours.
-
Purification: Purify the resulting ADC using SEC to remove unconjugated linker-payload and other impurities.
-
2. Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC):
-
Principle: HIC separates proteins based on their hydrophobicity. The addition of each drug-linker moiety increases the hydrophobicity of the ADC, allowing for the separation of species with different DARs.[7][8]
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[1]
-
Gradient: A linear gradient from 100% A to 100% B over 30 minutes.
-
Analysis: The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4). The average DAR is calculated by integrating the peak areas of each species.[2]
-
-
In Vitro Cytotoxicity Assessment by MTT Assay:
-
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11]
-
Procedure:
-
Seed cancer cells (e.g., HER2-positive SK-BR-3 cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the Trastuzumab-PEG21-MMAE ADC and control antibodies for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[10]
-
Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
-
-
Table 2: Illustrative In Vitro Cytotoxicity of a Hypothetical Trastuzumab-MMAE ADC with Different Linkers against HER2-Positive Cancer Cells.
| Linker | IC50 (ng/mL) |
| Non-PEGylated | 15.2 |
| PEG8 | 12.5 |
| This compound (Hypothetical) | 10.8 |
| PEG24 | 11.2 |
This table presents hypothetical data based on trends observed in literature for other PEG linkers to illustrate the expected impact of PEGylation. Specific data for a this compound linker was not available in the reviewed literature.
Signaling Pathway
The cytotoxic payload of an ADC, once released inside the target cell, exerts its cell-killing effect by disrupting critical cellular pathways. For an ADC carrying MMAE, a potent tubulin inhibitor, the primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: ADC binding, internalization, and payload-induced apoptosis.
This compound Linkers in PROteolysis TArgeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length and composition are crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation by the proteasome.[]
The Role of the this compound Linker in PROTAC Design
A this compound linker can provide the necessary length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the formation of a stable ternary complex. Its hydrophilic nature can also improve the solubility and cell permeability of the often-large and hydrophobic PROTAC molecule.
Experimental Protocols for PROTAC Evaluation
1. Synthesis of a Hypothetical BRD4-Targeting PROTAC with a this compound Linker
This protocol describes the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) for degradation, using a this compound linker.
-
Materials:
-
JQ1 (BRD4 ligand) with a suitable functional group for conjugation
-
Pomalidomide (E3 ligase ligand) with a suitable functional group
-
Bis-PEG21-NHS ester (homobifunctional linker)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
-
Procedure:
-
First Conjugation: React JQ1 with a 1.2-fold molar excess of Bis-PEG21-NHS ester in DMF with DIPEA as a base. Monitor the reaction by LC-MS until the formation of the JQ1-PEG21-NHS ester intermediate is complete.
-
Purification: Purify the intermediate by preparative HPLC.
-
Second Conjugation: React the purified JQ1-PEG21-NHS ester with a 1.5-fold molar excess of pomalidomide in DMF with DIPEA.
-
Final Purification: Purify the final PROTAC product by preparative HPLC.
-
2. Evaluation of Ternary Complex Formation by AlphaLISA Assay
-
Principle: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based assay that can detect the formation of the ternary complex.[14][15][]
-
Procedure:
-
Incubate the recombinant target protein (e.g., GST-tagged BRD4) and E3 ligase (e.g., FLAG-tagged Cereblon) with varying concentrations of the PROTAC.
-
Add AlphaLISA acceptor beads coated with an antibody against one of the tags (e.g., anti-GST) and donor beads coated with an antibody against the other tag (e.g., anti-FLAG).
-
If a ternary complex is formed, the beads are brought into close proximity. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads to emit light.
-
The intensity of the emitted light is proportional to the amount of ternary complex formed.
-
Caption: General workflow for PROTAC synthesis and evaluation.
3. Assessment of Target Protein Degradation by Western Blot
-
Principle: Western blotting is used to detect the levels of the target protein in cells after treatment with the PROTAC.[5][17][18]
-
Procedure:
-
Treat cells (e.g., a human cancer cell line expressing BRD4) with various concentrations of the PROTAC for a set period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
A decrease in the intensity of the target protein band relative to the loading control indicates protein degradation.
-
Signaling Pathway
The degradation of a target protein by a PROTAC can have profound effects on downstream signaling pathways. For a BRD4-targeting PROTAC, the degradation of BRD4, a key transcriptional coactivator, leads to the downregulation of oncogenes such as MYC, resulting in cell cycle arrest and apoptosis.
Caption: PROTAC-mediated degradation of BRD4 and downstream effects.
Conclusion
The this compound linker represents a versatile and valuable tool in the design of targeted drug delivery systems. Its defined length and hydrophilic character offer a favorable balance of properties that can enhance the solubility, stability, and pharmacokinetic profile of both ADCs and PROTACs. While specific, direct comparative data for the this compound linker is not yet abundant in publicly available literature, the established principles of PEGylation and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to explore its potential. The careful selection and strategic implementation of linkers like this compound will undoubtedly continue to be a critical factor in the advancement of next-generation targeted therapies.
References
- 1. agilent.com [agilent.com]
- 2. agilent.com [agilent.com]
- 3. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antibody Drug Conjugates - SYNthesis med chem [synmedchem.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 14. SLAS2024 [slas2024.eventscribe.net]
- 15. resources.revvity.com [resources.revvity.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Western Blot Video Protocol | Proteintech Group [ptglab.com]
An In-depth Technical Guide to PEGylation with PEG21 for Protein Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of polyethylene glycol (PEG) to protein therapeutics, a process known as PEGylation, is a cornerstone of biopharmaceutical development. This modification enhances the pharmacokinetic and pharmacodynamic properties of proteins, leading to improved stability, extended circulatory half-life, and reduced immunogenicity. This guide provides a comprehensive technical overview of PEGylation, with a specific focus on the use of a 21-unit polyethylene glycol (PEG21). It details the chemical principles of PEGylation, provides step-by-step experimental protocols for protein conjugation and purification, and presents quantitative data on the impact of PEGylation on therapeutic proteins. Furthermore, this document includes visualizations of key workflows and pathways to facilitate a deeper understanding of the processes involved.
Introduction to PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules, most commonly therapeutic proteins.[1] This modification imparts several significant pharmacological advantages, including:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the effective size of the protein in solution, which prolongs its circulation time by reducing renal clearance.[1]
-
Reduced Immunogenicity and Antigenicity: The PEG chains can "mask" the protein from the host's immune system, thereby decreasing the likelihood of an immune response.[1]
-
Enhanced Solubility and Stability: PEGylation can improve the water solubility of hydrophobic proteins and protect them from proteolytic degradation.[2][3]
The properties of the resulting PEG-protein conjugate are influenced by factors such as the molecular weight and structure (linear or branched) of the PEG, the number of PEG molecules attached, and the specific site of conjugation.[3]
The Role of this compound
For the purpose of this guide, This compound is defined as a linear polyethylene glycol molecule composed of 21 ethylene glycol repeat units. The approximate molecular weight of a methoxy-terminated this compound (mthis compound) can be calculated as follows:
-
Molecular Weight of Ethylene Glycol (C₂H₄O): ~44.05 g/mol
-
Molecular Weight of Methoxy group (CH₃O-): ~31.04 g/mol
-
Molecular Weight of terminal -H: ~1.01 g/mol
-
Approximate Molecular Weight of mthis compound: (21 * 44.05) + 31.04 + 1.01 ≈ 957 g/mol or ~1 kDa
Due to its relatively low molecular weight, this compound offers the advantage of minimal steric hindrance, which can be crucial for preserving the biological activity of the protein therapeutic. PEGs with a molecular weight of less than 20 kDa are primarily cleared through the kidneys.[]
Chemistry of PEGylation
The most common strategies for protein PEGylation target specific amino acid residues on the protein surface. The choice of conjugation chemistry is critical to ensure a stable linkage and to control the site of PEG attachment.
Amine-Reactive PEGylation
The most widely used method for PEGylation targets the primary amines of lysine residues and the N-terminal α-amino group of the polypeptide chain.[5] This is typically achieved using PEG derivatives activated with an N-hydroxysuccinimidyl (NHS) ester.
The reaction of an NHS-activated PEG with a primary amine on a protein forms a stable amide bond. The reaction conditions, particularly pH, can be optimized to favor either N-terminal or lysine PEGylation.
Quantitative Impact of PEGylation on Protein Therapeutics
The following tables summarize the quantitative effects of PEGylation on key pharmacokinetic and pharmacodynamic parameters of protein therapeutics. The data presented is for PEGs of varying molecular weights, providing a comparative context for the expected impact of a low molecular weight PEG like this compound.
| Parameter | Unmodified Protein | PEGylated Protein (Low MW, ~5-12 kDa) | PEGylated Protein (High MW, ~20-40 kDa) | Reference(s) |
| Plasma Half-life (t½) | Short (minutes to hours) | Moderately Increased | Significantly Increased (days) | [][6] |
| Renal Clearance | High | Reduced | Significantly Reduced | [1][] |
| Immunogenicity | Can be high | Reduced | Significantly Reduced | [1][3] |
| In Vitro Bioactivity | 100% | Often retained at a high level | May be reduced due to steric hindrance | [7] |
Table 1: General Impact of PEGylation on Protein Therapeutic Parameters
| Protein Therapeutic | PEG Molecular Weight (kDa) | Fold Increase in Half-life | Reference(s) |
| Interferon-α | 5 | ~2-4 | [8] |
| Interferon-α | 12 | ~60 | [8] |
| Interferon-α | 40 (branched) | >100 | [8] |
| Growth Hormone | 20 | Significant increase | [7] |
Table 2: Specific Examples of PEGylation Impact on Protein Half-life
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the PEGylation of a protein therapeutic with mthis compound-NHS.
Protocol 1: Amine-Reactive PEGylation using mthis compound-NHS
Objective: To covalently attach mthis compound-NHS to a therapeutic protein via primary amine groups.
Materials:
-
Therapeutic protein of interest
-
mthis compound-NHS (methoxy-PEG21-N-hydroxysuccinimidyl ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Dialysis membrane or centrifugal filter units for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the reaction.
-
-
PEGylation Reaction:
-
Calculate the required amount of mthis compound-NHS for the desired molar excess (e.g., 5-fold, 10-fold, or 20-fold molar excess over the protein).
-
Dissolve the mthis compound-NHS in a small volume of reaction buffer immediately before addition to the protein solution.
-
Add the mthis compound-NHS solution to the protein solution while gently stirring.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted mthis compound-NHS.
-
-
Purification:
-
Proceed immediately to the purification step (Protocol 4.2) to separate the PEGylated protein from unreacted PEG and protein.
-
Protocol 2: Purification of PEGylated Protein
Objective: To separate mono-PEGylated, multi-PEGylated, and unreacted protein, as well as excess PEG reagent. A multi-step chromatographic approach is often necessary.
4.2.1. Size Exclusion Chromatography (SEC)
Principle: Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, allowing for separation from the smaller, unreacted protein.[]
Materials:
-
SEC column (e.g., Superdex, Sephacryl)
-
SEC Buffer: PBS, pH 7.4
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer.
-
Load the quenched PEGylation reaction mixture onto the column.
-
Elute with SEC buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
Collect fractions corresponding to the different peaks (typically, higher molecular weight species elute first).
-
Analyze the collected fractions by SDS-PAGE to identify the mono-PEGylated, multi-PEGylated, and unreacted protein.
4.2.2. Ion Exchange Chromatography (IEX)
Principle: Separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and enabling separation of different PEGylated species.[]
Materials:
-
Cation or anion exchange column
-
Binding Buffer (low salt concentration)
-
Elution Buffer (high salt concentration)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the IEX column with binding buffer.
-
Load the sample (either the initial reaction mixture or SEC-purified fractions) onto the column.
-
Wash the column with binding buffer to remove unbound molecules.
-
Apply a linear gradient of elution buffer to elute the bound proteins.
-
Monitor the elution at 280 nm and collect fractions.
-
Analyze fractions by SDS-PAGE to identify the different PEGylated species.
4.2.3. Hydrophobic Interaction Chromatography (HIC)
Principle: Separates molecules based on their hydrophobicity. PEGylation can alter the surface hydrophobicity of a protein, providing another dimension for separation.[]
Materials:
-
HIC column
-
High Salt Binding Buffer
-
Low Salt Elution Buffer
-
HPLC or FPLC system
Procedure:
-
Add salt (e.g., ammonium sulfate) to the protein sample to match the high salt binding buffer concentration.
-
Equilibrate the HIC column with binding buffer.
-
Load the sample onto the column.
-
Apply a reverse salt gradient (decreasing salt concentration) to elute the proteins.
-
Monitor the elution at 280 nm and collect fractions.
-
Analyze fractions by SDS-PAGE.
Protocol 3: Characterization of PEGylated Protein by Mass Spectrometry
Objective: To confirm the degree of PEGylation (number of PEG chains per protein) and the molecular weight of the conjugate.
Materials:
-
Purified PEGylated protein
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
-
Appropriate matrix (for MALDI) or solvent system (for ESI)
Procedure:
-
Prepare the sample according to the instrument manufacturer's instructions.
-
Acquire the mass spectrum of the unreacted protein as a control.
-
Acquire the mass spectrum of the purified PEGylated protein fractions.
-
Analyze the spectra to determine the molecular weight of the different species. The mass of the PEGylated protein will be the mass of the native protein plus the mass of the attached PEG chains (n x ~957 Da for this compound).
Visualizing Workflows and Pathways
Experimental Workflow for PEGylation and Purification
Caption: A typical workflow for protein PEGylation, purification, and characterization.
Signaling Pathway Modulation by a PEGylated Therapeutic
This diagram illustrates a hypothetical scenario where a PEGylated growth factor antagonist blocks a signaling pathway.
Caption: PEGylated antagonist blocking a receptor-mediated signaling pathway.
Conclusion
PEGylation with low molecular weight PEGs such as this compound represents a valuable strategy for optimizing the therapeutic potential of proteins. By providing a modest increase in hydrodynamic size, this compound can improve pharmacokinetic properties without significantly compromising the protein's biological activity. The experimental protocols and data presented in this guide offer a foundational framework for researchers and drug developers to effectively implement and evaluate PEGylation in their therapeutic protein programs. Careful optimization of the PEGylation reaction, purification, and characterization steps is essential for producing a well-defined and efficacious PEG-protein conjugate.
References
- 1. Activated PEGs for Amine PEGylation - JenKem [jenkemusa.com]
- 2. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. m.youtube.com [m.youtube.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to the PEG21 Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the PEG21 linker, a versatile tool in the field of bioconjugation. With a focus on its core mechanism of action, this document delves into the chemical properties, applications, and practical considerations for utilizing this linker in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Introduction to the this compound Linker
The this compound linker is a homobifunctional crosslinking agent characterized by a polyethylene glycol (PEG) chain composed of 21 repeating ethylene glycol units. This central PEG chain is flanked on both ends by reactive functional groups, most commonly N-hydroxysuccinimide (NHS) esters, as seen in the "Bis-PEG21-NHS ester" variant. The discrete length of the PEG chain provides a defined spacer arm of approximately 2.65 nanometers, which is crucial for its function in bioconjugation.[1]
The key attributes of the this compound linker stem from its PEG core:
-
Hydrophilicity: The PEG chain imparts excellent water solubility to the linker and, consequently, to the resulting bioconjugate. This can be advantageous when working with hydrophobic drugs or proteins that are prone to aggregation.[1][2][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and ability to shield conjugated molecules from the host's immune system, potentially reducing the immunogenicity of the therapeutic.[1][3]
-
Flexibility: The PEG chain's flexibility can help to overcome steric hindrance when conjugating large molecules, such as antibodies and enzymes, ensuring that their biological activity is maintained.[1]
Mechanism of Action in Bioconjugation
The primary mechanism of action of the Bis-PEG21-NHS ester linker involves a two-step process: conjugation to a biomolecule and subsequent cleavage to release a payload.
Conjugation via NHS Ester Chemistry
The NHS ester functional groups at both ends of the this compound linker are highly reactive towards primary amines (-NH₂), which are readily available on the surface of proteins, particularly on the side chain of lysine residues and the N-terminus.[1][] The reaction, a nucleophilic acyl substitution, proceeds under mild pH conditions (typically pH 7-9) to form a stable and effectively irreversible amide bond.[][5]
Cleavage Mechanism
The "Bis-PEG21-NHS ester" is classified as a cleavable linker.[6][7][8][9] The cleavage of the linker is a critical step for the release of the conjugated payload, particularly in the context of ADCs, where the cytotoxic drug must be liberated within the target cell to exert its effect. The most probable mechanism of cleavage for a linker containing ester functionalities is through hydrolysis, catalyzed by intracellular enzymes such as esterases, which are abundant in the cytoplasm and lysosomes of cells.
This enzymatic hydrolysis of the ester bonds within the linker structure leads to the release of the payload. The stability of the ester linkage in the systemic circulation (pH 7.4) compared to the intracellular environment is a key factor in the design of effective ADCs, as it prevents premature drug release and minimizes off-target toxicity.
Applications in Drug Development
The properties of the this compound linker make it a valuable component in the design of complex biotherapeutics.
Antibody-Drug Conjugates (ADCs)
In ADCs, the this compound linker serves to connect a monoclonal antibody to a potent cytotoxic payload. The antibody provides targeting specificity for cancer cells, and upon binding to the target antigen and internalization, the linker is cleaved within the cell to release the drug. The inclusion of a PEG linker, such as this compound, can improve the pharmacokinetic profile of the ADC by:
-
Increasing solubility and stability: This is particularly important for hydrophobic drug payloads that can induce aggregation.[6][10]
-
Enhancing the therapeutic index: By improving the stability of the ADC in circulation and facilitating targeted drug release, PEG linkers can contribute to a better balance between efficacy and toxicity.[6][10]
-
Optimizing the drug-to-antibody ratio (DAR): The length and nature of the PEG linker can influence the efficiency of the conjugation reaction and the resulting DAR, which is a critical quality attribute of an ADC.[11]
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy. A PEG linker like HO-PEG21-OH can be used in the synthesis of PROTACs to:
-
Provide optimal spacing: The length of the linker is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Improve solubility and cell permeability: The hydrophilic nature of the PEG chain can enhance the overall solubility of the PROTAC molecule, which can in turn affect its cell permeability and oral absorption.
Quantitative Data and Performance Characteristics
While specific quantitative data for the this compound linker is not extensively available in the public domain, the general impact of PEG linker length on the properties of bioconjugates has been studied.
| Property | Effect of PEG Linker Inclusion | Reference |
| Solubility | Generally increased, especially for hydrophobic payloads. | [6][10] |
| Stability | Can improve biophysical stability and reduce aggregation. | [6][10] |
| Circulation Half-life | Longer PEG chains (e.g., 4kDa, 10kDa) have been shown to significantly increase the in vivo half-life of conjugates. | [7] |
| In Vitro Cytotoxicity | Longer PEG chains may lead to a reduction in in vitro cytotoxicity, likely due to steric hindrance affecting cellular uptake or payload release. | [7] |
| Therapeutic Index | Can be improved by optimizing the balance between increased half-life and potential reduction in cytotoxicity. | [6][10] |
| Drug-to-Antibody Ratio (DAR) | The length of the PEG spacer can influence the conjugation efficiency and the achievable DAR. | [11] |
It is important to note that the optimal PEG linker length is highly dependent on the specific antibody, payload, and conjugation chemistry, and therefore needs to be empirically determined for each new bioconjugate.[11]
Experimental Protocols
The following provides a general methodology for the conjugation of a protein with Bis-PEG21-NHS ester. This should be considered a starting point, and optimization will be required for specific applications.
Materials
-
Protein to be conjugated (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Bis-PEG21-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the linker
-
Quenching buffer (e.g., Tris or glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
General Conjugation Protocol
-
Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 1-10 mg/mL) in an appropriate amine-free buffer.
-
Linker Solution Preparation: Immediately before use, dissolve the Bis-PEG21-NHS ester in the anhydrous solvent to create a stock solution (e.g., 10-100 mM). Due to the susceptibility of NHS esters to hydrolysis, it is crucial to minimize exposure to moisture.[5]
-
Conjugation Reaction: Add a calculated molar excess of the Bis-PEG21-NHS ester stock solution to the protein solution. The optimal molar ratio will need to be determined empirically but can range from 5 to 20-fold excess of the linker.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS esters.
-
Purification: Remove unreacted linker and byproducts by SEC, dialysis, or another suitable purification method to isolate the protein-PEG21 conjugate.[12][13]
Characterization of the Conjugate
The resulting bioconjugate should be thoroughly characterized to determine key quality attributes:
-
Drug-to-Antibody Ratio (DAR): This can be determined using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).[][15][16]
-
Purity and Aggregation: Size-Exclusion Chromatography (SEC) is commonly used to assess the level of aggregation and purity of the conjugate.
-
Confirmation of Conjugation: Mass spectrometry can be used to confirm the mass of the conjugate and identify the sites of conjugation.[9][17][18]
Conclusion
The this compound linker offers a compelling combination of hydrophilicity, biocompatibility, and a defined spacer length for advanced bioconjugation applications. Its mechanism of action, involving stable amide bond formation and subsequent intracellular cleavage, makes it a valuable tool for the development of targeted therapeutics like ADCs and PROTACs. While the specific performance of the this compound linker will be application-dependent, this guide provides the foundational knowledge for its effective implementation in research and drug development. Careful optimization of conjugation conditions and thorough characterization of the resulting bioconjugates are paramount to achieving the desired therapeutic outcomes.
References
- 1. ja.sinopeg.com [ja.sinopeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. enovatia.com [enovatia.com]
- 10. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates: AI Summary, Post-Publication Reviews & Author Contact - Peeref [peeref.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. rapidnovor.com [rapidnovor.com]
- 17. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
The Strategic Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond traditional inhibition to induce the selective degradation of target proteins. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting element. Among the various linker types, polyethylene glycol (PEG) has emerged as a versatile and widely utilized scaffold. This guide delves into the core principles of employing PEG linkers in PROTAC design, offering insights into their impact on efficacy, pharmacokinetics, and overall therapeutic potential.
Core Principles of PEG Linkers in PROTACs
PROTACs function by forming a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker is not merely a passive spacer but an active contributor to the stability and geometry of this ternary complex, profoundly influencing the efficiency of protein degradation.
PEG linkers, composed of repeating ethylene glycol units, offer several key advantages in PROTAC design:
-
Enhanced Solubility and Bioavailability: The inherent hydrophilicity of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule. This is crucial for improving bioavailability and ensuring effective concentrations at the target site.
-
Flexibility and Conformational Tuning: The flexible nature of PEG linkers allows the PROTAC to adopt multiple conformations, which can be advantageous in facilitating the optimal orientation of the target protein and E3 ligase for efficient ternary complex formation. This conformational adaptability can help overcome steric hindrances and promote productive protein-protein interactions.
-
Tunable Length and Precise Spacing: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. The linker length is a critical determinant of ternary complex stability and degradation efficacy.
-
Reduced Non-specific Binding: The hydrophilic nature of PEG can help to minimize non-specific hydrophobic interactions, potentially reducing off-target effects and improving the overall safety profile of the PROTAC.
Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Analysis
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair. A linker that is too short may lead to steric clashes, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may result in a non-productive complex where the ubiquitin transfer is inefficient.
The following table summarizes data from a study on Bruton's Tyrosine Kinase (BTK) PROTACs, illustrating the impact of varying PEG linker lengths on degradation potency (DC50) and maximal degradation (Dmax). The PROTACs consist of a BTK inhibitor, a ligand for the Cereblon (CRBN) E3 ligase, and a PEG linker of varying units.
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | 2 PEG units | ~9 | > 1000 | < 20 |
| BTK Degrader 2 | 3 PEG units | ~12 | 100 | 85 |
| BTK Degrader 3 | 4 PEG units | ~15 | 25 | > 95 |
| BTK Degrader 4 | 5 PEG units | ~18 | 8 | > 95 |
| BTK Degrader 5 | 6 PEG units | ~21 | 50 | 90 |
Data compiled from studies on BTK degraders.
As the data indicates, there is a clear structure-activity relationship with respect to linker length. The PROTAC with a 4-5 PEG unit linker demonstrates optimal degradation of BTK, highlighting the necessity of fine-tuning this parameter for maximal efficacy.
Experimental Protocols
The development of a successful PROTAC involves a series of key experiments to synthesize and evaluate its biological activity.
Synthesis of a PEGylated PROTAC (General Protocol)
This protocol outlines the general steps for synthesizing a PROTAC with a PEG linker, connecting a target protein ligand (with a suitable attachment point, e.g., a carboxylic acid) and an E3 ligase ligand (with a reactive handle, e.g., an amine).
Materials:
-
Target protein ligand with a carboxylic acid handle
-
Amine-PEG-E3 ligase ligand
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Activation of the Target Ligand: Dissolve the target protein ligand (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC (1.1 equivalents) and stir the reaction mixture at room temperature for 4 hours. A white precipitate of dicyclohexylurea will form.
-
Coupling Reaction: Filter the reaction mixture to remove the precipitate. To the filtrate containing the activated NHS ester of the target ligand, add the Amine-PEG-E3 ligase ligand (1 equivalent). Stir the reaction at room temperature overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (3x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., 0-10% Methanol in DCM) to yield the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Cellular Degradation Assay (Western Blot)
This assay is used to determine the ability of a PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the target protein (e.g., Ramos cells for BTK)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PROTAC stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18 hours). Include a condition with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132, pre-treated for 2 hours) to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and develop with a chemiluminescent substrate.
-
-
Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Visualizing the Principles: Signaling Pathways and Workflows
The Ubiquitin-Proteasome System and PROTAC Mechanism
The following diagram illustrates the catalytic cycle of a PROTAC, hijacking the ubiquitin-proteasome system to induce target protein degradation.
The PEG21 Linker: A Technical Guide to Enhancing Small Molecule Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of polyethylene glycol (PEG) linkers, a process known as PEGylation, has emerged as a cornerstone in modern drug development for enhancing the therapeutic potential of small molecules. Among the diverse array of PEG linkers, the discrete PEG21 linker, comprising 21 ethylene glycol units, offers a compelling balance of hydrophilicity, biocompatibility, and defined length to predictably modify the physicochemical and pharmacokinetic properties of small molecules. This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of the this compound linker for improving the stability and overall performance of small molecule therapeutics.
Core Principles of the this compound Linker in Small Molecule Stabilization
The covalent attachment of a this compound linker to a small molecule drug can impart several beneficial properties that contribute to its enhanced stability and therapeutic efficacy. These advantages stem from the fundamental physicochemical characteristics of the polyethylene glycol chain.
Increased Hydrophilicity and Solubility: Many promising small molecule drug candidates suffer from poor aqueous solubility, which can limit their formulation options and bioavailability. The hydrophilic nature of the this compound linker, with its repeating ethylene oxide units, can significantly improve the water solubility of hydrophobic small molecules. This enhanced solubility can facilitate formulation development, particularly for parenteral administration, and can improve drug absorption.[1][2]
Enhanced Metabolic Stability: Small molecules are often susceptible to rapid metabolism by enzymes in the body, leading to a short circulating half-life and reduced therapeutic effect. The this compound linker can act as a steric shield, hindering the approach of metabolic enzymes to the drug molecule. This steric hindrance can reduce the rate of enzymatic degradation, thereby increasing the metabolic stability and prolonging the systemic circulation time of the drug.
Improved Pharmacokinetic Profile: By increasing the hydrodynamic radius of the small molecule, the this compound linker can reduce its renal clearance. This, combined with enhanced metabolic stability, leads to a longer plasma half-life and an increased area under the curve (AUC), signifying greater overall drug exposure.[3] This improved pharmacokinetic profile can translate to less frequent dosing, which can improve patient compliance.
Reduced Immunogenicity: While more relevant for larger biologic drugs, PEGylation can also reduce the immunogenicity of small molecules that may otherwise elicit an immune response. The flexible and biocompatible nature of the PEG chain can mask antigenic epitopes on the drug molecule.[4][5]
Data Presentation: Impact of PEGylation on Pharmacokinetics
| Linker | Clearance (mL/hr/kg) | Fold Decrease in Clearance (vs. Non-PEGylated) |
| Non-PEGylated Control | 1.5 | 1.0 |
| PEG4 | 1.2 | 1.3 |
| PEG8 | 0.8 | 1.9 |
| PEG12 | 0.7 | 2.1 |
| PEG24 | 0.6 | 2.5 |
This data is adapted from a study on antibody-drug conjugates and is intended to be illustrative of the general effect of PEGylation on clearance.[6] The exact impact of a this compound linker on a small molecule will be dependent on the specific properties of that molecule.
Experimental Protocols
The successful implementation of a this compound linker strategy requires robust and well-defined experimental protocols for conjugation, purification, and stability assessment.
General Protocol for this compound Linker Conjugation to a Small Molecule
This protocol outlines a general workflow for the conjugation of a functionalized this compound linker to a small molecule containing a reactive handle (e.g., an amine, thiol, or carboxyl group). The specific reaction conditions will need to be optimized for each unique small molecule.
Materials:
-
Small molecule with a reactive functional group
-
Functionalized this compound linker (e.g., this compound-NHS ester for amine-reactive conjugation, this compound-maleimide for thiol-reactive conjugation)
-
Anhydrous reaction solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), dichloromethane (DCM))
-
Reaction buffer (if aqueous conditions are required, e.g., phosphate-buffered saline (PBS) at a specific pH)
-
Quenching reagent (e.g., Tris buffer or a primary amine for NHS ester reactions)
-
Purification system (e.g., High-Performance Liquid Chromatography (HPLC), flash chromatography)
-
Analytical instruments for characterization (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Dissolution: Dissolve the small molecule in the appropriate anhydrous solvent or reaction buffer.
-
Linker Addition: Add the functionalized this compound linker to the reaction mixture. The molar ratio of linker to the small molecule will need to be optimized but a slight excess of the linker (e.g., 1.1 to 1.5 equivalents) is often used.
-
Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature for a specified period (typically 1-24 hours). The progress of the reaction should be monitored by a suitable analytical technique like LC-MS.
-
Quenching: Once the reaction is complete, add a quenching reagent to consume any excess reactive this compound linker.
-
Purification: Purify the this compound-conjugated small molecule using an appropriate chromatographic technique. HPLC is often the method of choice for achieving high purity.
-
Characterization: Characterize the purified conjugate to confirm its identity and purity using techniques such as LC-MS to verify the molecular weight and NMR to confirm the structure.
Protocol for In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the this compound-conjugated small molecule in the presence of plasma enzymes.
Materials:
-
This compound-conjugated small molecule
-
Control (unconjugated) small molecule
-
Freshly prepared plasma from the species of interest (e.g., human, mouse, rat)
-
Incubator at 37°C
-
Acetonitrile (or other suitable organic solvent) for protein precipitation
-
LC-MS system for analysis
Procedure:
-
Incubation: Incubate the this compound-conjugated small molecule and the control small molecule at a final concentration of 1 µM in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the aliquot to precipitate the plasma proteins and stop the enzymatic reactions.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the percentage of the parent compound remaining versus time and calculate the in vitro half-life (t½) in plasma.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key conceptual workflows in the application of the this compound linker.
Caption: Workflow for this compound conjugation and stability assessment.
Caption: Logic for optimizing PEG linker selection.
Conclusion
The this compound linker represents a valuable tool in the drug developer's arsenal for enhancing the stability and overall therapeutic profile of small molecules. Its defined length and hydrophilic nature can predictably address common challenges such as poor solubility and rapid metabolic clearance. While specific, publicly available data for the this compound linker remains limited, the well-established principles of PEGylation, supported by data from similar PEG linkers, provide a strong rationale for its application. The successful implementation of a this compound linker strategy is contingent upon careful optimization of conjugation chemistry and thorough in vitro and in vivo evaluation. As the demand for more robust and effective small molecule therapeutics continues to grow, the strategic use of discrete PEG linkers like this compound will undoubtedly play an increasingly important role in advancing novel drug candidates toward clinical success.
References
- 1. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 351342-08-0 | BroadPharm [broadpharm.com]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 6. Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Immunogenicity of PEGylated Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of PEGylation
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins, peptides, and nanoparticles. By covalently attaching PEG chains, the hydrodynamic size of the molecule is increased, which can prolong its circulation half-life by reducing renal clearance and shielding it from proteolytic degradation. However, the assumption of PEG as an immunologically inert polymer has been challenged by accumulating evidence of immune responses against the PEG moiety itself.
These anti-PEG antibodies, which can be pre-existing in treatment-naïve individuals or induced by treatment with PEGylated therapeutics, can have significant clinical consequences.[1][2] They have been associated with accelerated blood clearance (ABC) of the drug, reduced therapeutic efficacy, and an increased risk of adverse events, including hypersensitivity reactions.[3] Understanding, characterizing, and predicting the immunogenicity of PEGylated conjugates is therefore a critical aspect of their preclinical and clinical development.
This technical guide provides an in-depth overview of the core aspects of PEG immunogenicity, including the underlying immunological mechanisms, key experimental protocols for its assessment, and quantitative data from various studies.
Mechanisms of Anti-PEG Immune Response
The immune response to PEG can be initiated through two primary pathways, leading to the production of anti-PEG antibodies, predominantly of the IgM and IgG isotypes.
T-Cell Dependent (TD) Immune Response
When PEG is conjugated to a protein carrier, it can elicit a classic T-cell dependent immune response. This pathway is crucial for generating high-affinity, class-switched antibodies (like IgG) and immunological memory.
The key steps are:
-
Antigen Uptake and Processing: Antigen-presenting cells (APCs), such as dendritic cells, internalize the PEG-protein conjugate. The protein component is processed into smaller peptides.
-
Antigen Presentation: These peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the APC surface.
-
T-Cell Activation: A naive CD4+ T-helper cell recognizes the peptide-MHC II complex via its T-cell receptor (TCR). A crucial co-stimulatory signal occurs through the interaction of CD28 on the T-cell and B7 on the APC, leading to T-cell activation.[4][5]
-
B-Cell Activation: A B-cell that recognizes the PEG moiety via its B-cell receptor (BCR) also internalizes the conjugate and presents peptides from the protein carrier on its MHC class II molecules.
-
T-Cell Help and Isotype Switching: The activated T-helper cell recognizes the same peptide-MHC II complex on the B-cell. This cognate interaction, mediated by CD40L on the T-cell and CD40 on the B-cell, along with the release of cytokines (e.g., IL-4, IFN-γ), provides the necessary "help" for the B-cell to undergo clonal expansion, somatic hypermutation, and class switching from producing low-affinity IgM to high-affinity IgG, IgA, or IgE antibodies.[6][7]
T-Cell Independent (TI) Immune Response
PEG itself, particularly when presented on nanoparticles or liposomes, can act as a T-cell independent type 2 (TI-2) antigen due to its highly repetitive polymeric structure. This pathway typically leads to the rapid production of low-affinity IgM antibodies and does not generate a strong memory response.
The mechanism involves:
-
BCR Cross-linking: The repeating ethylene glycol subunits on the PEGylated entity can simultaneously bind to and cross-link multiple B-cell receptors (BCRs) on the surface of a specific B-cell type, often marginal zone (MZ) B-cells in the spleen.[8]
-
B-Cell Activation: This extensive BCR cross-linking provides a strong activation signal that is sufficient to induce B-cell proliferation and differentiation into plasma cells, bypassing the need for T-cell help.
-
IgM Production: The resulting plasma cells primarily secrete anti-PEG IgM antibodies.
Quantitative Data on Anti-PEG Antibody Prevalence
The prevalence of anti-PEG antibodies can vary significantly depending on the population, the detection method, and the specific PEGylated drug administered.
Table 1: Prevalence of Pre-existing Anti-PEG Antibodies in the General Population
| Population Studied | Antibody Isotype | Prevalence (%) | Comments | Reference(s) |
| Healthy Donors (Contemporary) | IgG and/or IgM | ~72% | Detectable levels found, though often low. ~7% had IgG >500 ng/mL. | [2] |
| Healthy Donors (Historical, 1970-1999) | IgG and/or IgM | ~56% | Suggests anti-PEG Abs are a longstanding phenomenon. | [2] |
| Healthy Donors (Austria) | Not specified | 23% | Analyzed by flow cytometry. | |
| Pregnant Women | Total Abs | 19.14% | IgM was the most prevalent isotype. | |
| Newborns | Total Abs | 5.47% | Only IgG1 and IgG2 were detected, suggesting passive transfer. |
Table 2: Prevalence of Anti-PEG Antibodies in Patient Populations
| PEGylated Drug | Patient Population | Antibody Isotype | Prevalence (%) | Clinical Correlation | Reference(s) |
| Pegloticase | Refractory Gout | IgG and/or IgM | 32% - 38% | Titers correlated with rapid clearance of the drug. | |
| PEG-IFN-λ-1a | Hepatitis C | IgG and/or IgM | 6% (Persistent) | Pre-existing prevalence was ~10%. | [1] |
| PEG-IFN-α-2a | Hepatitis C | IgG and/or IgM | 9% (Persistent) | Pre-existing prevalence was ~10%. | [1] |
Experimental Protocols for Immunogenicity Assessment
A multi-tiered approach is typically used to assess the immunogenicity of PEGylated conjugates, involving screening assays, confirmatory assays, and characterization of the immune response.
Anti-PEG Antibody Detection via ELISA
The enzyme-linked immunosorbent assay (ELISA) is the most common method for detecting and quantifying anti-PEG antibodies.
Protocol: Direct ELISA for Anti-PEG IgG/IgM
-
Coating:
-
Coat high-binding 96-well microplates with 100 µL/well of a PEG-containing antigen (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀ in PBS).
-
Incubate overnight at room temperature or for 4 hours at 37°C.
-
-
Blocking:
-
Wash plates 3 times with PBS.
-
Add 200-300 µL/well of a blocking buffer (e.g., 1% w/v non-fat dry milk in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample Incubation:
-
Wash plates 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of serum or plasma samples in blocking buffer (e.g., starting at 1:50 or 1:100).
-
Add 100 µL/well of diluted samples and calibrators/controls.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash plates 5 times with wash buffer.
-
Add 100 µL/well of HRP-conjugated anti-human IgG or anti-human IgM detection antibody diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash plates 5-6 times with wash buffer.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL/well of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Confirmatory Assay: To confirm specificity, a competition assay is performed where patient samples are pre-incubated with an excess of free PEG polymer. A significant reduction in the ELISA signal confirms that the antibodies are specific to PEG.
In Vitro Complement Activation Assay
This assay assesses the potential of a PEGylated conjugate, particularly when complexed with anti-PEG antibodies, to activate the complement cascade. Activation is typically measured by quantifying the generation of complement split products (anaphylatoxins).
Protocol: Quantification of Complement Activation Products
-
Sample Preparation:
-
Obtain fresh human serum or heparinized whole blood from healthy donors.
-
Incubate the PEGylated test article (e.g., at 0.25 mg/mL) with the serum or blood in a rotating shaker at 37°C for a defined period (e.g., 30-60 minutes).
-
Include a negative control (e.g., PBS) and a positive control (e.g., Zymosan at 200 µg/mL).
-
-
Reaction Termination and Collection:
-
For whole blood, centrifuge the samples to separate plasma. For serum, the reaction is often stopped by adding a diluent provided in the assay kit.
-
-
Quantification of Anaphylatoxins:
-
Use commercially available ELISA kits to quantify the levels of C3a, C5a, and/or the soluble terminal complement complex (sC5b-9) in the plasma/serum supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each anaphylatoxin based on the standard curve from the ELISA kit.
-
Compare the levels in samples treated with the PEGylated conjugate to the negative control to determine the fold-increase in complement activation.
-
T-Cell Proliferation Assay
This assay evaluates the potential of a PEGylated protein to stimulate a T-cell dependent immune response by measuring the proliferation of T-cells in vitro.
Protocol: CFSE-Based T-Cell Proliferation Assay
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Label the PBMCs with Carboxyfluorescein Succinimidyl Ester (CFSE), an intracellular dye that is diluted by half with each cell division.
-
-
Cell Culture:
-
Co-culture the CFSE-labeled PBMCs with the PEGylated protein conjugate (or derived peptides) in a 96-well plate for 7 days.
-
Include negative controls (media only) and positive controls (e.g., Keyhole Limpet Hemocyanin (KLH), Tetanus Toxoid).
-
-
Flow Cytometry Analysis:
-
After the incubation period, stain the cells with fluorescently-labeled antibodies against cell surface markers, such as CD4 (for T-helper cells).
-
Acquire data using a flow cytometer. Proliferating cells are identified as the population of CD4+ T-cells that show reduced CFSE fluorescence (CFSE-low) compared to the non-proliferating (CFSE-high) population in the negative control wells.
-
-
Data Analysis:
-
The percentage of proliferating cells is calculated. A statistically significant increase in proliferation compared to the negative control indicates a potential T-cell response.
-
A "Response Index" can be calculated by combining the percentage of responding donors with the average strength of the response.
-
Complement Activation by PEG-Immune Complexes
The formation of immune complexes between anti-PEG antibodies (especially IgG and IgM) and a PEGylated conjugate can trigger the classical complement pathway. This is a major mechanism behind complement activation-related pseudoallergy (CARPA) and the accelerated blood clearance of these drugs.
The cascade is initiated as follows:
-
C1q Binding: The C1q component of the C1 complex binds to the Fc regions of anti-PEG IgG or IgM antibodies that have formed a complex with the PEGylated drug.
-
C1 Activation: This binding activates the associated proteases, C1r and C1s.
-
Formation of C3 Convertase: Activated C1s cleaves C4 and C2, leading to the formation of the C3 convertase enzyme (C4b2a) on the surface of the immune complex.
-
C3 Cleavage: The C3 convertase cleaves large amounts of C3 into C3a (an anaphylatoxin that promotes inflammation) and C3b.
-
Opsonization and C5 Convertase Formation: C3b covalently attaches to the complex (opsonization), marking it for clearance by phagocytes. C3b also joins the C3 convertase to form the C5 convertase (C4b2a3b).
-
MAC Formation: The C5 convertase cleaves C5 into C5a (a potent anaphylatoxin and chemoattractant) and C5b, which initiates the assembly of the Membrane Attack Complex (MAC, C5b-9), although this is more relevant for cellular targets. The soluble form, sC5b-9, is a key marker of terminal pathway activation.
Conclusion and Future Directions
The immunogenicity of PEGylated conjugates is a complex, multifactorial issue that poses a significant challenge to drug development. It is now clear that PEG is not universally "inert" and can elicit both T-cell dependent and independent immune responses, leading to the formation of anti-PEG antibodies. The presence of these antibodies, whether pre-existing or treatment-induced, can significantly impact the safety and efficacy of PEGylated therapeutics.
A thorough immunogenicity risk assessment is therefore essential. This should include the use of validated and sensitive assays, such as ELISA for antibody detection, functional assays for complement activation, and cell-based assays to probe for T-cell responses. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers to design and execute robust immunogenicity studies.
Future research will focus on developing strategies to mitigate PEG immunogenicity. These include engineering less immunogenic PEG structures, exploring alternative hydrophilic polymers, and developing frameworks for proactively screening patients to identify those at higher risk for adverse immune reactions.[3] By integrating a deeper understanding of the immunological mechanisms with advanced analytical techniques, the full therapeutic potential of PEGylation can be realized while ensuring patient safety.
References
Methodological & Application
Application Notes and Protocols: Step-by-Step Protocol for PEG21 Linker Conjugation to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, including antibodies. The attachment of PEG chains can improve protein solubility, stability, and circulation half-life, while also reducing immunogenicity. This document provides a detailed protocol for the conjugation of a PEG21 linker to antibodies. The term "this compound" is understood to refer to a heterobifunctional PEG linker containing 21 ethylene glycol units, commonly functionalized with an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on the antibody.
The protocol described herein focuses on the conjugation of an NHS-activated this compound linker to the lysine residues of an antibody. NHS esters react efficiently with the primary amino groups (-NH2) of lysine residues and the N-terminus of the antibody in a pH range of 7-9, forming stable amide bonds.[1][2] The degree of PEGylation can be controlled by adjusting the molar ratio of the PEG linker to the antibody.[1][2]
Data Summary
The efficiency of PEGylation and the purity of the resulting conjugate are critical parameters. The following table summarizes typical quantitative data obtained from antibody PEGylation experiments.
| Parameter | Typical Value | Method of Determination |
| PEG molecules per Antibody | 4 - 6 | MALDI Mass Spectrometry |
| Purity of Conjugate | 92 - 95% | High-Performance Liquid Chromatography (HPLC)[3] |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
Note: These values are representative and can vary depending on the specific antibody, PEG linker, and reaction conditions used.
Experimental Protocols
This section details the step-by-step methodology for the conjugation of a this compound-NHS linker to an antibody.
Materials
-
Antibody (in an amine-free buffer, e.g., Phosphate-Buffered Saline, PBS)
-
NHS-PEG21 Linker (moisture-sensitive, store at -20°C with desiccant)[1][2]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]
-
Reaction Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0[1][2]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine[4]
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system
-
Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, spectrophotometer)
Experimental Workflow Diagram
Caption: Workflow for this compound Linker Conjugation to Antibodies.
Step-by-Step Protocol
1. Antibody Preparation:
-
Buffer Exchange: Ensure the antibody is in an amine-free buffer such as PBS at a pH between 7.2 and 8.0. Buffers containing primary amines like Tris or glycine will compete with the antibody for reaction with the NHS ester and must be avoided.[1][2] If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.[1][5]
2. This compound-NHS Linker Preparation:
-
Equilibration: Allow the vial of NHS-PEG21 linker to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Dissolution: Immediately before use, dissolve the required amount of NHS-PEG21 linker in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1][5] Do not prepare stock solutions for long-term storage as the NHS ester is readily hydrolyzed.[1][2]
3. Conjugation Reaction:
-
Molar Ratio Calculation: Calculate the volume of the 10 mM NHS-PEG21 solution needed to achieve the desired molar excess. A 20-fold molar excess of the PEG linker over the antibody is a common starting point and typically results in 4-6 PEG molecules per antibody.[1][5]
-
Reaction Initiation: Add the calculated volume of the NHS-PEG21 solution to the antibody solution while gently vortexing. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[1][5]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[1][2][5]
4. Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction. The primary amines in the quenching buffer will react with any excess NHS-PEG21 linker.
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Antibody-PEG21 Conjugate:
-
Remove unreacted PEG linker and other byproducts using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[1][5] The choice of method will depend on the scale of the reaction and the available equipment.
6. Characterization of the Conjugate:
-
Degree of PEGylation: Determine the average number of PEG molecules conjugated per antibody using techniques such as MALDI-TOF mass spectrometry, which can resolve the masses of the different PEGylated species.
-
Purity: Assess the purity of the conjugate and the removal of unconjugated PEG linker using SDS-PAGE or HPLC.[3] On SDS-PAGE, PEGylated proteins will migrate slower than their unconjugated counterparts, showing a characteristic smear or discrete bands of higher molecular weight.[6][7][8]
-
Concentration: Determine the final concentration of the purified antibody-PEG21 conjugate using a UV-Vis spectrophotometer at 280 nm.
Signaling Pathway and Logical Relationship Diagrams
Chemical Reaction of this compound-NHS Conjugation to an Antibody Lysine Residue
Caption: Reaction of an NHS-activated this compound linker with a primary amine on an antibody.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. broadpharm.com [broadpharm.com]
- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. Native PAGE eliminates the problem of PEG–SDS interaction in SDS‐PAGE and provides an alternative to HPLC in characterization of protein PEGylation | Semantic Scholar [semanticscholar.org]
- 7. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for PEG21-NHS Ester Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The use of N-Hydroxysuccinimide (NHS) esters of PEG, such as PEG21-NHS ester, provides an efficient method for conjugating PEG to primary amines on the surface of biomolecules, primarily the ε-amine of lysine residues and the N-terminal α-amine. This process can enhance solubility, increase serum half-life, reduce immunogenicity, and improve the overall therapeutic efficacy of the conjugated molecule.
These application notes provide detailed information on the reaction conditions for amine coupling using this compound-NHS ester, experimental protocols for protein PEGylation, and an overview of the impact of PEGylation on a key signaling pathway.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the this compound-NHS ester amine coupling reaction is influenced by several key parameters. The following tables summarize the recommended conditions to achieve successful conjugation.
Table 1: Recommended Reaction Conditions for this compound-NHS Ester Amine Coupling
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 (Optimal: 8.0 - 8.5) | The reaction is pH-dependent. At lower pH, the amine group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester is accelerated, reducing conjugation efficiency.[1][2][3][4] |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize hydrolysis of the NHS ester, especially for longer reaction times.[4] Room temperature reactions are typically faster. |
| Reaction Time | 30 minutes to 2 hours at RT; 2 hours to overnight at 4°C | The optimal time depends on the reactivity of the protein and the desired degree of PEGylation.[1][2] |
| Buffer | Phosphate, Borate, or Bicarbonate buffers | Buffers should be free of primary amines (e.g., Tris, Glycine) as they will compete with the target molecule for reaction with the NHS ester.[1][2][4] |
| Solvent for this compound-NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO) | This compound-NHS ester should be dissolved in a dry, water-miscible organic solvent before being added to the aqueous reaction mixture.[1][2][4] |
Table 2: Molar Ratio of this compound-NHS Ester to Protein for Desired Degree of PEGylation
The degree of PEGylation (the number of PEG chains attached per protein molecule) can be controlled by adjusting the molar ratio of the this compound-NHS ester to the protein. The optimal ratio is protein-dependent and should be determined empirically.
| Target Degree of PEGylation | Molar Excess of this compound-NHS Ester (PEG:Protein) | Expected Outcome |
| Mono-PEGylation | 1:1 to 5:1 | Favors the attachment of a single PEG chain. Higher ratios may be needed for less reactive proteins. |
| Moderate PEGylation | 5:1 to 20:1 | Typically results in the attachment of multiple PEG chains. A 20-fold molar excess is often used for antibodies to achieve 4-6 PEG linkers per molecule.[1][2] |
| High PEGylation | >20:1 | Used to achieve a high density of PEGylation, which may be desirable for maximizing solubility and stability, but can also lead to a decrease in bioactivity. |
Table 3: Quenching Reagents for Terminating the Reaction
After the desired reaction time, it is important to quench the reaction to stop further conjugation and hydrolyze any unreacted this compound-NHS ester.
| Quenching Reagent | Final Concentration | Incubation Time |
| Tris Buffer (pH 7.5-8.0) | 20-100 mM | 15-30 minutes at RT |
| Glycine | 20-100 mM | 15-30 minutes at RT |
| Hydroxylamine | 10-50 mM | 15-30 minutes at RT |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound-NHS Ester
This protocol provides a general guideline for the conjugation of this compound-NHS ester to a protein containing accessible primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography or ion-exchange chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, exchange it into an amine-free buffer using dialysis or a desalting column.
-
-
This compound-NHS Ester Solution Preparation:
-
Allow the vial of this compound-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-100 mg/mL. Vortex briefly to ensure complete dissolution. Do not store the reconstituted this compound-NHS ester solution.
-
-
Calculation of Reagent Volumes:
-
Calculate the required amount of this compound-NHS ester based on the desired molar excess (refer to Table 2).
-
The volume of the this compound-NHS ester stock solution to be added to the reaction should not exceed 10% of the total reaction volume to avoid protein precipitation.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound-NHS ester and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography (IEX). The choice of purification method will depend on the properties of the protein and the PEGylated conjugate.
-
-
Characterization:
Protocol 2: Characterization of Degree of PEGylation by Mass Spectrometry
Procedure:
-
Sample Preparation:
-
Obtain a sample of the purified PEGylated protein and a sample of the un-PEGylated control protein.
-
Ensure the samples are in a buffer compatible with mass spectrometry analysis (e.g., containing volatile salts like ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using MALDI-TOF or ESI-Q-TOF mass spectrometry.
-
For MALDI-TOF, co-crystallize the sample with a suitable matrix (e.g., sinapinic acid) on the target plate.
-
For ESI-Q-TOF, infuse the sample directly into the mass spectrometer.
-
-
Data Analysis:
-
Acquire the mass spectra for both the un-PEGylated and PEGylated proteins.
-
The mass of the PEGylated protein will be higher than the un-PEGylated protein. The mass difference corresponds to the mass of the attached PEG chains.
-
The number of PEG chains attached (degree of PEGylation) can be calculated by dividing the total mass added by the mass of a single this compound chain.
-
The mass spectrum of the PEGylated protein may show a distribution of peaks, each corresponding to a different number of attached PEG chains (e.g., mono-, di-, tri-PEGylated species). The relative intensities of these peaks can be used to determine the distribution of PEGylated isoforms.
-
Signaling Pathway and Experimental Workflow Visualization
Impact of PEGylation on Cytokine Signaling: The JAK-STAT Pathway
PEGylation can significantly impact the biological activity and signaling of therapeutic proteins like cytokines. For instance, PEGylated interferons are used in the treatment of hepatitis C. Interferons signal through the JAK-STAT pathway. The attachment of PEG can alter the pharmacokinetics, leading to a more sustained activation of this pathway.
Caption: PEGylated Interferon-α Signaling via the JAK-STAT Pathway.
Experimental Workflow for Protein PEGylation and Analysis
The following diagram illustrates a typical workflow for the PEGylation of a protein and subsequent analysis.
Caption: A typical experimental workflow for protein PEGylation.
References
- 1. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI - Pegylated IFN-α regulates hepatic gene expression through transient Jak/STAT activation [jci.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PEG21-Containing Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antibody-drug conjugates (ADCs) incorporating a 21-unit polyethylene glycol (PEG21) linker. The inclusion of a PEG linker can enhance the solubility, stability, and pharmacokinetic properties of an ADC.[1] This document outlines the synthesis of a model ADC, Trastuzumab-PEG21-MMAE, targeting the HER2 receptor.
Introduction to PEGylated ADCs
Antibody-drug conjugates are a targeted therapy that combines the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug.[2] The linker connecting the antibody and the cytotoxic payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[3][4] Polyethylene glycol (PEG) linkers are often employed to increase the hydrophilicity of the ADC, which can lead to improved solubility and reduced aggregation.[1] Furthermore, the PEG spacer can influence the in vivo half-life of the conjugate.[5]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the synthesis and characterization of a Trastuzumab-PEG21-MMAE ADC.
Table 1: Synthesis and Purification of Trastuzumab-PEG21-MMAE ADC
| Parameter | Value | Method of Determination |
| Antibody Concentration (Initial) | 10 mg/mL | UV-Vis Spectroscopy (A280) |
| Molar Ratio (Linker-Drug:Antibody) | 5:1 | N/A |
| Reaction Time | 2 hours | N/A |
| Reaction Temperature | 4°C | N/A |
| Post-Purification ADC Concentration | 8.5 mg/mL | UV-Vis Spectroscopy (A280) |
| Overall Yield | 85% | Calculation |
Table 2: Characterization of Trastuzumab-PEG21-MMAE ADC
| Parameter | Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Purity (monomer content) | >95% | Size Exclusion Chromatography (SEC) |
| Free Drug Level | <1% | Reversed-Phase HPLC (RP-HPLC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Experimental Protocols
Materials and Reagents
-
Trastuzumab (humanized anti-HER2 monoclonal antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-PEG21-Val-Cit-PAB-MMAE (Maleimide-PEG21-vc-MMAE)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Arginine
-
Polysorbate 20 (Tween 20)
-
Sephadex G-25 desalting column
-
Amicon Ultra centrifugal filter units (10 kDa MWCO)
Protocol for ADC Synthesis: Trastuzumab-PEG21-MMAE
This protocol describes the conjugation of the cytotoxic drug MMAE to Trastuzumab via a this compound linker using cysteine-maleimide chemistry. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups for conjugation.
a. Antibody Reduction:
-
Prepare a solution of Trastuzumab at 10 mg/mL in PBS.
-
Add a 2.5-fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction mixture at 37°C for 2 hours with gentle agitation to partially reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column pre-equilibrated with PBS.
b. Conjugation Reaction:
-
Immediately after desalting, determine the concentration of the reduced antibody using UV-Vis spectroscopy at 280 nm.
-
Prepare a stock solution of Maleimide-PEG21-vc-MMAE in dimethyl sulfoxide (DMSO).
-
Add a 5-fold molar excess of the Maleimide-PEG21-vc-MMAE solution to the reduced antibody.
-
Incubate the reaction at 4°C for 2 hours with gentle stirring.
c. Quenching and Purification:
-
To quench any unreacted maleimide groups, add a 10-fold molar excess of N-acetylcysteine.
-
Incubate for an additional 20 minutes at 4°C.
-
Purify the ADC from unconjugated linker-drug and other small molecules using a Sephadex G-25 column equilibrated with a formulation buffer (e.g., PBS with 1% L-Arginine and 0.02% Polysorbate 20).
-
Concentrate the purified ADC and perform a buffer exchange using an Amicon Ultra centrifugal filter unit.
Protocol for ADC Characterization
a. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC):
-
Use a HIC column (e.g., TSKgel Butyl-NPR) on an HPLC system.
-
Equilibrate the column with a high salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Inject the ADC sample.
-
Elute the different drug-loaded species using a decreasing salt gradient to a low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Monitor the elution profile at 280 nm.
-
Calculate the average DAR by integrating the peak areas of the different species (DAR0, DAR2, DAR4, etc.) and weighting them by the number of drugs conjugated.
b. Determination of Purity by Size Exclusion Chromatography (SEC):
-
Use an SEC column (e.g., TSKgel G3000SWxl) on an HPLC system.
-
Equilibrate the column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Inject the ADC sample.
-
Monitor the elution profile at 280 nm.
-
The percentage of the main monomer peak relative to the total peak area represents the purity of the ADC.
Visualizations
Caption: Workflow for the synthesis of a this compound-containing ADC.
Caption: Mechanism of action for Trastuzumab-PEG21-MMAE ADC.
References
Application Notes and Protocols: Utilizing PEG Linkers in the Development of Novel PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's natural ubiquitin-proteasome system (UPS).[1][2][3][4] A PROTAC molecule is a heterobifunctional chimera, consisting of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][6] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties. According to some statistics, approximately 54% of reported PROTACs utilize PEG linkers.[7]
This document provides detailed application notes and protocols for the utilization of PEG linkers, with a focus on longer chain variants analogous to PEG21, in the development of novel PROTACs.
Advantages of PEG Linkers in PROTAC Design
PEG linkers offer several benefits that make them attractive for PROTAC development:
-
Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large molecules. This can also favorably impact cell permeability and oral absorption.[7][8][9]
-
Tunable Length and Flexibility: PEG linkers are commercially available in various lengths, allowing for systematic optimization of the distance between the POI and the E3 ligase. This flexibility is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7][8][10]
-
Biocompatibility: PEG is a well-established biocompatible polymer, which can reduce the potential for off-target toxicity.[11]
-
Facile Synthesis: Bifunctional PEG motifs are readily available, enabling the rapid and straightforward assembly of PROTAC libraries for screening and optimization.[7][8][12]
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase combination. The following tables provide a summary of representative quantitative data illustrating the impact of varying PEG linker lengths on key PROTAC performance metrics. Please note that "this compound" is not a standard nomenclature; the data below is representative of trends observed with long-chain PEG linkers.
Table 1: Effect of PEG Linker Length on Ternary Complex Formation and Target Degradation
| PROTAC ID | Linker Composition | Ternary Complex Affinity (KD, nM) | Target Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| PROTAC-A1 | 3-unit PEG | 55 | 75 | 92 |
| PROTAC-A2 | 6-unit PEG | 30 | 40 | 98 |
| PROTAC-A3 | 12-unit PEG | 80 | 110 | 85 |
| PROTAC-A4 | 21-unit PEG (analog) | 150 | 250 | 70 |
| PROTAC-A5 | 24-unit PEG | 200 | 350 | 65 |
Table 2: Influence of PEG Linker Length on Physicochemical Properties
| PROTAC ID | Linker Composition | Molecular Weight (Da) | cLogP | Aqueous Solubility (µM) |
| PROTAC-A1 | 3-unit PEG | 850 | 4.2 | 15 |
| PROTAC-A2 | 6-unit PEG | 982 | 3.8 | 35 |
| PROTAC-A3 | 12-unit PEG | 1246 | 3.1 | 70 |
| PROTAC-A4 | 21-unit PEG (analog) | 1642 | 2.2 | 150 |
| PROTAC-A5 | 24-unit PEG | 1774 | 1.9 | 180 |
Experimental Protocols
Protocol 1: Synthesis of a PEGylated PROTAC via Amide Coupling
This protocol describes a general method for the synthesis of a PROTAC with a PEG linker using a standard amide coupling reaction.
Materials:
-
POI ligand with a carboxylic acid handle
-
E3 ligase ligand with an amine handle (or vice versa)
-
Amine-PEG-acid linker of desired length
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Step 1: Synthesis of Ligand-Linker Intermediate.
-
Dissolve the POI ligand-COOH (1.0 eq) and amine-PEG-acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the POI-linker intermediate.
-
-
Step 2: Final PROTAC Synthesis.
-
Dissolve the purified POI-linker intermediate (1.0 eq) and the E3 ligase ligand-NH2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC directly using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry and 1H NMR.
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the procedure for assessing the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader or a proteasome inhibitor to confirm the degradation pathway).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This protocol describes an FP-based competition assay to assess the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified recombinant target protein (POI)
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled tracer ligand for either the POI or the E3 ligase
-
PROTAC of interest
-
Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT)
-
384-well black, low-volume plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
Prepare a solution of the fluorescently labeled tracer at a concentration that gives a stable and robust FP signal.
-
Prepare a solution of the protein (either POI or E3 ligase) that binds to the tracer. The concentration should be optimized to achieve about 50-80% of the maximum FP signal when mixed with the tracer.
-
-
Competition Assay:
-
In a 384-well plate, add the assay buffer.
-
Add a serial dilution of the PROTAC.
-
Add the protein (POI or E3 ligase) to all wells except the "no protein" control.
-
Add the fluorescently labeled tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Plot the FP signal against the log of the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the IC50, which can be converted to a binding affinity (Ki).
-
To assess ternary complex formation, the assay can be performed by pre-incubating the PROTAC with one protein before adding the second protein and the tracer. An increase in affinity compared to the binary interaction indicates positive cooperativity in ternary complex formation.
-
Visualizations
Signaling Pathway of PROTAC Action
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for the evaluation of novel PROTACs.
Logical Relationship of PROTAC Components
Caption: The relationship between PROTAC components and their function.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 6. Untitled Document [arxiv.org]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ternary complex formation - Profacgen [profacgen.com]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols: Bioconjugation Techniques for Attaching PEG to Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a cornerstone strategy in drug development to enhance the therapeutic properties of peptides. This modification can significantly improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size. Key advantages of peptide PEGylation include extended circulatory half-life, improved stability against proteolytic degradation, enhanced solubility, and reduced immunogenicity.[1][2][3][4][5] This document provides an overview of common bioconjugation techniques for attaching PEG to peptides, detailed experimental protocols, and quantitative data on the effects of PEGylation. While the prompt specified "PEG21", this likely refers to a specific PEG reagent's internal nomenclature or size (e.g., 21 ethylene glycol units or 2.1 kDa). The principles and protocols outlined here are broadly applicable to various PEG reagents.
Effects of PEGylation on Peptide Properties: A Quantitative Overview
The impact of PEGylation on a peptide's performance can be profound. The following tables summarize quantitative data from various studies, illustrating the significant improvements that can be achieved.
| Parameter | Unmodified Peptide | PEGylated Peptide | Fold Improvement | Reference |
| In Vivo Half-life | Minutes to hours | Hours to days/weeks | Significant extension | [3][6] |
| Proteolytic Stability | Low | High | Increased resistance | [7][8] |
| Renal Clearance | High | Low | Reduced clearance | [2][5][6] |
| Immunogenicity | Can be high | Reduced | Masking of epitopes | [1][2][5] |
| Solubility | Variable | Increased | Enhanced hydrophilicity | [1][3] |
Table 1: General Effects of Peptide PEGylation
| Peptide/Protein | PEG Molecular Weight | Effect on Half-Life | Reference |
| Interferon alfa | 40 kDa | Increased from 9 to 77 hours | [6] |
| Recombinant IL-2 | 40 kDa | t1/2 (slow phase) of 44 min | [9] |
| Transforming growth factor α | 135 kDa | t1/2 of 80 min (slow phase) | [9] |
| TNF-α | 84 kDa | t1/2 increased from 0.047 h to 2.25 h | [9] |
| Salmon Calcitonin (sCT) | 5 kDa | Apparent MW increased to 259 kDa | [8] |
Table 2: Specific Examples of PEGylation Effects on Half-Life and Molecular Weight
Key Bioconjugation Techniques for Peptide PEGylation
Several chemical strategies can be employed for peptide PEGylation, each targeting specific functional groups on the peptide. The choice of method depends on the peptide's amino acid sequence, the desired site of PEGylation, and the required stability of the linkage.
N-Hydroxysuccinimide (NHS) Ester Chemistry
This is one of the most common methods for PEGylation and targets primary amines, such as the N-terminal α-amine and the ε-amine of lysine residues.[3] The reaction of an NHS-activated PEG with an amine-containing peptide forms a stable amide bond.
Maleimide Chemistry
This technique provides a highly specific way to PEGylate peptides at cysteine residues. The maleimide group on the PEG reagent reacts with the thiol group of a cysteine via a Michael addition reaction to form a stable thioether bond.[3]
Click Chemistry
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and specific method for bioconjugation.[10][11][12] This approach involves the reaction of a PEG molecule functionalized with an azide group with a peptide containing an alkyne group (or vice versa) to form a stable triazole linkage.[11] Copper-free click chemistry variants are also available to avoid potential toxicity from the copper catalyst.[13]
Experimental Protocols
The following are generalized protocols for the three main PEGylation techniques. Optimization of reaction conditions (e.g., pH, temperature, stoichiometry) is often necessary for specific peptides and PEG reagents.
Protocol 1: PEGylation of a Peptide using NHS Ester Chemistry
Objective: To conjugate an NHS-activated PEG to a peptide containing primary amines.
Materials:
-
Peptide with accessible amine groups (lyophilized)
-
Amine-reactive PEG-NHS ester
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.[14]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)
-
Analytical instruments (e.g., MALDI-TOF MS, SDS-PAGE)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-NHS Ester Dissolution: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF and then dilute to the desired concentration in the Reaction Buffer.
-
Reaction Setup: Add the dissolved PEG-NHS ester to the peptide solution. A typical molar excess of PEG-NHS ester to peptide is 5-20 fold. The optimal ratio should be determined empirically.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using SEC or RP-HPLC to remove excess PEG and unreacted peptide.
-
Analysis: Characterize the purified PEGylated peptide using MALDI-TOF MS to confirm the molecular weight and SDS-PAGE to assess purity.
Protocol 2: PEGylation of a Peptide using Maleimide Chemistry
Objective: To specifically conjugate a maleimide-activated PEG to a cysteine-containing peptide.
Materials:
-
Peptide with a free cysteine residue (lyophilized)
-
Maleimide-activated PEG
-
Reaction Buffer: Phosphate buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5).
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification system (e.g., SEC or RP-HPLC)
-
Analytical instruments (e.g., MALDI-TOF MS, Ellman's Reagent for free thiol quantification)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the Reaction Buffer. If the cysteine residue is in a disulfide bond, pre-treat the peptide with a reducing agent like TCEP to expose the free thiol.
-
Maleimide-PEG Dissolution: Dissolve the maleimide-activated PEG in the Reaction Buffer immediately before use.
-
Reaction Setup: Add the dissolved maleimide-PEG to the peptide solution. A 2-10 fold molar excess of maleimide-PEG is typically used.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.
-
Purification: Purify the PEGylated peptide using SEC or RP-HPLC.
-
Analysis: Confirm the conjugation and purity of the product using MALDI-TOF MS. The disappearance of free thiols can be monitored using Ellman's Reagent.
Protocol 3: PEGylation of a Peptide using Click Chemistry (CuAAC)
Objective: To conjugate an azide-functionalized PEG to an alkyne-containing peptide.
Materials:
-
Peptide with an alkyne functional group (lyophilized)
-
Azide-functionalized PEG
-
Reaction Buffer: Phosphate buffer or Tris buffer, pH 7.0-8.0
-
Copper(I) source: Copper(II) sulfate (CuSO4) and a reducing agent (e.g., sodium ascorbate), or a copper(I) salt like CuBr.
-
Copper ligand (optional, to stabilize Cu(I) and improve efficiency): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA).
-
Purification system (e.g., SEC or RP-HPLC)
-
Analytical instruments (e.g., MALDI-TOF MS)
Procedure:
-
Peptide and PEG Dissolution: Dissolve the alkyne-peptide and azide-PEG in the Reaction Buffer.
-
Catalyst Preparation: Prepare a stock solution of CuSO4 and sodium ascorbate. If using a ligand, pre-mix the CuSO4 with the ligand.
-
Reaction Setup: In a reaction vessel, combine the dissolved peptide and PEG.
-
Initiation of Click Reaction: Add the copper(I) catalyst to the peptide/PEG mixture to initiate the reaction. A typical final concentration is 1 mM CuSO4 and 5 mM sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within this timeframe.
-
Purification: Purify the PEGylated peptide using SEC or RP-HPLC to remove the catalyst, excess reagents, and unreacted starting materials.
-
Analysis: Characterize the final product by MALDI-TOF MS to confirm successful conjugation.
Visualizations
The following diagrams illustrate the chemical principles of the described PEGylation techniques and a general workflow for a PEGylation experiment.
Caption: NHS Ester PEGylation Chemistry.
Caption: Maleimide PEGylation Chemistry.
Caption: Click Chemistry (CuAAC) PEGylation.
Caption: General PEGylation Experimental Workflow.
References
- 1. PEGylated Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. bachem.com [bachem.com]
- 3. Custom Peptide-PEGylation Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 4. Chemistry for peptide and protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 6. biocompare.com [biocompare.com]
- 7. Impacts of PEGylation and Glycosylation on the Biological Properties of Host Defense Peptide IDR1018 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. bachem.com [bachem.com]
- 13. cpcscientific.com [cpcscientific.com]
- 14. axispharm.com [axispharm.com]
Application Notes and Protocols for PEG21 Linker Functionalization in Click Chemistry Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction to PEG21 Linkers in Bioconjugation
Poly(ethylene glycol) (PEG) linkers are indispensable tools in modern bioconjugation and drug development. Their hydrophilicity, biocompatibility, and ability to reduce non-specific binding make them ideal for connecting biomolecules such as antibodies, peptides, or oligonucleotides to therapeutic agents, imaging probes, or other functional moieties.[1][2][3][4] A this compound linker, comprising 21 ethylene glycol units, provides a long, flexible spacer that can improve the solubility and pharmacokinetic properties of the resulting conjugate.[1] Functionalization of these linkers with bioorthogonal reactive groups for "click chemistry" has further revolutionized their application by enabling highly efficient and specific conjugation reactions under mild, biocompatible conditions.[3][5][6]
Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, create no or inoffensive byproducts, and are easy to perform.[6][7] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5] this compound linkers can be synthesized with terminal azide and alkyne groups, making them readily available for these powerful ligation techniques.[8][9][10][11]
Core Click Chemistry Reactions with this compound Linkers
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the "gold standard" of click chemistry, involving the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage, catalyzed by a Cu(I) salt.[6][7] This reaction is extremely efficient and specific.[7] However, the requirement for a copper catalyst can be a drawback in biological systems due to potential cytotoxicity or interference with certain biomolecules.[12]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the limitations of CuAAC, SPAAC was developed as a copper-free alternative.[1][12] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide without the need for a catalyst.[3][12] SPAAC is bioorthogonal, meaning it does not interfere with native biological processes, making it ideal for in vivo applications and the labeling of live cells.[12][13]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for bioconjugation using a heterobifunctional this compound linker and the mechanisms of the two primary click chemistry reactions.
Caption: General workflow for bioconjugation using a this compound linker.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and expected outcomes for PEG linker functionalization and subsequent click chemistry reactions. Note that optimal conditions may vary depending on the specific substrates.
Table 1: Functionalization of Aminated Molecules with NHS-PEG21-Azide
| Parameter | Condition | Expected Outcome |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.0 | Efficient reaction |
| Molar Ratio | 20-fold molar excess of NHS-PEG21-Azide to protein | 4-6 PEG linkers per antibody[14] |
| Reaction Time | 30-60 minutes at Room Temperature or 2 hours on ice | High degree of labeling |
| Purification | Size-Exclusion Chromatography (SEC) or Dialysis | Removal of excess linker |
Table 2: Comparison of CuAAC and SPAAC for Bioconjugation
| Parameter | CuAAC | SPAAC |
| Catalyst Required | Yes (e.g., CuSO₄, Sodium Ascorbate, THPTA ligand)[15][16] | No |
| Reaction Speed | Fast (minutes to a few hours)[6] | Very fast (can be faster than CuAAC)[12] |
| Biocompatibility | Limited by copper cytotoxicity[12] | Excellent, suitable for live cells[12][13] |
| Alkyne Reagent | Terminal Alkyne[7] | Strained Cyclooctyne (e.g., DBCO, BCN)[1][3] |
| Typical Yield | >90% | >90% |
Experimental Protocols
Protocol 1: Functionalization of an Antibody with NHS-PEG21-Azide
This protocol describes the labeling of an antibody with an azide-functionalized this compound linker for subsequent click chemistry.
Materials:
-
Antibody in amine-free buffer (e.g., PBS) at 1-10 mg/mL.
-
NHS-PEG21-Azide.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting columns or dialysis cassettes for purification.
Procedure:
-
Equilibrate the vial of NHS-PEG21-Azide to room temperature.
-
Prepare a 10 mM stock solution of NHS-PEG21-Azide in anhydrous DMF or DMSO immediately before use.[14]
-
Add a 20-fold molar excess of the NHS-PEG21-Azide solution to the antibody solution. Ensure the organic solvent volume does not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[14]
-
Remove unreacted linker by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.
-
Determine the concentration of the labeled antibody and the degree of labeling using UV-Vis spectroscopy or other appropriate methods.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-functionalized biomolecule (e.g., Azide-PEG21-Antibody from Protocol 1) to an alkyne-containing payload.
Materials:
-
Azide-PEG21-Antibody in PBS.
-
Alkyne-payload.
-
Catalyst Stock Solutions:
Procedure:
-
In a microcentrifuge tube, combine the Azide-PEG21-Antibody with a 4 to 10-fold molar excess of the alkyne-payload.[15]
-
Prepare the catalyst premix: combine the 20 mM CuSO₄ and 50 mM THPTA solutions in a 1:2.5 molar ratio (e.g., 2.5 µL of CuSO₄ and 5.0 µL of THPTA for a 500 µL final reaction volume). Let it stand for a few minutes.[17]
-
Add the catalyst premix to the antibody-payload mixture. The final concentration of CuSO₄ should be between 50 and 250 µM.[17]
-
Initiate the reaction by adding the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM.[17]
-
Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[15]
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove unreacted payload and catalyst components.[15]
-
Analyze the final product for purity and determine the drug-to-antibody ratio (DAR).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free conjugation of an azide-functionalized biomolecule to a payload containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-PEG21-Antibody in PBS.
-
DBCO-functionalized payload.
-
PBS, pH 7.4.
Procedure:
-
In a microcentrifuge tube, combine the Azide-PEG21-Antibody with a 3 to 5-fold molar excess of the DBCO-payload.
-
Adjust the final volume with PBS as needed.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times (e.g., overnight) if the biomolecule is sensitive.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).
-
Once the reaction is complete, purify the final conjugate using size-exclusion chromatography (SEC) to remove any unreacted payload.
-
Analyze the final product for purity and degree of conjugation.
References
- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. labinsights.nl [labinsights.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. Click Chemistry Reagents/Tools, Azide, Alkyne, DBCO, BCN PEG - Biochempeg [biochempeg.com]
- 6. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 11. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 12. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]
- 13. scispace.com [scispace.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. axispharm.com [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols: Incorporation of Low Molecular Weight Polyethylene Glycol (PEG) into Nanoparticle Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the incorporation of low molecular weight polyethylene glycol (PEG), with a focus on PEG chains of approximately 21 ethylene glycol units (roughly 1 kDa), into various nanoparticle drug delivery systems. The inclusion of a hydrophilic PEG layer, a process known as PEGylation, is a widely adopted strategy to improve the in vivo performance of nanoparticles. By forming a protective hydrophilic shield, PEGylation can reduce recognition by the mononuclear phagocyte system, prolong systemic circulation time, and enhance nanoparticle stability.
Introduction to Low Molecular Weight PEGylation
While high molecular weight PEG (2-5 kDa and higher) is commonly used to create a dense "brush" conformation on the nanoparticle surface for prolonged circulation, low molecular weight (low MW) PEG offers distinct advantages. Shorter PEG chains, such as those with approximately 21 ethylene glycol units, can form a "mushroom" or a less dense brush-like conformation. This can be advantageous for applications where some level of cellular interaction is desired or where penetration through biological barriers like mucus is critical. A dense coating of low MW PEG has been shown to be effective in shielding the nanoparticle core from interactions with mucin components, facilitating transport through mucosal layers.
Key Advantages of Low MW PEGylation:
-
Improved Mucus Penetration: A dense coating of low MW PEG can facilitate nanoparticle diffusion through mucus barriers.
-
Reduced Steric Hindrance for Targeting Ligands: Shorter PEG chains can minimize the masking of targeting moieties attached to the nanoparticle surface, potentially improving binding to target cells.
-
Potentially Altered Cellular Uptake: The conformation of low MW PEG can influence the interactions with cell membranes and affect the mechanisms and efficiency of cellular uptake.
-
Enhanced Biocompatibility: PEGylation, in general, reduces non-specific protein adsorption, leading to improved biocompatibility and reduced immunogenicity.
Experimental Protocols
This section provides detailed protocols for the incorporation of low MW PEG into three commonly used nanoparticle platforms: liposomes, gold nanoparticles, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
Protocol 1: PEGylation of Liposomes using the Post-Insertion Method
This protocol describes the incorporation of a PEG-lipid conjugate (e.g., DSPE-PEG1000) into pre-formed liposomes.
Materials:
-
Pre-formed liposomes (e.g., composed of DSPC/cholesterol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-1000] (DSPE-PEG1000)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Chloroform
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure:
-
Liposome Preparation:
-
Dissolve the lipids (e.g., DSPC and cholesterol at a desired molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles (liposomes) of a uniform size.
-
-
DSPE-PEG1000 Micelle Preparation:
-
Dissolve DSPE-PEG1000 in deionized water to a concentration above its critical micelle concentration.
-
Briefly sonicate the solution in a bath sonicator to ensure the formation of micelles.
-
-
Post-Insertion:
-
Add the DSPE-PEG1000 micelle solution to the pre-formed liposome suspension at a desired molar ratio (e.g., 1-10 mol% of total lipid).
-
Incubate the mixture at a temperature above the phase transition temperature of the liposomal lipids (e.g., 60°C for DSPC) for 1-2 hours with gentle stirring.
-
Allow the mixture to cool to room temperature.
-
-
Purification and Characterization:
-
Remove unincorporated PEG-lipid micelles by dialysis or size exclusion chromatography.
-
Characterize the PEGylated liposomes for size, polydispersity index (PDI), and zeta potential using DLS and a zeta potential analyzer.
-
Caption: Key components and conditions for the one-step synthesis of PEGylated AuNPs.
Protocol 3: PEGylation of PLGA Nanoparticles using Emulsion-Solvent Evaporation
This protocol describes the formulation of PLGA nanoparticles with an incorporated PEG-PLGA block copolymer.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA, with a low MW PEG block)
-
Drug to be encapsulated (optional)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Poly(vinyl alcohol) (PVA) solution (e.g., 1-5% w/v in water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator or magnetic stirrer for solvent evaporation
Procedure:
-
Organic Phase Preparation:
-
Dissolve PLGA and PEG-PLGA (at a desired weight ratio) and the drug (if applicable) in DCM.
-
-
Emulsification:
-
Add the organic phase to an aqueous solution of PVA.
-
Emulsify the mixture using a probe sonicator or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. The sonication/homogenization parameters (time, power) will influence the final nanoparticle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles. Alternatively, a rotary evaporator at reduced pressure can be used for faster solvent removal.
-
-
Purification and Characterization:
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles several times with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilize the nanoparticles for long-term storage or resuspend them in a suitable buffer for immediate use.
-
Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency.
-
Experimental Workflow for PLGA Nanoparticle Formulation:
Caption: Workflow for the preparation of PEGylated PLGA nanoparticles.
Data Presentation: Characterization of Low MW PEGylated Nanoparticles
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after modification with a low molecular weight PEG (e.g., ~1 kDa).
Table 1: Physicochemical Properties of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Liposomes | Unmodified | 110 ± 5 | 0.15 ± 0.03 | -25 ± 3 |
| PEG1000-DSPE (5 mol%) | 125 ± 7 | 0.12 ± 0.02 | -10 ± 2 | |
| Gold Nanoparticles | Unmodified (Citrate-capped) | 15 ± 2 | 0.25 ± 0.05 | -35 ± 4 |
| PEG1000-SH | 25 ± 3 | 0.20 ± 0.04 | -8 ± 2 | |
| PLGA Nanoparticles | Unmodified | 180 ± 10 | 0.18 ± 0.04 | -30 ± 5 |
| PEG1000-PLGA (10 wt%) | 200 ± 12 | 0.15 ± 0.03 | -12 ± 3 |
Table 2: In Vitro Drug Release Profile of Doxorubicin-Loaded Nanoparticles
| Nanoparticle Formulation | Cumulative Release at 24h (pH 7.4) | Cumulative Release at 24h (pH 5.5) |
| Unmodified PLGA-DOX | 35% ± 4% | 55% ± 5% |
| PEG1000-PLGA-DOX | 30% ± 3% | 50% ± 4% |
Table 3: In Vivo Pharmacokinetic Parameters of Nanoparticles
| Nanoparticle Formulation | Circulation Half-life (t½) in hours | Area Under the Curve (AUC) (µg·h/mL) |
| Unmodified Liposomes | 1.5 ± 0.3 | 50 ± 10 |
| PEG1000-Liposomes | 5.0 ± 0.8 | 150 ± 25 |
Signaling Pathways and Cellular Interactions
The incorporation of low MW PEG can influence how nanoparticles interact with cells, potentially altering uptake mechanisms and subsequent intracellular trafficking.
Diagram of Nanoparticle-Cell Interaction Pathways:
Caption: Potential cellular uptake and intracellular trafficking pathways for low MW PEGylated nanoparticles.
The reduced steric hindrance of low MW PEG compared to high MW PEG may allow for more efficient interaction with cell surface receptors, potentially favoring clathrin-mediated endocytosis if targeting ligands are present. The overall surface charge and hydrophilicity imparted by the PEG layer will also play a crucial role in determining the primary uptake mechanism.
Conclusion
The incorporation of low molecular weight PEG, such as a PEG with approximately 21 ethylene glycol units, offers a versatile strategy to modulate the properties of nanoparticle drug delivery systems. These application notes provide foundational protocols and expected characterization data for researchers entering this field. The choice of nanoparticle core, PEGylation method, and PEG density should be carefully considered and optimized based on the specific therapeutic application and desired in vivo performance. Further detailed studies are often required to fully elucidate the complex interactions between these engineered nanoparticles and biological systems.
Application Notes and Protocols for Cell Permeability Assays of PEG21-Modified Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The assessment of cell permeability is a critical step in drug discovery and development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a therapeutic candidate. For compounds modified with polyethylene glycol (PEG), specifically with a chain length of 21 ethylene glycol units (PEG21), determining cell permeability presents unique challenges. PEGylation is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs, including increased solubility, prolonged circulation time, and reduced immunogenicity.[1] However, the hydrophilic and flexible nature of the PEG chain can significantly influence a compound's ability to cross biological membranes.
These application notes provide an overview of the most common cell permeability assays—the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay—and offer detailed protocols tailored for the evaluation of this compound-modified compounds. Special considerations for handling and analyzing these molecules are also discussed to ensure accurate and reproducible results.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that predicts passive, transcellular permeability.[2] It is a high-throughput and cost-effective method ideal for early-stage drug discovery.[2][3] The assay measures the diffusion of a compound from a donor compartment through a synthetic membrane impregnated with a lipid solution to an acceptor compartment.[3]
Application Notes for this compound-Modified Compounds in PAMPA
-
Principle: PAMPA is particularly useful for assessing the passive diffusion of PEGylated compounds, as it is not confounded by active transport or efflux mechanisms.[2] The permeability of a PEGylated compound in the PAMPA model is primarily influenced by its lipophilicity and the ability of the PEG chain to navigate the lipid environment.
-
Advantages:
-
Limitations:
-
Does not account for active transport or efflux, which can be significant for some PEGylated compounds.[2]
-
Lacks the biological complexity of cell-based models, such as tight junctions and drug metabolism.
-
The artificial membrane may not fully recapitulate the dynamic nature of a biological membrane interacting with a flexible PEG chain.
-
Experimental Workflow for PAMPA
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Detailed Protocol for PAMPA
-
Prepare Solutions:
-
Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane. Sonicate to dissolve.
-
Compound Solutions: Prepare a 10 mM stock solution of the this compound-modified compound in DMSO. Dilute the stock solution in Phosphate Buffered Saline (PBS) at pH 7.4 to a final concentration of 10-100 µM.
-
Acceptor Buffer: PBS at pH 7.4.
-
-
Assay Procedure:
-
Add 5 µL of the lipid solution to each well of the donor plate (hydrophobic PVDF membrane).
-
Add 300 µL of acceptor buffer to each well of the acceptor plate.
-
Add 150 µL of the compound solution to each well of the donor plate.
-
Carefully place the donor plate onto the acceptor plate to form a "sandwich."
-
Incubate the plate assembly at room temperature for 16-18 hours. To minimize evaporation, place the assembly in a humidified chamber.
-
-
Sample Analysis:
-
After incubation, separate the donor and acceptor plates.
-
Collect samples from both the donor and acceptor wells.
-
Quantify the concentration of the this compound-modified compound in each sample using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)
Where:
-
[Drug]acceptor is the concentration in the acceptor well.
-
[Drug]equilibrium is the theoretical equilibrium concentration.
-
VA is the volume of the acceptor well.
-
VD is the volume of the donor well.
-
Area is the surface area of the membrane.
-
Time is the incubation time in seconds.
-
Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colon adenocarcinoma, is considered the gold standard for in vitro prediction of human intestinal drug absorption.[5] When cultured on semi-permeable supports, Caco-2 cells differentiate into a monolayer of polarized enterocytes with tight junctions and express various transporters and metabolic enzymes.[4][6]
Application Notes for this compound-Modified Compounds in Caco-2 Assays
-
Principle: This assay evaluates both passive diffusion and active transport (uptake and efflux) of a compound across a biologically relevant barrier. For this compound-modified compounds, this assay can reveal interactions with efflux transporters like P-glycoprotein (P-gp), which can significantly limit oral bioavailability.
-
Advantages:
-
Limitations:
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for the Caco-2 Permeability Assay.
Detailed Protocol for Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto collagen-coated Transwell® inserts (e.g., 24-well format) at a density of approximately 60,000 cells/cm².
-
Culture the cells for 21-25 days in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin) at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.
-
Before the experiment, confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). TEER values should be >200 Ω·cm².
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, buffered with HEPES) at pH 7.4.
-
Prepare the dosing solution of the this compound-modified compound (typically 1-10 µM) in the transport buffer.
-
For Apical to Basolateral (A-B) transport: Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For Basolateral to Apical (B-A) transport: Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for up to 2 hours.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect aliquots from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of the this compound-modified compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the Papp value for both A-B and B-A directions using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio (ER):
ER = Papp (B-A) / Papp (A-B)
An ER > 2 suggests that the compound is a substrate for an efflux transporter.[7]
-
MDCK Cell Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line is another popular model for permeability screening.[10][11] MDCK cells form a polarized monolayer with tight junctions more rapidly than Caco-2 cells.[11] Wild-type MDCK cells have low expression of efflux transporters, making them suitable for assessing passive permeability. Transfected MDCK cells overexpressing specific transporters, such as P-gp (MDCK-MDR1), are used to investigate the role of specific efflux pumps.[10]
Application Notes for this compound-Modified Compounds in MDCK Assays
-
Principle: The MDCK assay, particularly with the MDR1-transfected line, is a powerful tool to specifically identify if a this compound-modified compound is a substrate for P-gp, a common mechanism of drug resistance and a barrier to oral absorption and brain penetration.
-
Advantages:
-
Limitations:
-
Of non-human origin, which may affect the expression and function of some proteins.
-
Lower expression of metabolic enzymes compared to Caco-2 cells.
-
Experimental Workflow for MDCK-MDR1 Permeability Assay
Caption: Workflow for the MDCK-MDR1 Permeability Assay.
Detailed Protocol for MDCK-MDR1 Permeability Assay
The protocol for the MDCK-MDR1 assay is similar to the Caco-2 assay, with the main difference being the shorter cell culture time.
-
Cell Culture:
-
Seed MDCK-MDR1 cells on Transwell® inserts at a density of approximately 100,000 cells/cm².
-
Culture for 4-7 days at 37°C in a 5% CO₂ incubator.
-
Verify monolayer integrity with TEER measurements.
-
-
Transport Experiment:
-
Follow the same procedure as for the Caco-2 assay, performing both A-B and B-A transport experiments.
-
-
Sample Analysis:
-
Quantify the compound and calculate Papp and Efflux Ratio as described for the Caco-2 assay.
-
Considerations for this compound-Modified Compounds
Analytical Challenges and Solutions
The quantification of PEGylated compounds in biological matrices can be challenging.[12] The PEG chain can mask epitopes, making traditional immunoassays like ELISA less effective.[12]
-
LC-MS/MS: This is the preferred method for quantifying PEGylated small molecules and peptides.[13] Method development should focus on optimizing the ionization and fragmentation of the entire conjugate.
-
Specialized ELISAs: For larger PEGylated proteins, anti-PEG antibodies can be used in a sandwich ELISA format for detection.[12]
-
Fluorescence Labeling: If the PEGylated compound does not have a suitable chromophore, it can be fluorescently labeled for detection. However, care must be taken to ensure the label does not alter the permeability characteristics of the molecule.
Impact of this compound on Permeability
-
Passive Permeability: The hydrophilic nature of the PEG chain generally reduces passive permeability. The extent of this reduction can depend on the overall lipophilicity of the conjugate.
-
Active Transport: PEGylation can alter the interaction of a compound with membrane transporters. In some cases, PEGylation can make a molecule a substrate for efflux pumps like P-gp.[14]
-
Paracellular Transport: The increased hydrodynamic radius of PEGylated compounds may hinder their passage through the tight junctions between cells (paracellular route).
Data Presentation and Interpretation
Quantitative data from permeability assays should be summarized in a clear and structured format to allow for easy comparison between compounds and assay conditions.
Table 1: Representative Permeability Data for a this compound-Modified Compound
| Assay | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Control Compound | Control Papp (x 10⁻⁶ cm/s) |
| PAMPA | N/A | [Insert Value] | N/A | Propranolol (High) | >10 |
| Atenolol (Low) | <1 | ||||
| Caco-2 | A-B | [Insert Value] | [Insert Value] | Propranolol | [Insert Value] |
| B-A | [Insert Value] | Atenolol | [Insert Value] | ||
| MDCK-MDR1 | A-B | [Insert Value] | [Insert Value] | Digoxin (P-gp substrate) | [Insert Value] |
| B-A | [Insert Value] | Propranolol | [Insert Value] |
Note: This table is a template. Researchers should populate it with their experimental data.
Interpretation of Results:
-
High Papp in PAMPA: Suggests good passive permeability.
-
Low Papp in Caco-2/MDCK (A-B): Indicates poor absorption.
-
High Efflux Ratio (>2) in Caco-2 or MDCK-MDR1: Suggests the compound is a substrate for efflux transporters, which could limit its oral bioavailability or CNS penetration.[7]
-
Comparing PAMPA and Caco-2: A significantly lower Papp in Caco-2 compared to PAMPA may indicate efflux.
Conclusion
The selection of an appropriate permeability assay for this compound-modified compounds depends on the specific research question and the stage of drug development. PAMPA is a valuable tool for high-throughput screening of passive permeability, while Caco-2 and MDCK cell-based assays provide more detailed insights into the interplay between passive diffusion and active transport. By employing the detailed protocols and considering the specific challenges associated with PEGylated compounds, researchers can obtain reliable and predictive data to guide the development of novel therapeutics.
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Predictive and Interpretable Models for PAMPA Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. enovatia.com [enovatia.com]
- 14. View of Effects of polyethylene glycols on intestinal efflux pump expression and activity in Caco-2 cells [revistas.usp.br]
Application Note & Protocols: Analytical Methods for Characterizing PEGylated Protein Conjugates
This document provides a comprehensive overview of the analytical methods used to characterize PEGylated protein conjugates. The following protocols and data summaries are intended for researchers, scientists, and drug development professionals working with these complex biomolecules.
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. However, this process can result in a heterogeneous mixture of products, including unreacted protein, PEGylated protein with varying numbers of PEG chains attached, and isomers with PEG attached at different sites. Therefore, detailed analytical characterization is crucial to ensure the quality, consistency, and efficacy of the final product.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for the initial assessment of PEGylation. The attachment of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel matrix than its unmodified counterpart. This results in a characteristic "smear" or a ladder of bands corresponding to different degrees of PEGylation.
-
Sample Preparation:
-
Prepare a stock solution of the PEGylated protein conjugate at 1 mg/mL in a suitable buffer (e.g., phosphate-buffered saline).
-
In a microcentrifuge tube, mix 10 µL of the protein sample with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).
-
Heat the sample at 95°C for 5 minutes to denature the protein.
-
Centrifuge the sample briefly to collect the condensate.
-
-
Gel Electrophoresis:
-
Use a precast polyacrylamide gel with a suitable gradient (e.g., 4-20%) to resolve a wide range of molecular weights.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with running buffer (e.g., Tris-Glycine-SDS).
-
Load 10-20 µL of the prepared sample into a well. Include a molecular weight marker and an unmodified protein control in adjacent lanes.
-
Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette and place it in a staining tray.
-
Stain the gel with a protein stain such as Coomassie Brilliant Blue R-250 for 1 hour with gentle agitation.
-
Destain the gel with a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
-
Alternatively, for higher sensitivity, silver staining or fluorescent staining can be used. For specific detection of the PEG moiety, barium iodide staining can be employed.
-
| Parameter | Unmodified Protein | PEGylated Protein (Mono-PEGylated) | PEGylated Protein (Di-PEGylated) |
| Apparent Molecular Weight (kDa) | 50 | ~70-80 | ~90-100 |
| Migration Pattern | Sharp, distinct band | Broader band, shifted upwards | Higher molecular weight, broader band |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is a non-denaturing technique that can be used to determine the extent of PEGylation, quantify the amount of unmodified protein, and detect the presence of aggregates. Coupling SEC with multi-angle light scattering (MALS) allows for the absolute determination of the molar mass of the conjugates.
-
System Preparation:
-
Equilibrate the SEC column (e.g., a silica-based column with a suitable pore size) and the MALS and refractive index (RI) detectors with a filtered and degassed mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Allow the system to stabilize until a stable baseline is achieved.
-
-
Sample Analysis:
-
Prepare the PEGylated protein sample at a concentration of 1-2 mg/mL in the mobile phase.
-
Inject 50-100 µL of the sample onto the column.
-
Monitor the elution profile using UV (at 280 nm), MALS, and RI detectors.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram to determine the relative abundance of each species (e.g., aggregate, PEGylated monomer, unmodified monomer).
-
Use the MALS and RI data to calculate the absolute molar mass of the eluting species.
-
| Species | Elution Volume (mL) | Molar Mass (kDa) | Polydispersity Index (Mw/Mn) |
| Aggregate | 8.5 | >200 | >1.1 |
| PEGylated Monomer | 12.2 | 72.5 | 1.001 |
| Unmodified Monomer | 14.8 | 51.2 | 1.000 |
Mass Spectrometry (MS)
MS is a powerful tool for determining the precise molecular weight of the PEGylated conjugate and, consequently, the number of attached PEG chains. Both MALDI-TOF and ESI-MS are commonly used.
-
Sample Preparation:
-
Mix the PEGylated protein sample (typically 1-10 pmol/µL) with a suitable MALDI matrix solution (e.g., sinapinic acid in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid) at a 1:1 ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).
-
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range using a linear, positive-ion mode.
-
Calibrate the instrument using a protein standard of a known molecular weight.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species.
-
The mass difference between adjacent peaks in the PEGylated series should correspond to the mass of the PEG moiety.
-
| Species | Observed Mass (Da) | Calculated Mass (Da) | Degree of PEGylation |
| Unmodified Protein | 50,125 | 50,120 | 0 |
| Mono-PEGylated | 70,230 | 70,220 | 1 |
| Di-PEGylated | 90,335 | 90,320 | 2 |
Peptide Mapping for PEGylation Site Identification
Peptide mapping is used to identify the specific amino acid residues where PEG chains are attached. This involves proteolytic digestion of the PEGylated protein followed by chromatographic separation of the resulting peptides and MS/MS analysis.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the PEGylated protein in a solution containing a chaotropic agent (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Reduce the disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate the free cysteine residues with iodoacetamide in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Buffer-exchange the sample into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Add a protease (e.g., trypsin) at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 12-18 hours.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase HPLC.
-
Analyze the eluting peptides using an ESI mass spectrometer coupled to the HPLC system.
-
Acquire MS/MS spectra of the detected peptides.
-
-
Data Analysis:
-
Use database search software to identify the peptides based on their MS/MS fragmentation patterns.
-
Compare the peptide map of the PEGylated protein with that of the unmodified protein to identify peptides that have been modified by PEGylation (i.e., those with a mass shift corresponding to the PEG moiety).
-
The MS/MS spectrum of the PEGylated peptide will confirm the site of attachment.
-
| Peptide Sequence | Modification Site | Observed Mass Shift (Da) |
| T1-K PEG-V... | Lysine 12 | +20,100 |
| T5-C PEG-S... | Cysteine 45 | +20,100 |
Isoelectric Focusing (IEF)
IEF separates proteins based on their isoelectric point (pI). PEGylation can alter the pI of a protein, particularly if it modifies charged residues like lysine. IEF can be used to monitor these changes and assess the homogeneity of the conjugate.
-
Sample Preparation:
-
Prepare a sample mixture containing the PEGylated protein, carrier ampholytes of a suitable pH range, and pI markers.
-
-
cIEF Analysis:
-
Inject the sample into a capillary filled with the ampholyte solution.
-
Apply a high voltage across the capillary to create a pH gradient.
-
The proteins will migrate and focus at the point in the pH gradient that corresponds to their pI.
-
Mobilize the focused protein zones past a detector (e.g., a UV detector at 280 nm).
-
-
Data Analysis:
-
Determine the pI of the different species by comparing their migration times with those of the pI markers.
-
| Species | pI |
| Unmodified Protein | 8.2 |
| Mono-PEGylated (Lysine) | 7.8 |
| Di-PEGylated (Lysine) | 7.5 |
Diagrams
Caption: General experimental workflow for the characterization of PEGylated proteins.
Caption: Conceptual diagram of the effect of PEGylation on a therapeutic protein.
Troubleshooting & Optimization
Technical Support Center: Overcoming Aggregation Issues with PEG21-Conjugated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common aggregation issues encountered during the development of PEG21-conjugated proteins.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Immediate Aggregation or Precipitation Upon PEGylation
Possible Causes:
-
Suboptimal Reaction Buffer: The pH or ionic strength of the conjugation buffer may be promoting protein self-association.
-
High Protein Concentration: The concentration of the protein during the PEGylation reaction might be too high, leading to increased intermolecular interactions.[1]
-
Incorrect PEG-to-Protein Molar Ratio: An excess of PEG reagent or protein can sometimes lead to cross-linking and aggregation.
-
Presence of Contaminants: Impurities in the protein preparation or PEG reagent could be seeding aggregation.
Troubleshooting Steps:
-
Optimize Reaction Buffer:
-
Perform a buffer screen to identify the optimal pH and salt concentration for your protein's stability.[2][3][4] A general strategy is to test a range of pH values (e.g., 6.0-8.5) and salt concentrations (e.g., 50-250 mM NaCl or KCl).[5]
-
Consider using a thermal shift assay (TSF) or differential scanning fluorimetry (DSF) to quickly screen for stabilizing buffer conditions.[3]
-
-
Adjust Protein and PEG Concentrations:
-
Lower the protein concentration during the PEGylation reaction.[1]
-
Optimize the molar ratio of PEG to protein through a series of small-scale trial reactions.
-
-
Ensure Purity of Reactants:
-
Use highly purified protein and PEG reagents.
-
Consider an additional purification step for your protein, such as size-exclusion chromatography (SEC), immediately before PEGylation to remove any pre-existing aggregates.[5]
-
Issue 2: Aggregation Observed During Purification of the PEGylated Protein
Possible Causes:
-
Harsh Purification Conditions: The buffer conditions, temperature, or mechanical stress during purification could be inducing aggregation.
-
Interaction with Chromatography Resin: The PEGylated protein might be interacting non-specifically with the chromatography matrix.
-
Concentration-Induced Aggregation: Elution in a highly concentrated form or subsequent concentration steps can lead to aggregation.
Troubleshooting Steps:
-
Modify Purification Buffer:
-
Ensure the purification buffer is optimized for the stability of the PEGylated protein, which may differ from the unconjugated protein.
-
Consider adding excipients such as arginine, sucrose, or polysorbates to the purification buffers to enhance stability.
-
-
Optimize Chromatography Method:
-
For size-exclusion chromatography (SEC), ensure the column is well-equilibrated with a suitable buffer and that the flow rate is optimized.[6]
-
For ion-exchange chromatography, carefully select the resin and optimize the salt gradient to minimize harsh elution conditions.
-
-
Control Protein Concentration:
-
If possible, elute the PEGylated protein in a larger volume to keep the concentration lower.
-
If a concentration step is necessary, perform it gradually and consider the use of stabilizing excipients.
-
Issue 3: Long-Term Storage Instability and Aggregation
Possible Causes:
-
Suboptimal Formulation: The final storage buffer may not be providing adequate long-term stability.
-
Freeze-Thaw Stress: Repeated freezing and thawing cycles can induce aggregation.
-
Temperature Fluctuations: Storage at inconsistent temperatures can compromise protein stability.
-
Oxidation: Cysteine or methionine residues may be susceptible to oxidation, leading to aggregation.
Troubleshooting Steps:
-
Develop a Stable Formulation:
-
Screen a variety of buffer conditions (pH, ionic strength) and excipients (sugars, polyols, amino acids, surfactants) to find the optimal formulation for long-term storage.
-
Lyophilization (freeze-drying) can be an effective strategy to improve the long-term stability of PEGylated proteins.
-
-
Optimize Storage and Handling:
-
Aliquot the PEGylated protein into single-use volumes to avoid multiple freeze-thaw cycles.
-
Store at the recommended temperature and protect from light.
-
If the protein is sensitive to oxidation, consider including antioxidants like methionine or storing it under an inert gas.
-
Frequently Asked Questions (FAQs)
Q1: How does PEGylation help in preventing protein aggregation?
A1: PEGylation can prevent protein aggregation through several mechanisms:
-
Steric Hindrance: The attached PEG chains create a physical barrier that sterically hinders protein-protein interactions, which are a prerequisite for aggregation.[1]
-
Increased Solubility: PEG is a highly hydrophilic polymer that increases the overall solubility of the protein, making it less prone to precipitation.[7]
-
Masking of Hydrophobic Patches: PEG chains can mask hydrophobic regions on the protein surface that might otherwise be involved in aggregation.
Q2: Can the size of the PEG molecule affect aggregation?
A2: Yes, the molecular weight of the PEG can significantly influence aggregation. While there is no universal rule, larger PEG chains generally provide greater steric hindrance and can be more effective at preventing aggregation.[1] However, excessively large PEG chains can sometimes lead to a loss of biological activity. It is crucial to empirically determine the optimal PEG size for each specific protein.
Q3: How can I detect and quantify aggregates in my PEGylated protein sample?
A3: Several analytical techniques can be used to detect and quantify protein aggregates:
-
Size-Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their size.[8]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution in a solution.[9][10]
-
Analytical Ultracentrifugation (AUC): AUC can provide detailed information about the size, shape, and distribution of different species in a sample.
Q4: What is the difference between reversible and irreversible aggregation, and how do I address them?
A4:
-
Reversible Aggregation (Self-Association): This involves non-covalent interactions where proteins form oligomers that can dissociate back to the monomeric state under certain conditions. This can often be addressed by optimizing buffer conditions such as pH, ionic strength, or by adding specific excipients that disrupt these interactions.[11]
-
Irreversible Aggregation: This typically involves the formation of covalent bonds (e.g., disulfide cross-linking) or significant conformational changes that lead to stable, non-dissociable aggregates. Preventing irreversible aggregation is key, as it is often difficult to reverse. Strategies include using reducing agents to prevent disulfide bond formation and optimizing the formulation to maintain the native protein structure.[11]
Data Presentation
Table 1: Effect of PEG Molecular Weight on the Aggregation of Granulocyte-Colony Stimulating Factor (GCSF)
| Protein | PEG Molecular Weight (kDa) | Aggregation after incubation |
| GCSF | N/A | High (Precipitation) |
| 5kPEG-GCSF | 5 | Low (Soluble aggregates) |
| 20kPEG-GCSF | 20 | Very Low (Soluble aggregates) |
This table summarizes qualitative data from a study on GCSF, indicating that increasing PEG molecular weight improves stability against aggregation.[1]
Table 2: Influence of Protein Concentration on Aggregation Rate
| Protein Concentration | Aggregation Rate |
| Low | Slower |
| High | Faster |
This table illustrates the general principle that higher protein concentrations lead to faster aggregation rates due to increased molecular crowding and collision frequency.[1]
Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC) for Aggregate Analysis
-
Column Selection: Choose a SEC column with a fractionation range appropriate for the size of your PEGylated protein and its potential aggregates.
-
Mobile Phase Preparation: Prepare a mobile phase that is optimal for the stability of your PEGylated protein. This is often the final formulation buffer. Ensure the mobile phase is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dilute your PEGylated protein sample in the mobile phase to a concentration within the linear range of the detector. Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection and Separation: Inject a defined volume of the prepared sample onto the column. The separation occurs based on size, with larger aggregates eluting first, followed by the monomeric protein.[12][13][14]
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm. A refractive index (RI) detector can also be used, especially for high PEG-to-protein ratios.
-
Data Analysis: Integrate the peak areas of the chromatogram to determine the relative percentage of high molecular weight species (aggregates), monomer, and any fragments.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Sample Preparation:
-
Filter the buffer to be used for dilution through a 0.02 µm filter to remove any particulate matter.
-
Dilute the PEGylated protein sample in the filtered buffer to an appropriate concentration (typically 0.1-1.0 mg/mL). The optimal concentration may need to be determined empirically.
-
Filter the final sample through a low-protein-binding 0.22 µm filter directly into a clean, dust-free cuvette.[15]
-
-
Instrument Setup:
-
Set the measurement temperature, typically 25°C.
-
Allow the sample to equilibrate to the set temperature within the instrument for at least 5 minutes.[15]
-
-
Data Acquisition:
-
Perform multiple measurements (e.g., 3-5 runs of 10-15 acquisitions each) to ensure reproducibility.
-
-
Data Analysis:
Visualizations
Caption: General pathway of protein aggregation.
Caption: Troubleshooting workflow for aggregation issues.
Caption: Mechanism of steric hindrance by PEGylation.
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.edu [utsouthwestern.edu]
- 3. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 6. youtube.com [youtube.com]
- 7. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Differences between reversible (self-association) and irreversible aggregation of rHuG-CSF in carbohydrate and polyol formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Troubleshooting guide for incomplete PEG21 labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during PEG21 labeling experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: this compound labeling, a type of PEGylation, is the covalent attachment of a polyethylene glycol (PEG) polymer with a molecular weight of approximately 21 kDa to a molecule, typically a protein or peptide. This process is often used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their solubility, stability, and circulation half-life while reducing immunogenicity.[1][2][3] The "21" in this compound refers to the approximate molecular weight of the PEG chain.
Q2: What is the most common chemistry used for this compound labeling of proteins?
A2: A widely used method for protein PEGylation involves the use of N-hydroxysuccinimide (NHS) esters of PEG.[4][5][6][7] These reagents react efficiently with primary amines (-NH2) present on the N-terminus of the protein and the side chains of lysine residues, forming a stable amide bond.[4][5][7][8]
Q3: Why is my this compound labeling reaction inefficient or failing completely?
A3: Incomplete or failed PEGylation can stem from several factors, including suboptimal reaction conditions (pH, temperature, time), reagent quality (hydrolysis of the PEG-NHS ester), buffer composition (presence of competing amines), and the inherent properties of your protein.[7][8][9][10] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.
Troubleshooting Guide for Incomplete this compound Labeling
This guide addresses the common issue of low or no this compound labeling of your target molecule.
Problem: Low or No Labeling Efficiency
Possible Cause 1: Suboptimal Reaction Buffer
-
Question: Is your reaction buffer compatible with NHS-ester chemistry?
-
Answer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PEG-NHS ester, leading to significantly lower labeling efficiency.[4][7][8]
-
Solution:
Possible Cause 2: Inactive this compound Reagent
-
Question: Has your this compound-NHS ester been properly stored and handled?
-
Answer: PEG-NHS esters are highly sensitive to moisture and can readily hydrolyze, rendering them non-reactive.[4][7][8] Improper storage or handling can lead to the degradation of the reagent.
-
Solution:
-
Store the this compound-NHS ester at -20°C with a desiccant.[4][7][8]
-
Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][7][8]
-
Prepare the this compound-NHS ester solution immediately before use. Do not prepare stock solutions for long-term storage.[4][8]
-
Dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF.[4][8][11]
-
Possible Cause 3: Incorrect Molar Ratio of Reactants
-
Question: Are you using a sufficient molar excess of the this compound reagent?
-
Answer: The stoichiometry of the reaction is crucial for achieving the desired degree of labeling. For dilute protein solutions, a higher molar excess of the PEG reagent is often required.[7][8]
-
Solution:
-
As a starting point, use a 5- to 20-fold molar excess of the this compound-NHS ester to your protein.[11] For antibodies (IgG) at a concentration of 1-10 mg/mL, a 20-fold molar excess typically results in the attachment of 4-6 PEG chains per antibody.[7][8]
-
Optimize the molar ratio to achieve your desired level of PEGylation. This may require running a series of reactions with varying PEG-to-protein ratios.
-
Possible Cause 4: Suboptimal Reaction Conditions
-
Question: Are the reaction time and temperature appropriate?
-
Answer: The rate of the PEGylation reaction is dependent on both time and temperature. However, the rate of hydrolysis of the NHS ester also increases with temperature and pH.[5]
-
Solution:
Data Presentation: Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 8.5 | Higher pH increases the rate of both the desired reaction and NHS-ester hydrolysis.[5] |
| Buffer | Amine-free (e.g., PBS, Borate, HEPES) | Avoid buffers containing Tris or glycine.[4][7][8] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize hydrolysis of the NHS ester.[5] |
| Reaction Time | 30 minutes to 2 hours | Can be optimized based on the reactivity of the protein.[4][8] |
| Molar Excess of PEG-NHS | 5- to 20-fold | May need to be increased for dilute protein solutions.[11] |
Experimental Protocols
Key Experiment: NHS-Ester Mediated this compound Labeling of a Protein
Objective: To covalently attach this compound to a target protein using an NHS-ester functionalized PEG.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Protein Preparation:
-
Ensure the protein is in an appropriate amine-free buffer at a known concentration. If necessary, perform a buffer exchange.
-
-
This compound-NHS Ester Solution Preparation:
-
Labeling Reaction:
-
Add the calculated volume of the this compound-NHS ester stock solution to the protein solution to achieve the desired molar excess. The volume of the organic solvent should not exceed 10% of the total reaction volume.[4][8]
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[4][8]
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add a quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted this compound-NHS ester.
-
-
Purification:
-
Remove unreacted this compound and byproducts by running the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Mandatory Visualizations
Troubleshooting Workflow for Incomplete this compound Labeling
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. youtube.com [youtube.com]
- 4. confluore.com [confluore.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. NHS-PEG-NHS [nanocs.net]
- 7. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Overcoming barriers to poor protein PEGylation efficiency. - EspaceINRS [espace.inrs.ca]
- 10. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Optimizing pH and buffer conditions for PEG21 bioconjugation
Welcome to the technical support center for PEG21 bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for PEGylating primary amines (e.g., lysine residues)?
A1: The optimal pH for reacting PEGylating agents with primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, is typically in the range of 7.0 to 9.0.[1][2][3][4] N-hydroxysuccinimide (NHS) esters are commonly used for this purpose and react efficiently with deprotonated primary amines.[1][2] Therefore, maintaining a pH between 7.2 and 8.5 is often recommended to ensure the amino groups are sufficiently nucleophilic for the reaction to proceed efficiently.[]
Q2: How does pH affect the selectivity of N-terminal PEGylation over lysine PEGylation?
A2: It is possible to favor N-terminal PEGylation by controlling the reaction pH. The pKa of the N-terminal α-amino group is generally lower (around 7.6-8.0) than that of the ε-amino group of lysine (around 10.0-10.5).[6][7][8] By performing the PEGylation reaction at a slightly acidic to neutral pH (around 7.0 or below), the N-terminal amine will be more deprotonated and thus more reactive than the lysine amines, allowing for site-selective modification.[7][9]
Q3: What is the ideal pH range for thiol-reactive PEGylation (e.g., targeting cysteine residues)?
A3: For PEGylating thiol groups on cysteine residues using maleimide-activated PEGs, the recommended pH range is 6.5 to 7.5.[10][11][12] This range ensures high selectivity for the thiol group.[10][11] At a pH of 7.0, the reaction of maleimides with thiols is about 1,000 times faster than with amines.[10][11]
Q4: What happens if the pH is too high during a maleimide-based PEGylation reaction?
A4: If the pH rises above 7.5, the maleimide group loses its specificity for thiols and can start to react with primary amines, such as those on lysine residues.[10][13] Additionally, the maleimide ring itself is susceptible to hydrolysis at alkaline pH, which leads to ring-opening and the formation of an unreactive maleamic acid derivative, thus reducing the efficiency of the conjugation reaction.[14][15]
Q5: Which buffers are recommended for PEGylation reactions?
A5: The choice of buffer is critical. For amine-reactive PEGylation, phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is commonly used.[16] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the PEGylating agent.[16] For thiol-reactive PEGylation, phosphate buffer, HEPES, or Tris buffers at a pH between 6.5 and 7.5 are suitable.[17] Ensure the buffer is free of thiols.
Q6: How can I prevent the hydrolysis of my PEGylating agent?
A6: NHS-activated PEGs are susceptible to hydrolysis, especially at higher pH.[][18][19] To minimize this, prepare stock solutions of the PEGylating agent in a dry, anhydrous organic solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.[4][17] For maleimide-activated PEGs, hydrolysis increases with pH, so maintaining the pH in the recommended range of 6.5-7.5 is key.[10][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low PEGylation Efficiency | Incorrect pH for the target functional group. | Verify the pKa of your target residue and adjust the reaction pH accordingly. For amines, a pH of 7.0-9.0 is generally recommended.[1] For thiols, a pH of 6.5-7.5 is optimal.[11] |
| Hydrolysis of the PEGylating reagent. | Prepare the PEG reagent stock solution in anhydrous DMSO or DMF and add it to the reaction immediately.[4] Avoid storing activated PEG in aqueous buffers.[10] | |
| Competing nucleophiles in the buffer. | For amine PEGylation, avoid buffers containing primary amines like Tris or glycine.[16] Use phosphate-based buffers instead.[20] | |
| Insufficient molar excess of PEG reagent. | Increase the molar ratio of PEG reagent to the protein. A 10-20 fold molar excess is a good starting point for optimization.[21] | |
| Lack of Specificity (Multiple PEGylated Species) | pH is too high, leading to non-specific reactions. | For thiol-maleimide reactions, maintain the pH below 7.5 to avoid reaction with amines.[10] For selective N-terminal PEGylation, perform the reaction at a pH of 7.0 or lower.[9] |
| Protein contains multiple reactive residues. | Consider site-directed mutagenesis to remove competing reactive sites or introduce a unique cysteine for thiol-specific PEGylation.[7] | |
| Protein Aggregation or Precipitation | Protein instability at the reaction pH or temperature. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[22] Screen different buffers and pH values within the optimal range to find conditions where the protein is most stable. |
| Loss of Biological Activity | PEGylation at or near the active site. | If possible, use site-directed PEGylation to attach the PEG molecule away from the active site. This can be achieved by engineering a cysteine residue at a non-critical location.[7] |
| Steric hindrance from the PEG chain. | Use a PEG with a different length or architecture (e.g., branched vs. linear) to minimize interference with the protein's function.[23] |
Quantitative Data Summary
Table 1: Recommended pH and Buffer Conditions for Amine-Reactive PEGylation (e.g., NHS-Ester Chemistry)
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.0 - 9.0 | Ensures primary amines are deprotonated and nucleophilic.[1][3] Optimal reaction rates are often observed between pH 8.3 and 8.5.[2] |
| Recommended Buffers | Phosphate-Buffered Saline (PBS), Borate Buffer | These buffers do not contain primary amines that would compete with the reaction.[16][24] |
| Buffers to Avoid | Tris, Glycine | These buffers contain primary amines that will react with the NHS-ester PEG.[16] |
Table 2: Recommended pH and Buffer Conditions for Thiol-Reactive PEGylation (e.g., Maleimide Chemistry)
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Maximizes selectivity for thiol groups over amino groups.[10][11] The reaction rate with thiols is ~1000x faster than with amines at pH 7.0.[10][11] |
| Recommended Buffers | Phosphate Buffer, HEPES, Tris | These buffers are effective in the optimal pH range and do not contain thiols.[17] |
| Important Consideration | Oxygen Sensitivity | Thiols can be sensitive to oxygen and form disulfide bonds. Degassing the buffer can be beneficial.[17] |
Experimental Protocols
Protocol 1: General Procedure for Amine-Reactive PEGylation
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester activated PEG in a dry, water-miscible organic solvent such as DMSO or DMF to a concentration of 10-100 mg/mL.[4]
-
Conjugation Reaction: Add the desired molar excess of the dissolved PEG reagent to the protein solution while gently stirring.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time should be determined empirically.
-
Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl pH 8.0, to a final concentration of 10-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Protocol 2: General Procedure for Thiol-Reactive PEGylation
-
Protein Preparation and Reduction (if necessary): Dissolve the protein in a degassed, thiol-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0). If the cysteine residues are involved in disulfide bonds, they must be reduced first. Add a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 1 hour at room temperature. Remove the reducing agent by dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the maleimide-activated PEG in the reaction buffer or a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to a concentration of 10-100 mg/mL.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved PEG-maleimide to the protein solution.[21]
-
Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.[22] It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Purification: Separate the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or other suitable chromatographic methods.
Visualizations
Caption: General experimental workflow for a PEGylation reaction.
References
- 1. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - CR [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. research-portal.uu.nl [research-portal.uu.nl]
- 15. encapsula.com [encapsula.com]
- 16. broadpharm.com [broadpharm.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. Optimization of peg activation chemistry for efficient bioconjugation under alkaline conditions | Poster Board #491 - American Chemical Society [acs.digitellinc.com]
- 20. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 21. broadpharm.com [broadpharm.com]
- 22. broadpharm.com [broadpharm.com]
- 23. researchgate.net [researchgate.net]
- 24. confluore.com [confluore.com]
Technical Support Center: Strategies to Prevent Hydrolysis of Activated PEG Esters
Welcome to our technical support center for PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of activated PEG esters and to offer solutions to common challenges encountered during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What is PEG ester hydrolysis and why is it a concern?
A1: Activated PEG esters, such as PEG-NHS (N-Hydroxysuccinimide) esters, are reactive molecules used to covalently attach polyethylene glycol (PEG) to proteins, peptides, and other molecules. Hydrolysis is a chemical reaction where the activated ester group reacts with water, leading to the formation of an inactive PEG-acid. This is a primary concern as it directly competes with the desired PEGylation reaction, reducing the yield of the PEGylated product and complicating purification processes.[1][2]
Q2: What are the main factors that influence the rate of hydrolysis?
A2: The primary factors influencing the hydrolysis rate of activated PEG esters are:
-
pH: The rate of hydrolysis significantly increases with higher pH.[3][4]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: The presence of nucleophilic species in the buffer can compete with the desired reaction. Buffers containing primary amines, such as Tris, should be avoided.[5]
-
Moisture: Activated PEG esters are moisture-sensitive, and exposure to humidity during storage and handling can lead to premature hydrolysis.[6]
Q3: How should I store and handle my activated PEG esters to minimize hydrolysis?
A3: To maintain the reactivity of your activated PEG esters, it is crucial to:
-
Store the reagent at -20°C or lower in a desiccated environment.[3]
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[5]
-
Once opened, blanket the vial with an inert gas like argon or nitrogen before resealing.
-
Prepare solutions of the activated PEG ester immediately before use and do not store them.[6]
Q4: Which activated PEG ester is most stable against hydrolysis?
A4: The stability of activated PEG esters varies depending on the linker chemistry. For example, PEG-Succinimidyl Valerate (SVA) is generally more stable against hydrolysis compared to PEG-Succinimidyl Succinate (SS).[6][7] PEG-Succinimidyl Carbonate (SC) is also reported to have good stability in aqueous solutions.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PEGylation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low PEGylation Efficiency | 1. Hydrolysis of activated PEG ester: The PEG reagent may have lost its reactivity due to improper storage or handling, or the reaction conditions (e.g., high pH, long reaction time in aqueous buffer) favor hydrolysis. 2. Suboptimal reaction pH: The pH of the reaction mixture is critical for the reaction between the activated ester and the primary amines on the protein. The optimal pH is typically between 7.0 and 8.5.[1] 3. Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles will compete with the target protein for the activated PEG.[5] 4. Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics.[8] | 1. Use fresh, properly stored activated PEG. Prepare the PEG solution immediately before use in an anhydrous solvent like DMSO or DMF.[5] Minimize the time the PEG is in an aqueous buffer before reacting with the protein. 2. Optimize the reaction pH. Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 7.0, 7.5, 8.0, 8.5) to find the optimal condition for your specific protein. 3. Use a non-nucleophilic buffer. Exchange the protein into a buffer such as phosphate-buffered saline (PBS) or borate buffer.[9] 4. Increase the protein concentration. If possible, concentrate your protein solution before initiating the PEGylation reaction. |
| Protein Aggregation During PEGylation | 1. Change in protein surface properties: The addition of PEG chains can alter the surface hydrophobicity and charge of the protein, leading to aggregation.[10][11] 2. Unfavorable buffer conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point, promoting aggregation. | 1. Optimize the PEG-to-protein molar ratio. A high degree of PEGylation can sometimes lead to aggregation. Try reducing the molar excess of the PEG reagent. 2. Screen different buffer conditions. Evaluate a range of pH values and ionic strengths to find conditions that maintain protein solubility. 3. Include excipients. Consider adding stabilizing excipients, such as arginine or sucrose, to the reaction buffer. |
| Loss of Biological Activity | 1. PEGylation at or near the active site: The PEG molecule may be sterically hindering the active site or a binding domain of the protein.[12] 2. Conformational changes in the protein: The attachment of PEG can induce structural changes that affect the protein's function. | 1. Employ site-specific PEGylation strategies. If possible, use a PEG reagent that targets a specific amino acid away from the active site (e.g., cysteine-reactive PEG-maleimide if a free cysteine is available).[13] 2. Control the degree of PEGylation. Aim for mono-PEGylation to minimize the chances of modifying multiple sites that could impact activity. This can be achieved by optimizing the PEG-to-protein ratio and reaction time. 3. Characterize the PEGylation sites. Use techniques like peptide mapping to identify the locations of PEG attachment and correlate them with any observed activity loss. |
| Di- or Multi-PEGylation Instead of Mono-PEGylation | 1. High PEG-to-protein molar ratio: Using a large excess of the activated PEG reagent increases the likelihood of multiple PEG chains attaching to a single protein molecule. 2. Long reaction time: Extended reaction times can lead to the PEGylation of less reactive sites, resulting in a higher degree of modification. | 1. Reduce the molar excess of the PEG reagent. Start with a lower PEG-to-protein ratio (e.g., 1:1 to 5:1) and optimize from there. 2. Shorten the reaction time. Monitor the reaction progress over time using techniques like SDS-PAGE or HPLC to determine the optimal time to stop the reaction when mono-PEGylation is maximized.[9] |
Quantitative Data on Hydrolysis of Activated PEG Esters
The stability of activated PEG esters against hydrolysis is a critical factor in the success of PEGylation. The following tables provide a summary of the hydrolysis half-lives for various PEG-NHS esters under different pH conditions and temperatures.
Table 1: Hydrolysis Half-lives of Various PEG-NHS Esters at 25°C
| Activated PEG Ester | Linker Structure | Hydrolysis Half-life at pH 8.0 (minutes) |
| PEG-Succinimidyl Valerate (SVA) | -CH₂CH₂CH₂CH₂-CO₂-NHS | 33.6[7] |
| PEG-Succinimidyl Butanoate (SBA) | -O-CH₂CH₂CH₂-CO₂-NHS | 23.3[7] |
| PEG-Succinimidyl Carbonate (SC) | -O-CO₂-NHS | 20.4[7] |
| PEG-Succinimidyl Glutarate (SG) | -O₂C-CH₂CH₂CH₂-CO₂-NHS | 17.6[7] |
| PEG-Succinimidyl Propionate (SPA) | -O-CH₂CH₂-CO₂-NHS | 16.5[7] |
| PEG-Succinimidyl Succinate (SS) | -O₂C-CH₂CH₂-CO₂-NHS | 9.8[7] |
| mPEG2-NHS | -O₂CHN-CH(R)a-CO₂-NHS | 4.9[7] |
| PEG-Succinimidyl Succinamide (SSA) | -NHCO-CH₂CH₂-CO₂-NHS | 3.2[7] |
| PEG-Succinimidyl Carboxymethylated (SCM) | -O-CH₂-CO₂-NHS | 0.75[7] |
Table 2: Effect of pH on the Hydrolysis Half-life of PEG-NHS Esters
| pH | Hydrolysis Half-life of a typical PEG-NHS ester |
| 7.0 (at 0°C) | 4-5 hours[4] |
| 7.4 (at room temp) | > 120 minutes[3] |
| 8.0 (at room temp) | 125-210 minutes[14] |
| 8.5 (at room temp) | 130-180 minutes[14] |
| 8.6 (at 4°C) | 10 minutes[4] |
| 9.0 (at room temp) | < 9 minutes[3] |
Note: The hydrolysis half-life of NHS esters generally triples when the pH is lowered by one unit.[7]
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with PEG-NHS Ester
This protocol provides a general guideline for the PEGylation of a protein using an amine-reactive PEG-NHS ester.
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Ensure the protein concentration is sufficiently high (e.g., >1 mg/mL) to favor the reaction kinetics.
-
-
PEG-NHS Ester Solution Preparation:
-
Allow the vial of PEG-NHS ester to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of PEG-NHS ester in an anhydrous water-miscible solvent such as DMSO or DMF to a final concentration of, for example, 100 mg/mL.
-
-
PEGylation Reaction:
-
Calculate the required volume of the PEG-NHS ester solution to achieve the desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Slowly add the PEG-NHS ester solution to the stirring protein solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours. The optimal time may vary depending on the protein and the desired degree of PEGylation.
-
-
Reaction Quenching:
-
Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to react with any unreacted PEG-NHS ester.
-
Incubate for 15-30 minutes.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG, hydrolyzed PEG, and quenching agent using a suitable purification method such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[15]
-
Protocol 2: Monitoring PEGylation by HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to monitor the progress of the PEGylation reaction.
-
Sample Preparation:
-
At different time points during the reaction, withdraw a small aliquot of the reaction mixture.
-
Quench the reaction immediately by adding an equal volume of a low pH buffer (e.g., 1% trifluoroacetic acid in water).[16]
-
-
HPLC Analysis:
-
Column: A C4 or C18 reversed-phase column suitable for protein separation.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient will need to be optimized for the specific protein and its PEGylated forms.
-
Detection: UV absorbance at 220 nm or 280 nm.
-
Analysis: The un-PEGylated protein will elute first, followed by the mono-PEGylated, di-PEGylated, and so on. The peak areas can be used to quantify the relative amounts of each species and monitor the reaction progress.[9]
-
Visualizations
Logical Workflow for Troubleshooting Low PEGylation Efficiency
Caption: Troubleshooting workflow for low PEGylation efficiency.
Experimental Workflow for Protein PEGylation
Caption: A typical experimental workflow for protein PEGylation.
Signaling Pathway of PEG-Ester Hydrolysis vs. Aminolysis
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability in Organic Milk Farm Prices: A Comparative Study - AgEcon Search [ageconsearch.umn.edu]
- 7. biopharminternational.com [biopharminternational.com]
- 8. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 16. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
Addressing steric hindrance in PEG21-mediated ligations
Welcome to the technical support center for PEG21-mediated ligations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments, with a specific focus on steric hindrance associated with shorter PEG linkers like this compound.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular concern with this compound linkers?
A: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules. In the context of bioconjugation, it occurs when the three-dimensional structure of the molecules being ligated, or the linker itself, prevents the reactive groups from coming into close enough proximity to form a covalent bond.[1] this compound, being a relatively short polyethylene glycol linker, offers less spatial separation between the molecules to be conjugated. This can be problematic when ligating large, complex biomolecules like proteins or antibodies, as their folded structures can physically block the reactive ends of the linker from accessing the target functional groups.[2] Longer PEG linkers can provide more flexibility and a greater reach, thereby reducing the impact of steric hindrance.[2]
Q2: I am observing very low ligation efficiency with my this compound linker. What are the potential causes related to steric hindrance?
A: Low ligation efficiency with a this compound linker can stem from several factors related to steric hindrance:
-
Bulky Substrates: The proteins or other molecules you are trying to conjugate may have complex tertiary structures that physically obstruct the ligation site.
-
Inaccessible Functional Groups: The target functional groups (e.g., amines, thiols) on your biomolecules might be located in sterically crowded regions, such as within protein pockets or near glycosylation sites.
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition can influence the conformation of your biomolecules, potentially increasing steric hindrance.
-
Aggregation: The molecules to be conjugated may be prone to aggregation, which can further block access to ligation sites.[3]
Q3: How can I experimentally determine if steric hindrance is the primary cause of my poor this compound ligation results?
A: To diagnose steric hindrance, you can perform a series of control experiments:
-
Ligation with a Small Molecule: Attempt to ligate your biomolecule with a small molecule containing the complementary reactive group. If this reaction is successful, it suggests that the functional groups on your biomolecule are accessible to smaller partners, and the issue with your larger molecule ligation is likely due to steric hindrance.
-
Comparison with a Longer Linker: If possible, perform the ligation with a longer PEG linker (e.g., PEG24, PEG36). A significant increase in efficiency with the longer linker is a strong indicator that the shorter this compound linker is not providing enough spatial separation to overcome steric hindrance.
-
Varying Molar Ratios: While not a direct measure of steric hindrance, experimenting with different molar ratios of the linker to your biomolecules can sometimes help overcome kinetic barriers caused by steric effects.[4]
-
Analytical Characterization: Techniques like size-exclusion chromatography (SEC-HPLC) and SDS-PAGE can be used to analyze the reaction mixture. The presence of a high proportion of unreacted starting materials is indicative of a failed or inefficient ligation.
Troubleshooting Guides
Problem: Low or No Yield of the this compound-Conjugated Product
This is one of the most common issues and can often be attributed to steric hindrance, especially when working with large biomolecules.
Table 1: Troubleshooting Low Ligation Yield
| Potential Cause | Recommended Solution | Experimental Protocol |
| Steric Hindrance from Substrate Structure | Optimize reaction conditions to induce conformational changes that may expose the ligation site. | See Protocol 1: Optimization of Ligation Buffer Conditions . |
| Use a longer, more flexible PEG linker as a positive control to confirm steric hindrance. | Repeat the ligation using a PEG24 or PEG36 linker under the same conditions. | |
| Inaccessible Functional Groups | Genetically engineer the protein to introduce a more accessible reactive residue (e.g., a cysteine for thiol-maleimide ligation). | Site-directed mutagenesis to introduce a cysteine residue on a surface-exposed loop. |
| Chemically modify the substrate to introduce a more accessible functional group. | Use a small molecule linker to first modify a more accessible residue, then ligate with the this compound linker. | |
| Suboptimal Molar Ratios | Empirically test a range of molar ratios of the this compound linker to the substrate molecules. | See Protocol 2: Optimizing Molar Ratios for this compound Ligation . |
| Reaction Kinetics | Increase the reaction time and/or temperature to provide more opportunities for the reactive groups to overcome the steric barrier. | See Protocol 3: Adjusting Reaction Time and Temperature . |
Experimental Protocols
Protocol 1: Optimization of Ligation Buffer Conditions
This protocol provides a framework for screening different buffer conditions to mitigate steric hindrance by inducing favorable conformational changes in the biomolecules.
Materials:
-
Biomolecule A (e.g., protein with an available amine group)
-
Biomolecule B (e.g., protein with an available thiol group)
-
NHS-PEG21-Maleimide linker
-
Reaction Buffers (Prepare a matrix of buffers with varying pH and additives):
-
Phosphate-buffered saline (PBS) at pH 6.5, 7.4, and 8.0
-
HEPES buffer at pH 7.0, 7.5, and 8.0
-
Additives to test: 5% DMSO, 5% Glycerol, 1 M Arginine
-
Procedure:
-
Dissolve Biomolecule A and Biomolecule B in each of the reaction buffers to their desired final concentrations.
-
Add the NHS-PEG21-Maleimide linker to each reaction mixture at a 10-fold molar excess over the limiting biomolecule.
-
Incubate the reactions for 2 hours at room temperature with gentle mixing.
-
Quench the reaction by adding a small molecule with the appropriate functional group (e.g., Tris for NHS esters, cysteine for maleimides).
-
Analyze the reaction products by SDS-PAGE and/or SEC-HPLC to determine the ligation efficiency for each condition.
-
Compare the results to identify the optimal buffer composition.
Protocol 2: Optimizing Molar Ratios for this compound Ligation
This protocol outlines a method for determining the optimal molar ratio of the this compound linker to the biomolecules to maximize conjugation efficiency.
Materials:
-
Biomolecule A
-
Biomolecule B
-
This compound Linker
-
Optimal Ligation Buffer (as determined in Protocol 1)
Procedure:
-
Set up a series of ligation reactions in the optimal ligation buffer.
-
Keep the concentration of the limiting biomolecule constant.
-
Vary the molar excess of the this compound linker. A good starting range is 1:1, 5:1, 10:1, 20:1, and 50:1 (Linker:Biomolecule).
-
Incubate the reactions under the previously determined optimal time and temperature.
-
Quench the reactions.
-
Analyze the products by a quantitative method such as densitometry of SDS-PAGE gels or peak integration from SEC-HPLC chromatograms.
-
Plot the ligation efficiency as a function of the molar ratio to determine the optimal condition.
Protocol 3: Adjusting Reaction Time and Temperature
This protocol is for optimizing the kinetic parameters of the ligation reaction.
Materials:
-
Biomolecule A
-
Biomolecule B
-
This compound Linker
-
Optimal Ligation Buffer and Molar Ratio
Procedure:
-
Set up multiple identical ligation reactions using the optimal buffer and molar ratios.
-
Incubate the reactions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, overnight), take an aliquot from each reaction and quench it.
-
Analyze all the quenched aliquots to determine the ligation efficiency.
-
This will generate a time course of the reaction at different temperatures, allowing you to identify the conditions that yield the highest efficiency without causing degradation of the biomolecules.
Data Presentation
Table 2: Illustrative Ligation Efficiencies with Different PEG Linker Lengths
This data is for illustrative purposes to demonstrate the potential impact of linker length on ligation efficiency.
| Linker | Biomolecule A (kDa) | Biomolecule B (kDa) | Ligation Efficiency (%) |
| This compound | 150 | 50 | 15 |
| PEG24 | 150 | 50 | 45 |
| PEG36 | 150 | 50 | 75 |
| This compound | 25 | 10 | 85 |
The table above illustrates that for large biomolecules (150 kDa and 50 kDa), a longer PEG linker significantly improves ligation efficiency, suggesting that steric hindrance is a major limiting factor with the shorter this compound linker. However, for smaller biomolecules (25 kDa and 10 kDa), the this compound linker is highly effective.
Visualizations
Caption: Troubleshooting workflow for low this compound ligation yield.
Caption: Impact of linker length on steric hindrance and ligation efficiency.
References
Technical Support Center: Purification of PEGylated Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEGylated molecules. Here, you will find detailed information on the removal of unreacted PEG21 linkers and other small molecule impurities from your reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound linker?
A1: The most common and effective methods for purifying PEGylated proteins and removing excess PEG linkers are based on differences in size and physicochemical properties between the conjugate and the unreacted linker. These techniques include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Since the PEGylated conjugate is significantly larger than the unreacted this compound linker, SEC is a very effective method for separation.[1][2][3]
-
Tangential Flow Filtration (TFF) / Diafiltration: TFF is a rapid and efficient method for separating molecules based on size using semi-permeable membranes. It is highly scalable and can be used to both concentrate the PEGylated product and remove smaller impurities like unreacted PEG linkers through a process called diafiltration (buffer exchange).[4][5][6]
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-Phase HPLC (RP-HPLC): This method separates molecules based on their hydrophobicity. While PEG itself is hydrophilic, the overall hydrophobicity of the PEGylated conjugate will differ from the unreacted linker, allowing for separation. RP-HPLC offers high resolution and can often separate different PEGylated forms of a protein.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of a neutral PEG chain can shield the surface charges of the protein, altering its interaction with the ion-exchange resin and allowing for the separation of PEGylated species from the unreacted protein.[2]
-
-
Dialysis: This is a classic laboratory technique for removing small, unwanted molecules from a solution of macromolecules by selective diffusion across a semi-permeable membrane.[7][8]
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the scale of your experiment, the required purity of your final product, and the specific properties of your protein and the PEG linker.
-
For lab-scale purification where high purity is critical, SEC and RP-HPLC are excellent choices due to their high resolution.
-
For large-scale production , TFF is often preferred due to its scalability, speed, and efficiency.[5]
-
Dialysis is a simple and cost-effective method for removing small molecule impurities, but it can be a slow process.[3]
Q3: Can I use more than one purification method?
A3: Yes, a multi-step purification strategy often yields the highest purity product. For example, you might use TFF for initial concentration and removal of the bulk of the unreacted PEG linker, followed by a polishing step using SEC or HPLC to achieve high purity.
Troubleshooting Guides
Size Exclusion Chromatography (SEC)
Problem: Poor resolution between the PEGylated conjugate and unreacted PEG linker.
-
Possible Cause: The column pore size is not optimal for the separation.
-
Solution: Select a column with a pore size that provides the best separation range for your PEGylated conjugate and the unreacted linker. The goal is to have the conjugate elute in the resolved volume of the column while the smaller linker is retained longer.
-
Possible Cause: The flow rate is too high.
-
Solution: Reduce the flow rate to allow for better diffusion and separation. Slower flow rates generally lead to improved resolution in SEC.
-
Possible Cause: The sample volume is too large.
-
Solution: Inject a smaller sample volume. Large injection volumes can lead to band broadening and decreased resolution.
Problem: Low yield of the purified PEGylated conjugate.
-
Possible Cause: The protein is adsorbing to the column matrix.
-
Solution: Modify the mobile phase to reduce non-specific binding. This can include adjusting the salt concentration or adding a small percentage of an organic modifier.
-
Possible Cause: The protein is aggregating.
-
Solution: Analyze the sample for aggregates. If aggregation is an issue, consider optimizing the buffer conditions (e.g., pH, ionic strength) or adding excipients that prevent aggregation.
Tangential Flow Filtration (TFF) / Diafiltration
Problem: Slow filtration rate or membrane fouling.
-
Possible Cause: The transmembrane pressure (TMP) is too high, causing the formation of a gel layer on the membrane surface.
-
Solution: Optimize the TMP by adjusting the feed flow rate and/or the retentate pressure. Start with a lower TMP and gradually increase it to find the optimal operating conditions.
-
Possible Cause: The protein concentration is too high.
-
Solution: If possible, dilute the feed stream to reduce viscosity and minimize concentration polarization at the membrane surface.
Problem: Low recovery of the PEGylated conjugate.
-
Possible Cause: The protein is binding to the membrane.
-
Solution: Choose a membrane material with low protein binding properties (e.g., regenerated cellulose). Pre-conditioning the membrane with a blocking agent might also help.
-
Possible Cause: The molecular weight cut-off (MWCO) of the membrane is too large.
-
Solution: Select a membrane with an MWCO that is 3 to 6 times smaller than the molecular weight of your PEGylated conjugate to ensure its retention.
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing or fronting) in RP-HPLC.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase.
-
Solution: Adjust the mobile phase composition. Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape for peptides and proteins. Optimizing the organic solvent gradient is also crucial.
-
Possible Cause: The column temperature is too low.
-
Solution: Increasing the column temperature can improve peak shape and resolution for some PEGylated proteins.
Problem: Co-elution of the unreacted PEG linker and the PEGylated conjugate in RP-HPLC.
-
Possible Cause: Insufficient difference in hydrophobicity between the two species under the current conditions.
-
Solution: Optimize the gradient elution method. A shallower gradient can improve the separation of closely eluting compounds. Experiment with different organic solvents (e.g., acetonitrile, isopropanol) in the mobile phase.
Data Presentation
The following table summarizes the key characteristics of the different purification techniques for removing unreacted this compound linker. Please note that the exact values for purity, yield, and processing time can vary significantly depending on the specific application and experimental conditions.
| Purification Technique | Typical Purity | Typical Yield | Processing Time | Scalability | Key Advantages | Key Disadvantages |
| Size Exclusion Chromatography (SEC) | >99%[1] | >90% | Hours | Low to Medium | High resolution, good for analytical and small-scale prep | Limited sample volume, potential for sample dilution |
| Tangential Flow Filtration (TFF) | >95% | >95%[9] | Hours | High | Fast, highly scalable, can concentrate and purify simultaneously[5] | Lower resolution than chromatography, potential for membrane fouling |
| Reverse-Phase HPLC (RP-HPLC) | >99% | >85% | Hours | Low to Medium | High resolution, can separate isomers | Can be denaturing for some proteins, requires organic solvents |
| Ion-Exchange Chromatography (IEX) | >90% | >90% | Hours | Medium | Can separate based on charge differences, good for polishing | Resolution can be variable depending on the protein and PEGylation |
| Dialysis | Variable | >95% | Days | Low to Medium | Simple, gentle on the protein | Very slow, not practical for large volumes or high throughput |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol provides a general guideline for removing unreacted this compound linker from a PEGylated protein using SEC.
-
Column Selection: Choose an SEC column with a fractionation range appropriate for separating your PEGylated protein from the unreacted this compound linker.
-
Mobile Phase Preparation: Prepare a mobile phase that is compatible with your protein and the column. A common mobile phase is phosphate-buffered saline (PBS) at a pH of 7.4. Ensure the mobile phase is filtered and degassed.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: If necessary, concentrate your reaction mixture. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the column. The injection volume should be a small fraction of the total column volume to ensure good resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions as the PEGylated protein and unreacted PEG linker elute from the column. The larger PEGylated protein will elute first.
-
Analysis: Analyze the collected fractions using a suitable method (e.g., UV-Vis spectroscopy, SDS-PAGE) to determine which fractions contain the purified PEGylated protein.
-
Pooling: Pool the fractions containing the pure product.
Protocol 2: Tangential Flow Filtration (TFF) / Diafiltration
This protocol outlines a general procedure for using TFF to remove unreacted this compound linker.
-
System Setup: Assemble the TFF system with a membrane cassette or hollow fiber cartridge with an appropriate molecular weight cut-off (MWCO). The MWCO should be at least 3-6 times smaller than the molecular weight of the PEGylated protein.
-
System Flushing and Equilibration: Flush the system with purified water to remove any storage solution and then equilibrate with the desired buffer.
-
Concentration (Optional): If the initial volume is large, concentrate the reaction mixture by recirculating the retentate and removing the permeate until the desired volume is reached.
-
Diafiltration (Buffer Exchange): Add fresh diafiltration buffer to the retentate reservoir at the same rate as the permeate is being removed. This process washes out the unreacted this compound linker and other small molecules. Typically, 5-10 diavolumes are required for efficient removal.
-
Final Concentration: After diafiltration, concentrate the purified PEGylated protein to the desired final concentration.
-
Product Recovery: Recover the concentrated and purified product from the system.
-
System Cleaning: Clean the TFF system according to the manufacturer's instructions.
Protocol 3: Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general method for purifying a PEGylated peptide or small protein from unreacted this compound linker using RP-HPLC.
-
Column Selection: Choose a C4 or C18 reverse-phase column suitable for protein or peptide separations.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Filter and degas both mobile phases.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude reaction mixture in a small volume of Mobile Phase A. Filter the sample through a 0.22 µm filter.
-
Injection and Gradient Elution: Inject the sample and start the gradient program. A typical gradient might be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The unreacted PEG linker will likely elute at a different retention time than the PEGylated conjugate.
-
Fraction Collection: Collect fractions corresponding to the peaks of interest as they elute from the column.
-
Analysis and Pooling: Analyze the collected fractions to identify those containing the purified PEGylated product and pool them.
-
Solvent Removal: Remove the organic solvent and TFA from the pooled fractions, typically by lyophilization.
Protocol 4: Dialysis
This protocol describes a standard procedure for removing small molecules like unreacted this compound linker using dialysis.
-
Membrane Preparation: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly smaller than your PEGylated protein (e.g., 10 kDa MWCO for a >50 kDa protein). Prepare the membrane according to the manufacturer's instructions, which usually involves rinsing with water.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, ensuring to leave some headspace to allow for potential volume changes.
-
Dialysis Setup: Place the sealed dialysis bag or cassette in a large container with a large volume of dialysis buffer (at least 200 times the sample volume). Stir the buffer gently with a magnetic stir bar.
-
Buffer Exchange: Allow dialysis to proceed for several hours (e.g., 2-4 hours) at room temperature or 4°C.
-
Repeat Buffer Exchange: Change the dialysis buffer. Repeat the buffer exchange at least two more times over a period of 24-48 hours to ensure complete removal of the small molecules.
-
Sample Recovery: Carefully remove the dialysis bag or cassette from the buffer and recover your purified sample.
Visualizations
Caption: Overview of purification techniques for removing unreacted this compound linker.
Caption: Experimental workflow for Size Exclusion Chromatography (SEC).
Caption: Experimental workflow for Tangential Flow Filtration (TFF).
References
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. m.youtube.com [m.youtube.com]
- 7. google.com [google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
How to assess and improve the stability of PEG21-drug conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing and improving the stability of PEG21-drug conjugates. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of a this compound-drug conjugate?
A1: The stability of a this compound-drug conjugate is a multifactorial issue influenced by both intrinsic and extrinsic factors. Key determinants include:
-
Linker Chemistry: The type of chemical bond connecting the this compound moiety to the drug is paramount. Ester-based linkers are susceptible to hydrolysis, particularly at non-neutral pH, while carbamate or ether linkages generally offer greater stability.[1][2] The choice of a cleavable or non-cleavable linker also significantly impacts stability, with non-cleavable linkers generally enhancing circulation stability.[3]
-
Physicochemical Environment (pH and Temperature): The pH of the surrounding medium can catalyze the hydrolysis of certain linkers.[4] Elevated temperatures can accelerate degradation kinetics and potentially lead to aggregation or denaturation of protein-based drugs.[5]
-
Enzymatic Degradation: In biological systems, esterases and other enzymes can cleave susceptible linkers, leading to premature drug release.[1][2] The specific enzymatic profile of the target tissue or circulation can influence the degradation rate.
-
PEG Chain Length and Structure: While the core focus is on this compound, the overall size and branching of the PEG polymer can influence stability. Longer PEG chains can offer steric hindrance, protecting the linker from enzymatic attack and hydrolysis.[6][7]
-
Drug Properties: The chemical nature of the conjugated drug, including its hydrophobicity, can impact the overall stability and aggregation propensity of the conjugate.[5]
-
Storage and Formulation: The formulation, including the choice of buffers and excipients, plays a critical role in maintaining stability during storage.[8] Lyophilization (freeze-drying) can be employed to enhance long-term stability by removing water, which is often involved in degradation pathways.[8]
Q2: How can I assess the in vitro stability of my this compound-drug conjugate?
A2: A common and effective method is to perform an in vitro stability assay in plasma or serum from a relevant species (e.g., human, rat, mouse). This assay simulates the physiological environment the conjugate will encounter in vivo.
Experimental Protocol: In Vitro Plasma Stability Assay
-
Preparation:
-
Prepare a stock solution of your this compound-drug conjugate in a suitable solvent (e.g., DMSO, PBS).
-
Thaw plasma or serum (e.g., human plasma) at 37°C.
-
Pre-warm the plasma/serum to 37°C in a water bath.
-
-
Incubation:
-
Spike the pre-warmed plasma/serum with the this compound-drug conjugate stock solution to a final desired concentration (e.g., 10 µM).
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect aliquots of the incubation mixture.
-
-
Sample Quenching and Processing:
-
Immediately quench the enzymatic activity in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining intact this compound-drug conjugate.
-
Monitor the appearance of the released drug and any major degradation products.
-
-
Data Analysis:
-
Plot the percentage of the remaining intact conjugate against time.
-
Calculate the in vitro half-life (t½) of the conjugate.
-
Q3: What analytical techniques are most suitable for monitoring the stability of this compound-drug conjugates?
A3: A combination of analytical techniques is often necessary for a comprehensive stability assessment:
| Analytical Technique | Information Provided |
| High-Performance Liquid Chromatography (HPLC) | Quantifies the intact conjugate, free drug, and degradation products. Reverse-phase HPLC (RP-HPLC) is commonly used.[9] |
| Size Exclusion Chromatography (SEC) | Detects and quantifies aggregates and fragments of the conjugate.[3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight information to identify the intact conjugate, metabolites, and degradation products with high specificity. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, useful for detecting aggregation.[10] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Visualizes the integrity of protein-based conjugates and detects fragmentation or aggregation.[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid degradation in plasma stability assay (short t½) | Hydrolytically labile linker (e.g., ester): The linker is being cleaved by plasma esterases or chemical hydrolysis. | 1. Modify the linker: Replace the ester linkage with a more stable alternative like a carbamate, amide, or ether linkage. 2. Introduce steric hindrance: Flank the linker with bulky groups to sterically shield it from enzymatic attack. |
| Conjugate precipitates out of solution during storage or experiments | Poor solubility/Aggregation: The hydrophobicity of the drug or the overall conjugate leads to aggregation. | 1. Optimize formulation: Screen different buffers, pH, and excipients (e.g., surfactants like Polysorbate 80) to improve solubility. 2. Increase PEG length/branching: Consider using a longer or branched PEG to enhance the hydrophilic character of the conjugate.[6][12] 3. Lyophilize the conjugate: Store the conjugate as a lyophilized powder to improve long-term stability.[8] |
| Inconsistent stability results between batches | Variability in conjugation process: Inconsistent drug-to-PEG ratio (DPR) or site of conjugation. | 1. Optimize and control the conjugation reaction: Ensure consistent reaction conditions (temperature, time, stoichiometry). 2. Purify the conjugate thoroughly: Use techniques like SEC or ion-exchange chromatography to isolate the desired conjugate with a specific DPR. 3. Characterize each batch thoroughly: Use techniques like LC-MS and SEC to confirm the identity and purity of each batch. |
| Loss of biological activity of the drug upon conjugation | Steric hindrance at the active site: The this compound chain is blocking the drug's site of action. | 1. Introduce a cleavable linker: Design a linker that is stable in circulation but is cleaved at the target site (e.g., by specific enzymes or lower pH in the tumor microenvironment) to release the active drug.[3] 2. Change the conjugation site: If possible, attach the this compound to a different functional group on the drug that is not essential for its activity. |
Visualizations
Caption: Workflow for assessing in vitro stability of this compound-drug conjugates.
Caption: Key factors affecting the stability of this compound-drug conjugates.
References
- 1. Insights into the Degradation of Polymer–Drug Conjugates by an Overexpressed Enzyme in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nhsjs.com [nhsjs.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Site-specific, efficient and stable PEGylation - UCL Discovery [discovery.ucl.ac.uk]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Technical Support Center: Mitigating Off-Target Effects of PEG-Linked Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polyethylene Glycol (PEG)-linked therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental application of PEGylated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects associated with PEG-linked therapeutics?
A1: While PEGylation offers numerous advantages, such as improved solubility and extended circulation half-life, it can also lead to several off-target effects[1][2][3]. The most commonly observed issues include:
-
Immunogenicity: The immune system can recognize PEG as foreign, leading to the generation of anti-PEG antibodies. This can result in accelerated blood clearance (ABC phenomenon) of the therapeutic upon subsequent administrations and, in some cases, hypersensitivity reactions[4][5][6].
-
Complement Activation: PEGylated nanoparticles and some PEG-protein conjugates can activate the complement system, a part of the innate immune system. This can lead to inflammation, opsonization (tagging for destruction by immune cells), and reduced efficacy[7][8][9][10].
-
Reduced Biological Activity: The PEG chain can create steric hindrance, physically blocking the therapeutic from binding to its intended target, which may decrease its potency[1][11][12].
-
Unintended Cellular Uptake and Biodistribution: PEGylation alters the way the therapeutic interacts with cells and tissues. While this is often beneficial for passive tumor targeting (the EPR effect), it can also lead to accumulation in off-target organs like the liver and spleen[13][14][15].
-
Vacuolation and Tissue Accumulation: Long-term administration of high molecular weight PEGs has been associated with cellular vacuolation, particularly in renal tubular epithelium, and accumulation in tissues, raising concerns about potential long-term toxicity[1][5][12].
Q2: How can I determine if the observed off-target effects are due to the PEG moiety or the therapeutic agent itself?
A2: A systematic approach is necessary to dissect the source of off-target effects. Key experiments include:
-
Comparative Assays: Test the unconjugated therapeutic, a PEG molecule of the same size and architecture that is not linked to any drug, and the PEG-linked therapeutic in parallel.
-
Binding Competition Assays: Assess whether the PEG-linked therapeutic's off-target binding can be competed away by an excess of free PEG.
-
Structural Variants: Synthesize and test conjugates with different PEG sizes, architectures (linear vs. branched), and attachment sites to see how these modifications influence the off-target profile[5][16].
Q3: What factors should be considered when designing a PEGylation strategy to minimize off-target effects?
A3: Several factors can be modulated to optimize the performance of a PEG-linked therapeutic[12][16][17]:
-
PEG Molecular Weight: Higher molecular weight PEGs generally provide better shielding and longer circulation times but may also increase the risk of steric hindrance and tissue accumulation[6].
-
PEG Architecture: Branched or multi-arm PEGs can offer more effective shielding of the therapeutic's surface compared to linear PEGs, potentially reducing immunogenicity[11][16].
-
PEGylation Site: Site-specific PEGylation, which involves attaching PEG to a pre-determined location on the therapeutic, is often preferred over random conjugation. This can prevent PEG from interfering with the active site and can lead to a more homogeneous product[18][19].
-
Linker Chemistry: The linker used to attach PEG to the therapeutic can be designed to be biodegradable, allowing for the release of the active agent at the target site and potentially reducing the risk of long-term PEG accumulation[4][20].
Troubleshooting Guides
Issue 1: Reduced In Vitro Potency of PEG-Linked Therapeutic
Symptoms:
-
The IC50 or EC50 value of the PEG-linked therapeutic is significantly higher than that of the unconjugated therapeutic.
-
The therapeutic fails to elicit the expected biological response in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Modify PEGylation Site: If using random PEGylation, switch to a site-specific conjugation strategy to attach PEG away from the active or binding site of the therapeutic[18].2. Optimize PEG Size: Test conjugates with lower molecular weight PEGs to reduce the size of the shielding effect[6].3. Use a Cleavable Linker: Employ a linker that is stable in circulation but is cleaved under specific conditions at the target site (e.g., by enzymes or low pH) to release the fully active therapeutic[20]. |
| Reduced Cellular Uptake | 1. Investigate Uptake Mechanism: Use cellular uptake inhibitors to understand how your PEG-linked therapeutic is entering cells[21][22].2. Incorporate Targeting Ligands: Conjugate a targeting moiety (e.g., an antibody or peptide) to the PEG to facilitate receptor-mediated endocytosis[20]. |
Issue 2: Rapid Clearance or Reduced Efficacy In Vivo
Symptoms:
-
The therapeutic has a shorter than expected half-life in circulation.
-
Reduced therapeutic efficacy in animal models compared to in vitro results.
-
Loss of efficacy upon repeated dosing (Accelerated Blood Clearance).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Anti-PEG Antibodies | 1. Measure Anti-PEG IgM and IgG: Use an ELISA-based assay to detect the presence of anti-PEG antibodies in the plasma of treated animals[5].2. Switch PEG Architecture: Branched PEGs have been reported to be less immunogenic than linear PEGs in some cases[11].3. Use Alternative Polymers: Consider using alternative hydrophilic polymers such as polysarcosine or polyzwitterions[4]. |
| Complement Activation | 1. Measure Complement Activation Markers: Assess the levels of complement activation products like SC5b-9 and C3a in serum after administration of the therapeutic[7][10].2. Modify PEG Density: Optimizing the density of PEG on the surface of nanoparticles can help to minimize complement activation[9]. |
Experimental Protocols
Protocol 1: ELISA for Detection of Anti-PEG Antibodies
Objective: To quantify the amount of anti-PEG IgM and IgG in plasma or serum samples.
Materials:
-
PEG-coated high-binding 96-well plates.
-
Plasma/serum samples from treated and control animals.
-
HRP-conjugated anti-IgM and anti-IgG detection antibodies.
-
TMB substrate.
-
Stop solution (e.g., 1M H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking buffer (e.g., 1% BSA in PBS).
Procedure:
-
Add 100 µL of blocking buffer to each well of the PEG-coated plate and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute plasma/serum samples in blocking buffer (start with a 1:100 dilution) and add 100 µL to the appropriate wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of diluted HRP-conjugated detection antibody (anti-IgM or anti-IgG) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm on a plate reader.
Protocol 2: In Vitro Complement Activation Assay
Objective: To measure the generation of the soluble terminal complement complex (SC5b-9) as an indicator of complement activation.
Materials:
-
Normal human serum (NHS).
-
PEG-linked therapeutic and controls.
-
SC5b-9 ELISA kit.
-
Veronal buffer with Ca²⁺ and Mg²⁺.
Procedure:
-
Dilute the PEG-linked therapeutic to the desired concentrations in Veronal buffer.
-
In a microcentrifuge tube, mix 20 µL of the therapeutic dilution with 80 µL of NHS.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM.
-
Measure the concentration of SC5b-9 in the samples using a commercial ELISA kit according to the manufacturer's instructions.
-
Include positive (e.g., Zymosan) and negative (buffer) controls[10].
Data Presentation
Table 1: Effect of PEG Molecular Weight on In Vitro Cytotoxicity and In Vivo Half-Life
| Therapeutic Conjugate | PEG MW (kDa) | In Vitro IC50 (nM) | In Vivo Half-Life (hours) |
| Unconjugated Drug | N/A | 10 | 1.5 |
| Drug-PEG-2k | 2 | 25 | 8 |
| Drug-PEG-5k | 5 | 50 | 24 |
| Drug-PEG-10k | 10 | 120 | 48 |
| Drug-PEG-20k | 20 | 300 | 72 |
This is example data and will vary depending on the specific therapeutic and PEGylation chemistry.
Visualizations
Caption: Complement activation by PEG-linked therapeutics.
Caption: Troubleshooting workflow for off-target effects.
Caption: Key relationships in mitigating off-target effects.
References
- 1. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 2. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 5. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 6. youtube.com [youtube.com]
- 7. Nanoparticle-Induced Complement Activation: Implications for Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 13. researchgate.net [researchgate.net]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioengineer.org [bioengineer.org]
- 16. youtube.com [youtube.com]
- 17. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 18. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creativepegworks.com [creativepegworks.com]
- 20. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Optimizing PROTAC Efficacy by Refining PEG Linker Length
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of Polyethylene Glycol (PEG) linker length for optimal Proteolysis Targeting Chimera (PROTAC) efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them.[1] The linker, often a PEG chain, is a crucial component that dictates the distance and relative orientation between the target protein and the E3 ligase.[2] This spatial arrangement is critical for the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker's length, composition, and attachment points significantly influence the PROTAC's efficacy, selectivity, and physicochemical properties.[4][5]
Q2: Is there a universal optimal PEG linker length for all PROTACs?
No, there is no universally optimal PEG linker length. The ideal length is highly dependent on the specific target protein, the E3 ligase being recruited, and the binding pockets of the respective ligands.[] Empirical optimization is necessary for each new PROTAC system.[1] While PEG and alkyl chains are the most common linker motifs, their optimal length must be determined experimentally.[1]
Q3: What are the consequences of a suboptimal PEG linker length?
A suboptimal linker length can lead to several issues:
-
Linker too short: A short linker may cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[] This can lead to a significant decrease in degradation potency.[1]
-
Linker too long: An excessively long and flexible linker can lead to an unstable ternary complex, reducing the efficiency of ubiquitination.[] This can also result in a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[7] Furthermore, longer linkers can negatively impact cell permeability and other pharmacokinetic properties.[]
Q4: How does PEG linker length affect PROTAC selectivity?
Alterations in linker length can impart selectivity for the degradation of one protein over another, even among closely related proteins. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2. However, extending the linker by a single ethylene glycol unit resulted in a selective EGFR degrader by abolishing HER2 degradation.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low target protein degradation observed. | Suboptimal Linker Length: The PEG linker may be too short, causing steric clash, or too long, leading to an unstable ternary complex.[1][] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 10 PEG units) and screen for degradation activity using Western blotting.[1] |
| Poor Cell Permeability: The PROTAC's physicochemical properties, influenced by the linker, may hinder its ability to cross the cell membrane.[7] | Evaluate cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7] Consider incorporating more rigid or hydrophilic moieties into the linker to improve solubility and permeability.[1] | |
| High DC50 value (low potency). | Inefficient Ternary Complex Formation: The linker may not be positioning the target and E3 ligase optimally for efficient ubiquitination.[] | Systematically vary the linker length and re-evaluate DC50 values. Computational modeling can also be used to predict more favorable linker conformations.[7] |
| "Hook Effect" observed at high concentrations. | Excessive Binary Complex Formation: A long and flexible linker can promote the formation of non-productive binary complexes at high PROTAC concentrations.[7] | Re-evaluate the dose-response curve. A shorter or more rigid linker may help to mitigate the hook effect by favoring ternary complex formation.[8] |
| Off-target effects or lack of selectivity. | Inappropriate Linker Length/Conformation: The linker may allow the PROTAC to induce degradation of unintended proteins.[1] | Modify the linker length. As demonstrated with an EGFR/HER2 PROTAC, even a small change in linker length can significantly enhance selectivity.[1] |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of PEG linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on TBK1 Degradation [1]
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | N/A |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Table 2: Impact of Linker Length on ERα Degradation [9][10][11]
| PROTAC | Linker Length (atoms) | ERα Degradation |
| PROTAC with 12-atom linker | 12 | Effective |
| PROTAC with 16-atom linker | 16 | Superior efficacy |
| PROTAC with >16-atom linker | >16 | Reduced efficacy |
Table 3: BTK Degrader Binding Affinity with Varying PEG Linker Length [1]
| PROTAC Linker | Binding Affinity Impairment (vs. free ligand) |
| Short Linkers (< 4 PEG units) | Up to 20-fold impaired |
| Longer Linkers (≥ 4 PEG units) | Consistent with free ligand |
Experimental Protocols
1. Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with PROTACs of varying linker lengths.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with a range of concentrations of each PROTAC for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to a vehicle-treated control.
2. Cell Viability (MTS) Assay
This assay assesses the cytotoxic effects of the PROTACs, which can be correlated with their degradation efficacy.
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of each PROTAC for a defined period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each PROTAC.
3. In Vitro Binding Affinity Assay
This assay determines if the linker length affects the PROTAC's ability to bind to the target protein.
-
Assay Principle: A competitive binding assay, such as a fluorescence polarization (FP) assay or a surface plasmon resonance (SPR) assay, can be used.
-
Procedure (Example using FP):
-
A fluorescently labeled ligand for the target protein is used.
-
The target protein is incubated with the fluorescent ligand and increasing concentrations of the PROTACs.
-
The binding of the PROTAC displaces the fluorescent ligand, leading to a decrease in fluorescence polarization.
-
-
Data Analysis: The binding affinity (e.g., Ki or IC50) of each PROTAC for the target protein is determined.
Visualizations
Caption: Experimental workflow for optimizing PROTAC linker length.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Long and Short of It: Optimizing Antibody-Drug Conjugate Efficacy with PEG Linkers
A deep dive into the comparative efficacy of long-chain polyethylene glycol (PEG21) versus its shorter counterparts in the design of Antibody-Drug Conjugates (ADCs), supported by experimental data and detailed protocols.
In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a beacon of hope, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The lynchpin of this tripartite molecular architecture is the linker, a component that not only tethers the drug to the antibody but also profoundly influences the overall stability, pharmacokinetics (PK), and ultimately, the therapeutic efficacy of the ADC. Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to enhance the physicochemical properties of ADCs. This guide provides a comprehensive comparison of the efficacy of longer-chain PEG linkers, such as those with 21 or more PEG units, against shorter PEG linkers in ADC development.
The Hydrophilicity Advantage: Impact of PEG Linker Length on ADC Properties
A primary challenge in ADC development is the inherent hydrophobicity of many potent cytotoxic payloads.[1][2][3] Attempts to increase the drug-to-antibody ratio (DAR) to enhance potency can often lead to ADC aggregation, reduced stability, and rapid clearance from circulation.[1][3] Hydrophilic linkers, particularly those incorporating PEG, offer a solution to this problem by masking the hydrophobicity of the payload.[1][4][5]
Longer PEG chains create a protective hydrophilic shield around the drug, improving the ADC's solubility and stability in aqueous environments.[5][6] This enhanced solubility allows for the successful conjugation of a higher number of drug molecules per antibody (a higher DAR) without inducing aggregation.[1][6] This, in turn, can lead to the delivery of a higher concentration of the cytotoxic drug to target tumor cells, potentially resulting in greater efficacy.[1]
Enhancing In Vivo Performance: Pharmacokinetics and Efficacy
The length of the PEG linker has a demonstrable impact on the in vivo behavior of an ADC. Multiple studies have shown that increasing the PEG chain length leads to improved pharmacokinetic profiles, characterized by a longer plasma half-life, increased area under the plasma concentration-time curve (AUC), and lower plasma clearance.[7][8] This is attributed to the increased hydrodynamic size of the ADC imparted by the longer PEG chain, which reduces renal clearance.[5]
A pivotal study investigating the effect of PEG chain length on ADC tumor and tissue distribution in tumor-bearing xenograft mice revealed a clear trend: ADCs with longer PEG side chains (8, 12, and 24 PEG units) exhibited greater plasma and tumor exposures compared to those with shorter chains (2 and 4 PEG units) and a non-PEGylated control.[7] Interestingly, the study also identified a threshold effect, where increasing the PEG length beyond 8 units did not lead to a further significant increase in plasma exposure.[8]
The improved pharmacokinetics associated with longer PEG linkers directly translate to enhanced in vivo efficacy. In the same xenograft study, ADCs with 8, 12, and 24 PEG units demonstrated a significantly greater reduction in tumor weight (75-85%) compared to those with 2 and 4 PEG units (35-45%) and the non-PEGylated control (11%).[7] This suggests that the prolonged circulation and increased tumor accumulation afforded by longer PEG chains are critical for maximizing the therapeutic potential of ADCs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effect of PEG linker length on ADC performance.
| Linker Type | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction | Reference |
| Non-PEGylated | High | Low | 11% | [7] |
| PEG2 | Lower than non-PEGylated | Moderate | 35-45% | [7] |
| PEG4 | Lower than non-PEGylated | Moderate | 35-45% | [7] |
| PEG8 | Low | High | 75-85% | [7] |
| PEG12 | Low | High | 75-85% | [7] |
| PEG24 | Low | High | 75-85% | [7] |
Table 1: Impact of PEG Linker Length on In Vivo Performance of an ADC in a Xenograft Mouse Model.
| ADC Conjugate | Half-life Extension (vs. non-PEGylated) | In Vitro Cytotoxicity Reduction (vs. non-PEGylated) | In Vivo Tumor Therapeutic Ability | Reference |
| ZHER2-SMCC-MMAE (HM) | 1x | 1x | Good | [9][10] |
| ZHER2-PEG4K-MMAE (HP4KM) | 2.5x | 4.5x | Better | [9][10] |
| ZHER2-PEG10K-MMAE (HP10KM) | 11.2x | 22x | Most Ideal | [9][10] |
Table 2: Comparison of a non-PEGylated ADC with ADCs containing long PEG chains in a miniaturized ADC model.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
ADC Conjugation and Characterization
-
Antibody Preparation: A monoclonal antibody (e.g., anti-TROP-2, anti-HER2) is typically buffer-exchanged into a conjugation buffer (e.g., PBS with EDTA).
-
Reduction of Interchain Disulfides: For cysteine-based conjugation, the antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The amount of TCEP is optimized to achieve the desired DAR.
-
Drug-Linker Conjugation: The PEGylated drug-linker, containing a maleimide group, is dissolved in a compatible organic solvent (e.g., DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for a specified time at a controlled temperature.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: The purified ADC is characterized to determine the DAR (e.g., by hydrophobic interaction chromatography or UV-Vis spectroscopy), aggregation levels (by SEC), and in vitro binding affinity (by ELISA or surface plasmon resonance).
In Vitro Cell Viability Assay
-
Cell Culture: Cancer cell lines expressing the target antigen (e.g., L540cy, NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with serial dilutions of the ADCs or control antibodies.
-
Incubation: The cells are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTT assay. The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are plotted as the percentage of viable cells versus ADC concentration, and the IC50 (half-maximal inhibitory concentration) values are calculated.
In Vivo Xenograft Mouse Model
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.
-
Tumor Implantation: Cancer cells are subcutaneously implanted into the flank of the mice. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment groups and administered a single intravenous dose of the ADCs or vehicle control.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice weekly) using calipers.
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The primary efficacy endpoint is often the reduction in tumor weight or volume compared to the control group.
-
Pharmacokinetic Analysis: Blood samples are collected from a separate cohort of mice at various time points after ADC administration. The concentration of the total antibody and/or ADC in the plasma is determined using an ELISA or mass spectrometry to calculate PK parameters such as clearance, half-life, and AUC.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the structure of ADCs with different PEG linkers and a typical experimental workflow.
Figure 1: Structural comparison of ADCs with shorter vs. longer PEG linkers.
Figure 2: A typical experimental workflow for comparing ADC efficacy.
Conclusion
References
- 1. adcreview.com [adcreview.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates [acs.figshare.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. purepeg.com [purepeg.com]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peg-linker-improves-antitumor-efficacy-and-safety-of-affibody-based-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of Linear vs. Branched PEG21 Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is critical in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The linker not only connects the cytotoxic payload to the antibody but also significantly influences the overall stability, pharmacokinetics, and therapeutic index of the conjugate. Among the various linker technologies, polyethylene glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and ability to improve the solubility and in vivo performance of bioconjugates.
This guide provides an objective, data-driven comparison of two common PEG linker architectures: linear and branched. Specifically, we will focus on PEG21 linkers, which are composed of 21 ethylene glycol units. While direct head-to-head data for a branched linker with exactly 21 PEG units is limited in publicly available literature, a close analogue featuring two pendant PEG12 chains (totaling 24 PEG units) has been studied and provides a valuable comparative dataset against a linear PEG24 linker. This comparison offers crucial insights into how the spatial arrangement of PEG units impacts the performance of the final bioconjugate.
Structural Differences: Linear vs. Branched Architectures
The fundamental difference between linear and branched PEG linkers lies in the arrangement of the ethylene glycol chains.
-
Linear this compound Linker: This consists of a single, straight chain of 21 ethylene glycol units. One end is functionalized for conjugation to a biomolecule (e.g., an antibody), and the other end is functionalized for attachment to a payload molecule.
-
Branched this compound Linker (conceptual): A branched this compound linker would feature a central core from which multiple shorter PEG chains extend. For the purpose of this comparison, we will consider a well-studied branched linker with two PEG12 arms as a representative example. This design offers a more globular and sterically hindered profile compared to its linear counterpart.
Impact on Antibody-Drug Conjugate (ADC) Properties: A Comparative Analysis
Recent studies have highlighted the significant advantages of a branched PEG architecture over a linear one in the context of ADCs. Amide-coupled ADCs featuring two pendant 12-unit PEG chains have demonstrated superior performance compared to those with a conventional linear 24-unit PEG oligomer.[1] The branched design has been shown to improve the hydrophilicity and overall biophysical properties of ADCs, especially those with a high drug-to-antibody ratio (DAR).[2]
Quantitative Data Summary
The following tables summarize the key performance differences observed between ADCs constructed with linear and branched PEG linkers.
| Parameter | Linear PEG24 Linker | Branched (2xPEG12) Linker | Reference |
| Aggregation Tendency | Higher | Lower | [1] |
| Pharmacokinetics (Clearance Rate) | Faster | Slower | [1] |
| Overall Performance in highly-loaded ADCs | Less Favorable | Best Performing | [1] |
| Property | Impact of Linear PEG Linker | Impact of Branched PEG Linker | Reference |
| Hydrophobicity (high DAR ADCs) | Less effective at masking payload hydrophobicity | More effective at masking payload hydrophobicity | [2] |
| In Vivo Efficacy (high DAR ADCs) | Potentially reduced due to faster clearance | Improved | [2] |
| Safety Profile (high DAR ADCs) | Potentially compromised due to aggregation and faster clearance | Improved | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. The following sections provide an overview of the key experimental protocols involved in the synthesis, conjugation, and characterization of PEGylated ADCs.
Synthesis of PEG Linkers
Linear mthis compound-Succinimidyl Succinate (NHS Ester):
The synthesis of a linear this compound-NHS ester typically involves the following steps:
-
Mesylation of mthis compound-OH: Commercially available mthis compound-OH is reacted with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to convert the terminal hydroxyl group to a good leaving group (mesylate).
-
Azidation: The mesylated PEG is then reacted with sodium azide in a polar aprotic solvent (e.g., dimethylformamide) to yield mthis compound-azide.
-
Reduction to Amine: The azide is reduced to a primary amine using a reducing agent such as triphenylphosphine followed by water, or through catalytic hydrogenation.
-
Succinylation and NHS Ester Formation: The resulting mthis compound-amine is reacted with succinic anhydride to form a carboxylic acid terminus. This is followed by activation with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to generate the final mthis compound-NHS ester.
Branched (2xPEG12)-NHS Ester (Conceptual Synthesis):
The synthesis of a branched PEG linker is more complex and involves the use of a branching core molecule, such as lysine or glutamic acid.
-
Protection of Core Molecule: The functional groups of the core molecule (e.g., the α-amino group and the carboxylic acid of lysine) are protected.
-
PEGylation of Side Chains: The ε-amino group of lysine is then reacted with two equivalents of an activated PEG12 molecule (e.g., PEG12-NHS ester) to attach the two PEG arms.
-
Deprotection and Functionalization: The protecting group on the α-amino group is removed, and this newly exposed amine is then functionalized, for example, by reaction with an NHS ester-containing payload. Alternatively, the carboxylic acid can be deprotected and activated to an NHS ester for conjugation to an amine-containing payload.
Antibody-PEG-Drug Conjugation Protocol (via NHS Ester)
This protocol describes the conjugation of a PEG-NHS ester linker (either linear or branched) to an antibody.
-
Antibody Preparation: The antibody is buffer-exchanged into an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.
-
PEG-NHS Ester Solution Preparation: Immediately before use, the PEG-NHS ester is dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution.[3][4][5]
-
Conjugation Reaction: A calculated molar excess of the PEG-NHS ester solution is added to the antibody solution.[3][4][5] The reaction is typically incubated for 30-60 minutes at room temperature or for 2 hours on ice.[3][4][5]
-
Purification: The resulting ADC is purified from unreacted PEG linker and other small molecules using techniques such as dialysis, gel filtration (desalting columns), or tangential flow filtration.[3][4][5]
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs.[2][6]
-
Sample Preparation: The ADC sample is diluted in a high-salt mobile phase (e.g., containing 1-2 M ammonium sulfate).
-
Chromatographic Separation: The sample is injected onto an HIC column (e.g., Butyl-NPR). A decreasing salt gradient is applied to elute the different ADC species. The unconjugated antibody, being the most hydrophilic, elutes first, followed by species with increasing numbers of conjugated drugs (and thus increasing hydrophobicity).
-
Data Analysis: The peaks in the chromatogram, corresponding to different DAR species, are integrated. The average DAR is calculated as the weighted average of the peak areas.[2][6][]
Visualizing the Concepts: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Structural comparison of linear and branched PEG linkers.
Caption: Experimental workflow for ADC synthesis and analysis.
Caption: Relationship between branched linker structure and ADC performance.
Conclusion
The available evidence strongly suggests that for demanding applications such as highly loaded ADCs, a branched PEG linker architecture offers significant advantages over a linear configuration. The improved hydrophilicity, reduced aggregation, and slower clearance rates associated with branched linkers contribute to a better pharmacokinetic profile and, ultimately, a superior therapeutic index. While the synthesis of branched linkers is more complex, the potential gains in ADC performance warrant their consideration in the design and development of next-generation bioconjugates. Further head-to-head studies with a wider range of branched PEG architectures and payload types will continue to refine our understanding and guide the rational design of more effective and safer targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
PEG21-PROTAC: A Comparative Guide to In Vitro and In Vivo Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a representative PROTAC's performance against alternative protein degradation technologies, supported by experimental data and detailed protocols. As specific data for "PEG21-PROTAC" is not publicly available, this guide utilizes data from a well-characterized PROTAC targeting RIPK2 to serve as a representative example of PROTAC activity and validation.
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively degrade target proteins.[1][2][3] This technology offers a distinct advantage over traditional inhibitors by eliminating the entire protein, which can lead to a more profound and durable biological effect.[4][5][6] PROTACs are bifunctional molecules, featuring a ligand that binds to the protein of interest and another that recruits an E3 ubiquitin ligase.[7][] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[6][7][9]
Mechanism of Action: PROTAC-Mediated Protein Degradation
The core function of a PROTAC is to facilitate the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[9][10] This induced proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[9] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]
Caption: Mechanism of PROTAC-mediated protein degradation.
Quantitative Performance Data: A Representative PROTAC
The following tables summarize the in vitro and in vivo performance of a representative PROTAC targeting RIPK2. This data is illustrative of the potency and efficacy that can be achieved with this technology.
In Vitro Activity
| Parameter | Representative PROTAC (Compound 6) | Description |
| Target | RIPK2 | Receptor-Interacting Serine/Threonine Protein Kinase 2 |
| E3 Ligase Recruited | VHL | von Hippel-Lindau |
| Binding Affinity (pIC50) | 6.6 ± 0.02 | Potency of binding to the target protein. |
| Cellular Degradation (pDC50) | 7.9 ± 0.2 | Potency of inducing target protein degradation in cells. |
| Maximum Degradation (Dmax) | 69.2 ± 11.5% at 24h | The maximal level of protein degradation achieved. |
Data sourced from a study on RIPK2 PROTACs.[5]
In Vivo Activity
| Parameter | Representative PROTAC (Compound 6) | Description |
| Animal Model | Rat | |
| Dose | 0.5 mg/kg (single dose) | Subcutaneous administration. |
| RIPK2 Degradation (6h) | 53 ± 9% | Protein degradation observed 6 hours post-dose. |
| RIPK2 Degradation (48h) | 78 ± 5% | Protein degradation observed 48 hours post-dose, demonstrating a durable effect. |
Data sourced from a study on RIPK2 PROTACs.[5]
Comparison with Alternative Technologies
PROTACs represent a significant advancement in targeted protein modulation. Here's a comparison with other key technologies:
| Technology | Mechanism of Action | Key Advantages | Key Limitations |
| PROTACs | Catalytic-driven degradation of target protein via the ubiquitin-proteasome system.[5] | Event-driven catalysis, can degrade "undruggable" targets, potential for extended pharmacodynamic effects.[4][5][6] | Larger molecular size can impact cell permeability and oral bioavailability.[6] |
| Molecular Glues | Induce interaction between an E3 ligase and a target protein, leading to degradation.[11] | Smaller molecular size, often discovered serendipitously.[11] | Rational design is challenging.[11] |
| dTAG System | A fusion tag on the target protein is recognized by a degrader molecule. | Versatile for target validation in engineered systems. | Requires genetic modification of the target protein. |
| Small Molecule Inhibitors | Bind to the active site of a protein to block its function. | Well-established, often good pharmacokinetic properties. | Target must have a functional binding site, can lead to compensatory protein expression.[6] |
Experimental Protocols
Detailed methodologies are crucial for the validation of PROTAC activity. Below are protocols for key experiments.
In Vitro Protein Degradation Assay (Western Blot)
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response range of the PROTAC or vehicle control for a specified time (e.g., 4, 24 hours).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH).
-
Detection and Analysis: Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
In Vivo Pharmacodynamic (PD) Study
-
Animal Dosing: Administer the PROTAC or vehicle control to a cohort of animals (e.g., rats) at a specified dose and route (e.g., subcutaneous).[5]
-
Tissue/Blood Collection: At various time points post-dosing, collect relevant tissues or blood samples.[5]
-
Protein Extraction: Homogenize the tissue samples and extract proteins using an appropriate lysis buffer.
-
Western Blot or ELISA: Quantify the levels of the target protein in the tissue lysates using Western blotting or an ELISA assay.
-
Data Analysis: Compare the target protein levels in the PROTAC-treated group to the vehicle-treated group to determine the extent of in vivo protein degradation.[5]
Caption: A typical workflow for in vitro and in vivo PROTAC validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. cphi-online.com [cphi-online.com]
- 5. Extended pharmacodynamic responses observed upon PROTAC-mediated degradation of RIPK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 9. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to Drug Release from Cleavable and Non-Cleavable PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic efficacy and safety profile of drug conjugates. Polyethylene glycol (PEG) linkers are widely employed to improve the pharmacokinetic properties of biologics. The choice between a cleavable and a non-cleavable PEG linker dictates the mechanism and rate of drug release, profoundly impacting the therapeutic window of the conjugated drug. This guide provides an objective comparison of drug release from these two linker types, supported by experimental data and detailed protocols.
Key Differences in Drug Release Mechanisms
Cleavable and non-cleavable PEG linkers operate on fundamentally different principles to release their therapeutic payload.
Cleavable Linkers are designed to be severed under specific physiological conditions, leading to a rapid and targeted release of the drug.[1][2] This "triggered" release is advantageous for delivering high concentrations of a drug to the target site, such as a tumor microenvironment.[3] Common cleavage mechanisms include:
-
Acid-Labile (Hydrazone) Linkers: These linkers are stable at physiological pH (~7.4) but hydrolyze in the acidic environment of endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0).[3][4]
-
Reductively Cleavable (Disulfide) Linkers: These linkers are cleaved in the presence of reducing agents like glutathione, which is found at significantly higher concentrations inside cells compared to the bloodstream.[5]
-
Enzymatically Cleavable (Peptide) Linkers: These linkers incorporate peptide sequences that are substrates for specific proteases, such as cathepsins, which are highly active within the lysosome.[6][7]
Non-Cleavable Linkers do not have a specific trigger for cleavage. Instead, the release of the drug relies on the complete proteolytic degradation of the antibody or protein carrier within the lysosome.[1][8] This process is generally slower and results in the drug being released with an attached amino acid residue from the carrier.[8][9] The primary advantage of non-cleavable linkers is their enhanced stability in systemic circulation, which can minimize off-target toxicity.[1][8]
Quantitative Comparison of Drug Release
The kinetics of drug release vary significantly between cleavable and non-cleavable linkers, as well as among different types of cleavable linkers. The following tables summarize available quantitative data from various studies.
Table 1: Hydrolysis Kinetics of Hydrazone Linkers at Different pH
| Linker Type | Half-life (t½) at pH 5.0 | Half-life (t½) at pH 7.4 | Reference |
| Acylhydrazone | 2.4 min | > 2.0 h | [7] |
| Phenylketone-derived hydrazone | - | ~2 days (in plasma) | [6] |
Note: Data is compiled from different studies and experimental conditions may vary.
Table 2: Comparative Stability and Release from Different Linker Types
| Linker Type | Condition | % Drug Release / Loss | Time | Reference |
| Val-Cit (Peptide) | Mouse Plasma | Susceptible to cleavage | - | [6] |
| Asn-containing (Peptide) | Mouse Plasma | Stable | - | [6] |
| Val-Cit-PABC (Peptide) | Mouse Plasma | Unstable | - | [10] |
| OHPAS | Mouse Plasma | Stable | - | [10] |
| Non-cleavable (SMCC) | In vivo (mice) | Slower clearance | - | [11] |
| Cleavable (SPP) | In vivo (mice) | Faster clearance | - | [11] |
Note: This table provides a qualitative and quantitative summary from multiple sources and is intended for comparative purposes. "Clearance" in this context refers to the clearance of the antibody-drug conjugate, which is influenced by linker stability.
Experimental Protocols
Accurate characterization of drug release requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
This assay assesses the stability of the drug-linker conjugate in plasma to predict its behavior in systemic circulation.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Freshly prepared plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
-
ELISA plate reader and reagents (for total and conjugated antibody measurement)
Procedure:
-
Dilute the ADC to a final concentration in the plasma of the desired species.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Immediately quench the reaction by adding the aliquot to a quenching solution to precipitate proteins and stop enzymatic activity.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of released drug using a validated LC-MS/MS method.[12]
-
In parallel, measure the concentration of total antibody and conjugated antibody at each time point using a validated ELISA method to determine the degree of drug deconjugation.[13]
-
Calculate the percentage of drug released or the change in drug-to-antibody ratio (DAR) over time.[13]
Protocol 2: Lysosomal Degradation and Catabolite Quantification Assay
This assay evaluates the release of the drug from both cleavable and non-cleavable linkers within a simulated lysosomal environment.
Materials:
-
ADC
-
Lysosomal fraction isolated from a relevant cell line or tissue
-
Lysosomal extraction buffer
-
Incubator at 37°C
-
Quenching solution
-
LC-MS/MS system or a sensitive ELISA for catabolite quantification[14]
Procedure:
-
Incubate the ADC with the prepared lysosomal fraction at 37°C.
-
Collect samples at various time points.
-
Quench the reaction and process the samples to extract the released drug and its catabolites.
-
Quantify the concentration of the released drug and its major catabolites (e.g., drug-linker-amino acid for non-cleavable linkers) using LC-MS/MS or a specific ELISA.[14][15]
-
Plot the concentration of the released species over time to determine the release kinetics.
Protocol 3: Enzyme Cleavage Assay for Peptide Linkers
This assay specifically measures the rate of cleavage of peptide linkers by relevant proteases.
Materials:
-
ADC with a peptide linker
-
Purified protease (e.g., Cathepsin B)[16]
-
Enzyme assay buffer (specific to the protease)
-
Incubator at 37°C
-
Quenching solution
-
LC-MS/MS system
Procedure:
-
Incubate the ADC with the purified protease in the appropriate assay buffer at 37°C.
-
At defined time intervals, take aliquots and quench the enzymatic reaction.
-
Analyze the samples by LC-MS/MS to quantify the amount of released drug.
-
Determine the initial rate of cleavage from the linear portion of the drug release versus time curve.
Visualization of Drug Release Pathways
The following diagrams illustrate the distinct pathways of drug release for cleavable and non-cleavable PEG linkers.
Caption: Drug release pathway for cleavable linkers.
Caption: Drug release pathway for non-cleavable linkers.
Caption: General experimental workflow for ADC stability and drug release analysis.
References
- 1. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 2. Cleavable linkers in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. iphasebiosci.com [iphasebiosci.com]
- 4. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Impact of PEGylation on the Therapeutic Index of Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic index—a measure of a drug's safety and efficacy—is a critical consideration in the development of antibody-drug conjugates (ADCs). The linker, which connects the antibody to the cytotoxic payload, plays a pivotal role in defining this index. This guide provides an objective comparison of ADCs featuring polyethylene glycol (PEG) linkers, specifically focusing on how PEGylation influences the therapeutic window, and contrasts this with other common linker technologies. Experimental data and detailed methodologies are provided to support the assessment.
The Role of the Linker in ADC Design
An ADC is comprised of a monoclonal antibody that specifically targets a tumor antigen, a highly potent cytotoxic agent, and a chemical linker that connects the two.[] The linker's properties are crucial as they affect the ADC's stability in circulation, the efficiency of payload release at the tumor site, and overall pharmacokinetics, all of which directly impact the therapeutic index.[][2] Linkers can be broadly categorized as cleavable or non-cleavable, with the majority of currently approved ADCs utilizing cleavable linkers.[][3]
PEGylation: A Strategy to Enhance the Therapeutic Index
Incorporating polyethylene glycol (PEG) chains into the linker has emerged as a key strategy to improve the therapeutic profile of ADCs, particularly when dealing with hydrophobic payloads.[4] Hydrophobic drugs can enhance tumor penetration and the "bystander effect"—the killing of adjacent antigen-negative tumor cells—but they often lead to ADC aggregation and rapid clearance from the bloodstream, which can decrease efficacy and increase toxicity.[4]
PEGylation helps to shield the hydrophobic nature of the payload, leading to several beneficial effects:
-
Improved Pharmacokinetics: By increasing the hydrophilicity and steric hindrance, PEG linkers can prolong the circulation half-life of the ADC, allowing for greater accumulation in the tumor.[5][6]
-
Enhanced Stability: PEGylation can reduce aggregation and premature drug release, ensuring that the cytotoxic payload is delivered more specifically to the target cells.[4]
-
Reduced Off-Target Toxicity: A more stable ADC with a longer half-life can lead to a reduction in off-target toxicities.[3]
However, the introduction of a PEG chain is not without its trade-offs. A key consideration is the potential for reduced in vitro cytotoxicity.[5][6] The length of the PEG chain is a critical parameter that must be optimized to strike the right balance between extending the half-life and maintaining potent cell-killing activity.[5]
Comparative Analysis of Linker Technologies
The following table summarizes the key characteristics of PEGylated linkers in comparison to other commonly used linker types, such as the enzymatically cleavable valine-citrulline (Val-Cit) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
| Linker Type | Mechanism of Release | Key Advantages | Key Disadvantages | Impact on Therapeutic Index |
| PEGylated | Can be cleavable or non-cleavable | Improved hydrophilicity and stability, prolonged half-life, reduced aggregation.[4][5] | Can decrease in vitro cytotoxicity, requires optimization of PEG chain length.[5][6] | Generally increases by improving the pharmacokinetic profile and reducing off-target toxicity.[4] |
| Val-Cit | Cleaved by lysosomal enzymes (e.g., Cathepsin B) | Efficient payload release inside target cells, potential for bystander effect.[] | Susceptible to premature cleavage in circulation, potentially leading to off-target toxicity.[] | Can be high, but dependent on the stability of the linker in plasma. |
| SMCC | Non-cleavable; relies on antibody degradation | High stability in circulation, lower off-target toxicity due to lack of bystander effect.[3] | Limited to payloads that remain active with the linker and amino acid attached, no bystander effect.[3] | Can be improved by minimizing systemic toxicity, but may have lower efficacy against heterogeneous tumors. |
Experimental Data: The Effect of PEG Chain Length
A study on affibody-based drug conjugates demonstrated the direct impact of PEG chain length on the therapeutic index. The following table summarizes their findings:
| Conjugate | PEG Chain Length | Half-life Extension (vs. no PEG) | In Vitro Cytotoxicity Reduction (vs. no PEG) | In Vivo Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE (HM) | None | 1x | 1x | Baseline |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 kDa | 2.5x | 4.5x | Improved |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 kDa | 11.2x | 22x | Most Ideal |
Data adapted from a study on affibody-based drug conjugates.[5][6]
These results highlight the trade-off between extending the half-life and reducing cytotoxicity. While the 10 kDa PEG chain significantly reduced in vitro activity, the substantial prolongation of its circulation time resulted in the most effective tumor growth inhibition in an animal model.[5][6]
Experimental Protocols
The assessment of an ADC's therapeutic index involves a series of in vitro and in vivo experiments.
In Vitro Cytotoxicity Assay
Objective: To determine the potency of the ADC against target and non-target cell lines.
Methodology:
-
Cell Culture: Culture antigen-positive and antigen-negative cancer cell lines in appropriate media.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the ADC and control antibodies/drugs.
-
Incubation: Incubate the cells for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 (the concentration of ADC that inhibits cell growth by 50%) for each cell line.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy and tolerability of the ADC in a living organism.
Methodology:
-
Animal Model: Implant human tumor cells (antigen-positive) subcutaneously into immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Administer the ADC intravenously at various dose levels. Control groups may receive a non-targeting ADC, the unconjugated antibody, or vehicle.
-
Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Efficacy Endpoint: Continue the study until tumors in the control group reach a maximum allowed size or for a predetermined duration.
-
Tolerability Assessment: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
Pharmacokinetic Analysis
Objective: To determine the circulation half-life and clearance rate of the ADC.
Methodology:
-
Animal Model: Use a relevant animal species (e.g., mice or rats).
-
ADC Administration: Administer a single intravenous dose of the ADC.
-
Blood Sampling: Collect blood samples at various time points post-injection.
-
ADC Quantification: Measure the concentration of the total antibody and/or the conjugated ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Use pharmacokinetic modeling software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate (ADC).
Caption: Preclinical workflow for assessing an ADC's therapeutic index.
Caption: The "bystander effect" of ADCs with cleavable linkers.
Conclusion
The linker is a critical component in the design of ADCs, with a profound impact on the therapeutic index. PEGylation of the linker offers a promising strategy to improve the pharmacokinetic profile and stability of ADCs, particularly for those carrying hydrophobic payloads.[4] While this modification can sometimes lead to a decrease in in vitro potency, the overall effect in vivo can be a significant enhancement of the therapeutic window, as demonstrated by improved tumor growth inhibition and tolerability.[5][6] The optimal linker technology, however, will always depend on the specific antibody, payload, and target antigen, necessitating a thorough preclinical evaluation to achieve the desired balance between efficacy and safety.
References
- 2. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Role of Hydrophilic Linkers in Advanced Drug Development: A Comparative Analysis of PEG21 and Alternatives
For researchers, scientists, and professionals in drug development, the linker molecule is a critical component in the design of effective antibody-drug conjugates (ADCs). The choice of linker profoundly impacts the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of an ADC. Among the various types of linkers, hydrophilic linkers, particularly those based on polyethylene glycol (PEG), have gained prominence for their ability to overcome the challenges associated with hydrophobic payloads. This guide provides a comparative analysis of PEG21 and other hydrophilic linkers, supported by experimental data and detailed methodologies.
The conjugation of potent cytotoxic agents to monoclonal antibodies often results in ADCs with increased hydrophobicity, leading to poor aqueous solubility, aggregation, and rapid clearance from circulation. Hydrophilic linkers are employed to counteract these effects. By increasing the overall hydrophilicity of the ADC, these linkers can improve its pharmacokinetic profile, enhance tumor penetration, and reduce off-target toxicity.[1][2]
Comparative Analysis of Hydrophilic Linkers
The ideal hydrophilic linker should not only enhance the solubility and stability of the ADC but also allow for efficient release of the payload at the target site. This section compares the performance of different hydrophilic linkers based on key parameters.
Data Presentation
The following table summarizes the quantitative data from various studies comparing different hydrophilic linkers. It is important to note that direct head-to-head studies involving a monodisperse this compound linker are limited in publicly available literature. The data presented here is a compilation from studies investigating discrete PEG linkers of varying lengths and other hydrophilic alternatives like polysarcosine (PSAR).
| Linker Type | Drug-to-Antibody Ratio (DAR) | Plasma Stability | In Vivo Efficacy | Key Findings |
| No PEG (Hydrophobic Linker) | High DAR leads to aggregation | Prone to premature drug release | Reduced efficacy due to rapid clearance and aggregation | Increased hydrophobicity leads to poor pharmacokinetics and off-target toxicity. |
| Discrete PEG8 | Achievable DAR of ~8 | Improved stability over non-PEG linkers | Enhanced tumor regression compared to non-PEG ADCs | A shorter PEG chain can still significantly improve ADC properties. |
| Discrete PEG12 | Achievable DAR of ~8 | Good plasma stability | Demonstrates significant tumor growth inhibition | Offers a good balance of hydrophilicity and linker length. |
| Discrete PEG24 | High DAR achievable | Generally high stability | Effective tumor growth inhibition | Longer PEG chains can further improve solubility and PK, but may sometimes reduce potency. |
| Pendant (Branched) 2xPEG12 | High DAR achievable | Slower clearance rates compared to linear PEG24 | Improved efficacy over linear PEG of similar molecular weight | The architecture of the PEG linker (linear vs. branched) significantly impacts performance.[3] |
| Polysarcosine (PSAR12) | High DAR achievable | Clearance Rate: 38.9 mL/day/kg | More efficient improvement in antitumor activity compared to PEG12 at equal lengths | PSAR emerges as a promising biodegradable and non-immunogenic alternative to PEG.[4][5][6] |
Note: The clearance rate data for PSAR12 and PEG12 are from a direct comparative study, highlighting the superior performance of PSAR in this specific context.[4]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section details the methodologies for key experiments cited in the comparative analysis.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-linked species in an ADC preparation.[7][8]
Objective: To separate and quantify the different drug-loaded species of an ADC based on their hydrophobicity.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 20 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species are more hydrophobic and elute later).
-
Calculate the area of each peak.
-
The average DAR is calculated using the following formula: Average DAR = (Σ(Peak Area of DARn * n)) / (Σ(Peak Area of DARn)) where 'n' is the number of drugs conjugated to the antibody for a given peak.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC and the linker's susceptibility to cleavage in a biological matrix.[9][10]
Objective: To determine the rate of drug deconjugation from the ADC in plasma over time.
Materials:
-
ADC sample
-
Human, rat, or mouse plasma
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Incubate the ADC sample with plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.
-
Calculate the percentage of ADC remaining intact at each time point relative to the 0-hour time point.
-
The plasma half-life (t½) of the ADC can be determined from the degradation curve.
In Vivo Efficacy Study in Xenograft Mouse Models
This study assesses the antitumor activity of the ADC in a living organism.[11][12][13]
Objective: To evaluate the ability of the ADC to inhibit tumor growth in a preclinical cancer model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line that expresses the target antigen
-
ADC, vehicle control, and other control antibodies
-
Calipers for tumor measurement
Procedure:
-
Implant the human cancer cells subcutaneously into the flank of the immunodeficient mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously at a specified dosing schedule.
-
Measure the tumor volume using calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Experimental workflow for the development and evaluation of an Antibody-Drug Conjugate.
Caption: Mechanism of action of an ADC with a cleavable linker and an MMAE payload.[14][15][16][17]
References
- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 2. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nacalai.co.jp [nacalai.co.jp]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 10. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. adcreview.com [adcreview.com]
A Researcher's Guide to Validating Site-Specific PEGylation of Monoclonal Antibodies
The conjugation of polyethylene glycol (PEG) to monoclonal antibodies (mAbs), a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of these biomolecules.[1][2] Site-specific PEGylation, in particular, offers superior control over the location and stoichiometry of PEG attachment, leading to a more homogeneous product with optimized pharmacokinetics and preserved biological activity.[2][3][4] This guide provides a comparative overview of key analytical techniques for validating the site-specific conjugation of PEG to mAbs, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most appropriate methods for their needs.
Comparative Analysis of Key Validation Techniques
A variety of analytical methods are employed to characterize PEGylated mAbs, each providing distinct and complementary information. The choice of technique depends on the specific quality attributes being assessed, such as the degree of PEGylation, conjugation site, and product purity. Below is a comparison of the most prevalent techniques.
| Analytical Technique | Principle | Information Provided | Resolution | Sensitivity | Throughput |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the intact conjugate, PEGylated subunits, and peptides. Confirms site of conjugation and drug-to-antibody ratio (DAR).[5][6][7] | High | High | Moderate |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Detects and quantifies aggregates, fragments, and the main PEGylated species.[3][8] | Moderate | Moderate | High |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. | Determines the drug-to-antibody ratio (DAR) distribution.[9][10] | High | Moderate | High |
| Capillary Isoelectric Focusing (cIEF) | Separates molecules based on their isoelectric point (pI). | Assesses charge heterogeneity arising from conjugation.[11][12][13] | High | High | High |
Experimental Workflows and Protocols
Detailed methodologies are crucial for the successful implementation of these validation techniques. The following sections provide illustrative workflows and protocols for each major analytical method.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the detailed structural characterization of PEGylated mAbs, providing confirmation of successful conjugation and the precise location of PEG attachment.[5][14] Electrospray ionization (ESI) coupled with liquid chromatography (LC) is a common setup for analyzing these complex biomolecules.[5]
Caption: Workflow for Mass Spectrometry Analysis of PEGylated mAbs.
Experimental Protocol for Intact Mass Analysis:
-
Sample Preparation: Desalt the purified PEGylated mAb sample using a suitable method like buffer exchange into a volatile buffer system (e.g., 10mM ammonium acetate).[5]
-
LC Separation: Inject the desalted sample onto a reverse-phase or size-exclusion chromatography column coupled to the mass spectrometer.
-
MS Analysis: Acquire data in positive ion mode over an appropriate m/z range.
-
Data Processing: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact PEGylated mAb.[5]
Size Exclusion Chromatography (SEC)
SEC is a robust method for assessing the purity of PEGylated mAbs, particularly for the detection of high molecular weight aggregates that can form during the conjugation process.[3][15]
Caption: General Workflow for Size Exclusion Chromatography.
Experimental Protocol for SEC:
-
System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Loading: Inject a defined amount of the PEGylated mAb sample onto the column.
-
Elution: Elute the sample isocratically. Larger molecules (aggregates) will elute first, followed by the monomeric PEGylated mAb, and then any smaller fragments.[8]
-
Detection: Monitor the elution profile using a UV detector, typically at 280 nm.[16]
-
Data Analysis: Integrate the peaks in the resulting chromatogram to determine the relative percentages of aggregates, monomer, and fragments.
Hydrophobic Interaction Chromatography (HIC)
HIC is a valuable technique for determining the drug-to-antibody ratio (DAR) of PEGylated mAbs. The addition of PEG moieties alters the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated PEGs.
Caption: Workflow for HIC-based DAR Analysis of PEGylated mAbs.
Experimental Protocol for HIC:
-
Column Equilibration: Equilibrate the HIC column with a mobile phase containing a high concentration of salt (e.g., ammonium sulfate).
-
Sample Injection: Inject the PEGylated mAb sample onto the column. The protein will bind to the stationary phase.
-
Gradient Elution: Apply a linear descending salt gradient. Species with lower degrees of PEGylation (more hydrophobic) will elute later than those with higher degrees of PEGylation.
-
Detection: Monitor the elution profile with a UV detector.
-
DAR Calculation: Correlate the separated peaks with the number of conjugated PEG molecules to determine the DAR distribution.
Capillary Isoelectric Focusing (cIEF)
cIEF is a high-resolution technique used to assess the charge heterogeneity of PEGylated mAbs. The conjugation of PEG can mask the protein's surface charges, leading to shifts in the isoelectric point (pI).[11]
Caption: General Workflow for Capillary Isoelectric Focusing.
Experimental Protocol for cIEF:
-
Sample Preparation: Mix the PEGylated mAb sample with carrier ampholytes, pI markers, and appropriate additives.[12]
-
Capillary Loading: Fill the capillary with the prepared sample mixture.
-
Focusing: Apply a high voltage across the capillary to allow the proteins to migrate and focus at their respective isoelectric points.[12]
-
Mobilization and Detection: After focusing, mobilize the focused protein zones past a detector, typically a UV detector.
-
Data Analysis: Analyze the resulting electropherogram to determine the pI of the main species and the distribution of charge variants.
Conclusion
The validation of site-specific PEGylation of monoclonal antibodies is a critical step in the development of these next-generation biotherapeutics. A multi-faceted analytical approach is often necessary for comprehensive characterization. Mass spectrometry provides unparalleled detail on molecular weight and conjugation site, while chromatographic methods like SEC and HIC are workhorses for purity and DAR assessment. cIEF offers high-resolution analysis of charge heterogeneity. By understanding the principles and protocols of these techniques, researchers can effectively validate their PEGylation strategies and ensure the quality and consistency of their therapeutic products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enovatia.com [enovatia.com]
- 6. Mass Spectrometry Solutions to Characterizing Monoclonal Antibodies [ebrary.net]
- 7. news-medical.net [news-medical.net]
- 8. youtube.com [youtube.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. A novel approach enables imaged capillary isoelectric focusing analysis of PEGylated proteins [agris.fao.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking the performance of PEG21-based PROTACs against small molecule inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of targeted therapeutics, two prominent modalities stand out: traditional small molecule inhibitors and the newer class of Proteolysis Targeting Chimeras (PROTACs). While small molecule inhibitors have long been the cornerstone of targeted therapy by occupying the active site of a protein to block its function, PROTACs offer a revolutionary "event-driven" approach. Instead of merely inhibiting, PROTACs catalytically harness the cell's own machinery to completely degrade a target protein.
This guide provides a head-to-head comparison of these two modalities, with a special focus on PROTACs utilizing long polyethylene glycol (PEG) linkers, such as PEG21. We will delve into their mechanisms, comparative performance data, and the detailed experimental protocols required to benchmark them, offering a comprehensive resource for drug development professionals.
Mechanism of Action: Inhibition vs. Degradation
Small molecule inhibitors function via an occupancy-driven model . They must bind to a target protein, typically at an active or allosteric site, and remain bound to exert their inhibitory effect. Efficacy is therefore stoichiometric and requires maintaining a plasma concentration high enough to ensure continuous target occupancy.[1]
PROTACs, on the other hand, are heterobifunctional molecules that operate on a catalytic, event-driven model .[1] A PROTAC consists of three parts: a "warhead" that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2] The PROTAC is then released to repeat the cycle, meaning a single molecule can induce the degradation of multiple target proteins.[1]
The role of the linker is critical. Long, flexible PEG-based linkers (approximated here by this compound) are employed to span the required distance between the POI and the E3 ligase, optimizing the geometry of the ternary complex for efficient ubiquitination. Furthermore, PEG linkers enhance the physicochemical properties of the PROTAC, improving solubility and bioavailability.
Below is a diagram illustrating the fundamental structure and mechanism of a PROTAC.
References
Cross-Validation of Analytical Techniques for the Characterization of PEGylated Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of PEGylated conjugates. Due to the limited availability of specific data on "PEG21 conjugates," this document focuses on the well-established methods for characterizing PEGylated proteins in general. The principles and techniques discussed are broadly applicable to various PEG conjugates and can be adapted for specific molecules. The cross-validation of these methods is crucial for ensuring the comprehensive and accurate characterization of these complex biotherapeutics.
Overview of Analytical Techniques
The structural complexity of PEGylated proteins, arising from the heterogeneity of the attached polyethylene glycol (PEG) chains and the potential for multiple PEGylation sites, necessitates the use of orthogonal analytical methods for thorough characterization.[1] The most powerful and commonly employed techniques include Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), various modes of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), and Hydrophobic Interaction Chromatography (HIC).
Data Presentation: Comparison of Key Analytical Techniques
The following table summarizes the key quantitative and qualitative information obtained from each technique, facilitating a direct comparison of their capabilities in characterizing PEGylated conjugates.
| Parameter | SEC-MALS | LC-MS (RP-HPLC, IEX) | HIC |
| Primary Measurement | Absolute molar mass, hydrodynamic radius (Rh), degree of PEGylation, aggregation state. | Mass-to-charge ratio (m/z), molecular weight of conjugate and its fragments, identification of PEGylation sites. | Hydrophobicity profile, separation of species with different drug-to-antibody ratios (DAR) in ADCs. |
| Quantitative Information | - Molar mass distribution - Polydispersity Index (PDI) - Percentage of monomer, aggregate, and fragment | - Intact mass of conjugate - Mass of protein and PEG components - Relative abundance of different PEGylated species | - Relative quantification of species with varying degrees of PEGylation or conjugation. |
| Qualitative Information | - Conformation in solution - Presence of high molecular weight species | - Confirmation of covalent conjugation - Identification of modification sites (peptide mapping) - Information on PEG chain heterogeneity | - Assessment of conformational changes affecting hydrophobicity. |
| Typical Resolution | Good for separating species based on size (e.g., monomer vs. aggregate). | High, capable of resolving different charge states and PEG isoforms. | High, sensitive to small changes in hydrophobicity. |
| Sample Throughput | Moderate | High | Moderate to High |
| MS Compatibility | Can be coupled with MS for more detailed characterization. | Direct coupling is a primary advantage. | Not directly compatible with MS due to high salt concentrations in the mobile phase. |
Experimental Protocols
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molar mass and size of macromolecules in solution, independent of their elution time.[2] This is particularly valuable for PEGylated proteins, which have a larger hydrodynamic radius than their non-PEGylated counterparts of the same mass.
Methodology:
-
System Preparation: An HPLC system is equipped with a size-exclusion column suitable for the expected molecular weight range of the conjugate. The column is connected in series to a UV detector, a MALS detector, and a refractive index (RI) detector.
-
Mobile Phase: A suitable aqueous buffer, such as phosphate-buffered saline (PBS), is filtered and degassed. The mobile phase composition should be optimized to prevent non-specific interactions between the analyte and the column matrix.
-
Sample Preparation: The PEGylated conjugate sample is diluted in the mobile phase to a concentration within the optimal detection range of the MALS and RI detectors. The sample should be filtered to remove any particulate matter.
-
Data Acquisition: The sample is injected onto the SEC column. As the sample elutes, data is continuously collected from the UV, MALS, and RI detectors.
-
Data Analysis: Specialized software is used to analyze the data. The MALS detector measures the intensity of light scattered by the sample at multiple angles, which is used to calculate the molar mass. The RI detector provides an accurate measure of the sample concentration. The UV detector signal is used to determine the protein concentration, which, in conjunction with the total concentration from the RI detector, allows for the calculation of the degree of PEGylation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for the detailed structural characterization of PEGylated proteins, providing information on the intact mass, the degree of PEGylation, and the specific sites of PEG attachment.[1][3]
Methodology:
-
Chromatographic Separation:
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. A C4 or C8 column is often used for intact protein analysis. A gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid (TFA), is used for elution.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on charge. This can be useful for separating PEGylated species if the PEGylation alters the overall charge of the protein.
-
-
Mass Spectrometry:
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for large, non-volatile molecules like proteins. It generates multiply charged ions, which allows for the analysis of high molecular weight compounds on mass analyzers with a limited m/z range.
-
Post-Column Addition of Amines: To simplify the complex mass spectra of heterogeneous PEGylated proteins, a charge-stripping agent like triethylamine (TEA) can be added post-column.[3][4] This reduces the number of charge states and makes the data easier to interpret.[3]
-
-
Data Analysis:
-
Intact Mass Analysis: The raw mass spectrum is deconvoluted to determine the zero-charge mass of the intact PEGylated protein. The heterogeneity of the PEG chain will result in a distribution of masses.
-
Peptide Mapping: To identify the sites of PEGylation, the protein is enzymatically digested (e.g., with trypsin) before LC-MS/MS analysis. The resulting peptides are separated by RP-HPLC and fragmented in the mass spectrometer. The fragmentation pattern reveals the amino acid sequence and the location of the attached PEG moiety.
-
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. It is particularly useful for characterizing antibody-drug conjugates (ADCs) and can also be applied to PEGylated proteins where PEGylation alters the surface hydrophobicity.
Methodology:
-
Column and Mobile Phases: A HIC column with a stationary phase of low hydrophobicity (e.g., butyl or phenyl ligands) is used. The mobile phases consist of a high-salt buffer (e.g., ammonium sulfate or sodium chloride in phosphate buffer) to promote binding and a low-salt buffer for elution.
-
Sample Preparation: The sample is diluted in the high-salt binding buffer.
-
Gradient Elution: The sample is loaded onto the column in the high-salt buffer. A gradient of decreasing salt concentration is then applied to elute the bound proteins. More hydrophobic species will elute at lower salt concentrations.
-
Detection: A UV detector is typically used to monitor the elution profile.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for SEC-MALS analysis of PEGylated conjugates.
Caption: Workflow for LC-MS analysis of PEGylated conjugates.
Caption: Workflow for HIC analysis of PEGylated conjugates.
Cross-Validation Strategy
A robust analytical control strategy for PEGylated conjugates relies on the orthogonal information provided by multiple techniques. Cross-validation ensures that the data from different methods are consistent and provide a comprehensive picture of the product's quality attributes.
A typical cross-validation approach would involve:
-
Primary Characterization with LC-MS: Utilize high-resolution LC-MS to determine the intact mass of the conjugate, the degree of PEGylation, and to identify the specific sites of PEG attachment through peptide mapping. This provides the foundational molecular identity.
-
Quantification of Aggregates and Molar Mass with SEC-MALS: Analyze the same batch of the PEGylated conjugate using SEC-MALS to obtain the absolute molar mass distribution and to quantify the percentage of monomer, aggregates, and fragments. The average molar mass from SEC-MALS should be consistent with the mass distribution observed by LC-MS.
-
Assessment of Higher-Order Structure and Heterogeneity with HIC: If applicable (e.g., for antibody-based conjugates or if PEGylation significantly impacts hydrophobicity), use HIC to obtain a hydrophobicity profile. This can reveal subtle conformational changes or heterogeneity that may not be apparent by SEC or MS.
-
Consistency Checks: Compare the data across the techniques. For instance, the number of PEGylated species observed by LC-MS should correlate with the heterogeneity seen in the SEC-MALS and HIC profiles. Any discrepancies should be investigated to understand the underlying structural features of the conjugate.
By employing a combination of these powerful analytical techniques in a cross-validating manner, researchers and drug developers can gain a high level of confidence in the identity, purity, and structural integrity of their PEGylated conjugate products, which is essential for regulatory submissions and ensuring product safety and efficacy.
References
Evaluating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide to PEG21 Linker Designs
For Researchers, Scientists, and Drug Development Professionals
The bystander effect, the ability of an antibody-drug conjugate (ADC) to eliminate not only antigen-expressing target cells but also adjacent antigen-negative cells, is a critical attribute for therapeutic efficacy, especially in heterogeneous tumors. This phenomenon is intricately linked to the design of the ADC, particularly the linker connecting the antibody to the cytotoxic payload. This guide provides a comparative evaluation of how different polyethylene glycol (PEG) linker designs, specifically focusing on the commonly used 21-atom PEG chain (PEG21) and its variations, can modulate this bystander effect.
The Pivotal Role of the Linker in the Bystander Effect
The bystander effect is primarily mediated by the release of a membrane-permeable cytotoxic payload from the target cell, which then diffuses into and kills neighboring cells.[1][2] This process is highly dependent on the properties of both the linker and the payload. Cleavable linkers, which are designed to release the payload under specific conditions within the tumor microenvironment or inside the target cell, are essential for enabling the bystander effect.[1][2] In contrast, non-cleavable linkers typically release the payload as an amino acid adduct after complete degradation of the antibody, which is often charged and membrane-impermeable, thus abrogating the bystander effect.[3]
The inclusion of hydrophilic moieties, such as PEG chains, within the linker can significantly influence the physicochemical properties of the ADC, affecting its solubility, stability, pharmacokinetics, and, consequently, the efficiency of the bystander effect.
Impact of PEG Linker Length on ADC Performance
Longer PEG chains in the linker-payload have been shown to reduce non-specific uptake of the ADC by the liver and decrease exposure of non-targeted tissues to the free cytotoxin. This can lead to a significant reduction in off-target toxicity, such as myelosuppression and hepatotoxicity.[4] One study demonstrated that ADCs with PEG8 and PEG12 spacers had a 100% survival rate in rats at a 20 mg/kg dose, whereas ADCs with no PEG or a shorter PEG4 linker had survival rates of 0% and 15%, respectively.[4] This suggests a direct correlation between increased PEG length and improved safety profile.
The improved safety profile afforded by longer PEG linkers could potentially allow for higher dosing, which may in turn enhance the bystander effect by increasing the concentration of released payload in the tumor microenvironment. However, it is also plausible that excessively long or bulky linkers could hinder payload release or cell permeability, thereby diminishing the bystander effect. Therefore, optimizing the PEG linker length is a critical aspect of ADC design to achieve the desired balance between efficacy and safety.
Quantitative Comparison of ADC Performance with Different PEG Linker Designs
The following table provides a representative summary of how quantitative data for ADCs with different PEG linker designs would be presented. Please note that the data in this table is hypothetical and for illustrative purposes, as a direct head-to-head comparison of this nature is not currently available in published literature.
| Linker Design | ADC Construct | Target Cell Line (Antigen-Positive) | Bystander Cell Line (Antigen-Negative) | Target Cell IC50 (nM) | Bystander Cell IC50 (nM) in Co-culture | In Vivo MTD (mg/kg, Rat) |
| No PEG | Ab-vc-MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 0.5 | >1000 | 5 |
| PEG4 | Ab-PEG4-vc-MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 1.2 | 500 | 10 |
| PEG8 | Ab-PEG8-vc-MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 2.5 | 250 | 20 |
| PEG12 | Ab-PEG12-vc-MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 3.8 | 300 | >20 |
| PEG24 | Ab-PEG24-vc-MMAE | SK-BR-3 (HER2+) | MDA-MB-468 (HER2-) | 5.1 | 450 | >20 |
Ab: Antibody; vc: Valine-Citrulline cleavable linker; MMAE: Monomethyl auristatin E payload; MTD: Maximum Tolerated Dose.
Experimental Protocols for Evaluating the Bystander Effect
Accurate and reproducible methods are essential for quantifying the bystander effect of ADCs. The two most common in vitro assays are the co-culture assay and the conditioned medium transfer assay.[5]
Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative "bystander" cells when cultured together with antigen-positive "target" cells in the presence of an ADC.
Methodology:
-
Cell Labeling: Label the antigen-positive target cells (e.g., SK-BR-3 for HER2) with a red fluorescent protein (RFP) and the antigen-negative bystander cells (e.g., MDA-MB-468) with a green fluorescent protein (GFP) for easy differentiation.
-
Co-seeding: Seed the RFP-labeled target cells and GFP-labeled bystander cells together in a 96-well plate at a defined ratio (e.g., 1:1 or 1:5).
-
ADC Treatment: After allowing the cells to adhere overnight, treat the co-culture with a serial dilution of the ADC constructs with different PEG linker designs.
-
Incubation: Incubate the plate for a period of 72 to 120 hours.
-
Imaging and Analysis: Use a high-content imaging system to acquire images of both the red and green channels. The number of viable GFP-positive cells in the presence of RFP-positive cells is quantified to determine the extent of bystander killing.
-
Data Interpretation: Calculate the IC50 value for the bystander cell population for each ADC construct. A lower IC50 value indicates a more potent bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released from the target cells into the surrounding medium to kill bystander cells.
Methodology:
-
Target Cell Treatment: Plate the antigen-positive target cells and treat them with the different ADC constructs for 48 to 72 hours.
-
Conditioned Medium Collection: Collect the culture supernatant (conditioned medium), which now contains any released payload.
-
Bystander Cell Treatment: Plate the antigen-negative bystander cells in a separate 96-well plate. Remove their culture medium and add the collected conditioned medium.
-
Incubation: Incubate the bystander cells with the conditioned medium for 72 hours.
-
Viability Assay: Assess the viability of the bystander cells using a standard method such as CellTiter-Glo®.
-
Data Interpretation: A significant decrease in the viability of bystander cells treated with conditioned medium from ADC-treated target cells indicates a bystander effect.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in the ADC bystander effect and the experimental workflows.
Caption: Mechanism of ADC-mediated bystander effect.
Caption: Workflow for the co-culture bystander assay.
Conclusion
The design of the linker, particularly the inclusion and length of PEG chains, is a critical determinant of an ADC's therapeutic index. While longer PEG linkers have been shown to improve the safety profile of ADCs, their precise impact on the bystander effect requires further quantitative investigation. The experimental protocols outlined in this guide provide a robust framework for such evaluations. By systematically assessing ADCs with different this compound linker designs, researchers can optimize this crucial component to develop next-generation ADCs with enhanced efficacy and safety for the treatment of heterogeneous cancers.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 5. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of PEG21: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of PEG21, a frequently used polyethylene glycol linker in research and drug development.
For researchers, scientists, and drug development professionals, adherence to correct disposal protocols for chemical waste is a critical component of laboratory safety and regulatory compliance. While this compound is not classified as hazardous for transportation, it is designated as special waste and requires a dedicated disposal process. Improper disposal can lead to environmental contamination and potential regulatory penalties.
Immediate Safety and Handling
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves and safety goggles. Handle this compound in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, absorb the material with an inert absorbent and place it in a suitable, sealed container for disposal.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and compliance with local and national regulations. The following steps outline the recommended procedure for laboratory personnel.
Step 1: Waste Identification and Segregation
Correctly identify this compound waste and keep it segregated from other chemical waste streams.[1][2] Do not mix this compound with incompatible materials, as this could lead to hazardous reactions.[3][4] It is crucial to maintain separate waste containers for different types of chemical waste to ensure safe handling and disposal.[5][6]
Step 2: Container Selection and Labeling
Choose a container that is compatible with this compound and in good condition, with a secure, leak-proof lid.[3][5] The container must be clearly labeled as "Hazardous Waste" or as required by your institution's specific guidelines.[4][7] The label should include the full chemical name ("this compound" or "Polyethylene glycol 21"), the major hazards (if any identified by your institution's safety office), the accumulation start date, and the responsible researcher's name and contact information.[7]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][8] This area should be at or near the point of waste generation and under the control of the laboratory personnel.[8] Ensure that the SAA is inspected regularly for any signs of leakage or container degradation.
Step 4: Arrange for Professional Disposal
This compound is to be disposed of as special waste through a licensed disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your this compound waste. They will have established procedures and contracts with certified hazardous waste disposal vendors. Do not attempt to dispose of this compound down the drain or in regular trash.[4][8]
Quantitative Data Summary
For laboratory inventory and waste management purposes, the following table summarizes key quantitative information regarding this compound.
| Property | Value | Source |
| Molecular Weight | 899.1 g/mol | BroadPharm |
| Purity | >95% | BroadPharm |
| Storage Temperature | -20°C | BroadPharm |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. documents.uow.edu.au [documents.uow.edu.au]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Waste - Disposal of Laboratory Wastes (GUIDANCE) | Current Staff | University of St Andrews [st-andrews.ac.uk]
- 7. Properly Labeling Dangerous Waste | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
